p-Amino-D-phenylalanine hydrochloride
Description
BenchChem offers high-quality p-Amino-D-phenylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Amino-D-phenylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718476 | |
| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196408-63-6 | |
| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Amino-D-phenylalanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of p-Amino-D-phenylalanine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of p-Amino-D-phenylalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Amino-D-phenylalanine hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical and biochemical research. As a D-enantiomer, it offers unique stereospecific properties that are valuable in the design of peptides and small molecule drugs resistant to enzymatic degradation. Its structure, featuring a para-substituted amino group on the phenyl ring, provides a versatile handle for chemical modification, making it a key building block in the synthesis of novel therapeutic agents, including peptidomimetics and targeted drug delivery systems[1]. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization. The following sections are designed to equip researchers with the foundational knowledge required for the effective application of this compound in a laboratory setting.
Chemical Identity and Structural Characteristics
The fundamental identity of a molecule is defined by its structure and nomenclature. p-Amino-D-phenylalanine hydrochloride is the hydrochloride salt of the D-enantiomer of 4-aminophenylalanine. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, which is a critical consideration for many experimental and formulation workflows.
Nomenclature and Identifiers
A consistent and accurate identification is paramount for regulatory and research documentation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | [2] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1][2] |
| Molecular Weight | 216.66 g/mol | [2] |
| CAS Number | 196408-63-6 | [1][2] |
| Synonyms | H-p-Amino-D-Phe-OH HCl, (R)-2-Amino-3-(4-aminophenyl)propanoic acid hydrochloride, 4-Amino-D-phenylalanine HCl | [1][2] |
| InChIKey | ISCZSPZLBJLJGO-DDWIOCJRSA-N | [2] |
Chemical Structure
The molecular architecture dictates the compound's reactivity, stereochemistry, and intermolecular interactions. The structure consists of a chiral alpha-carbon, characteristic of amino acids, linked to a benzyl group that is functionalized with an amino group at the para position.
Caption: Chemical structure of p-Amino-D-phenylalanine hydrochloride.
Core Physical and Thermodynamic Properties
These properties are essential for handling, storage, and formulation development. They influence the compound's behavior in various physical states and solvent systems.
| Property | Value / Observation | Source(s) |
| Appearance | Off-white powder | [1] |
| Melting Point | Not explicitly reported. The racemate (DL) hydrate melts at 260-264 °C, and D-phenylalanine at 273-276 °C, suggesting a high melting point with decomposition. | [3][4] |
| Solubility | No quantitative data available. As a hydrochloride salt of an amino acid, it is expected to be soluble in water. D-phenylalanine has a water solubility of 27 g/L at 20 °C. | [4][5] |
| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [1] |
| Storage | Store at 0-8°C, protected from light and moisture. | [1][6] |
The positive optical rotation confirms the D-configuration of the chiral center. The high melting point is typical for amino acids due to their zwitterionic character, which leads to strong intermolecular electrostatic interactions forming a crystal lattice.
Acid-Base Properties and Aqueous Behavior
-
Carboxylic Acid (-COOH): Expected pKa ~2.2, similar to the parent D-phenylalanine[4].
-
α-Amino Group (-NH₃⁺): Expected pKa ~9.0-9.5, typical for the alpha-amino group of phenylalanine.
-
p-Amino Group (-C₆H₄-NH₃⁺): Expected pKa ~4.5-5.0, similar to aniline.
Caption: Predominant ionization states vs. pH.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic amino acids are known to absorb UV light. Phenylalanine typically exhibits absorption maxima around 198 nm and 258 nm[7]. The presence of the para-amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorbance maximum of the phenyl ring to a longer wavelength, likely in the 270-290 nm range, due to extended conjugation. This property is crucial for quantitative analysis using UV detectors in methods like HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While an experimental spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum in D₂O would show characteristic signals:
-
Aromatic Protons: Two sets of doublets in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
α-Proton: A triplet or doublet of doublets around 4.0 ppm, coupled to the β-protons.
-
β-Protons: Two diastereotopic protons appearing as a multiplet (typically two doublets of doublets) around 3.0-3.3 ppm.
Reference spectra for L-phenylalanine are available from databases like the Biological Magnetic Resonance Bank (BMRB) and can serve as a guide for interpreting the aliphatic region[8].
Analytical Characterization Protocols
Rigorous analytical validation is the cornerstone of trustworthy research. The following protocols outline standard methodologies for assessing the quality and properties of p-Amino-D-phenylalanine hydrochloride.
Protocol: Purity Assessment by Reverse-Phase HPLC
This method provides a robust assessment of chemical purity. The choice of a C18 column is standard for separating small polar molecules, and the mobile phase is designed to achieve good peak shape and resolution.
Objective: To determine the purity of a sample by separating the main component from potential impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the amine-containing analyte and control the pH.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (based on the predicted absorbance maximum).
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
-
Data Analysis: Integrate the peak areas of all detected components. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol: Chiral Purity Determination via Pre-column Derivatization and UPLC-MS/MS
Ensuring the enantiomeric excess of a chiral compound is critical, as the opposite enantiomer may have different or undesirable biological activity. This protocol uses a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column.
Caption: Workflow for chiral derivatization.
Objective: To quantify the enantiomeric purity by separating the D- and L-enantiomers.
Methodology: [9]
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an ESI source. A standard C18 column can be used post-derivatization.
-
Reagents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), 1M Sodium Bicarbonate, 2M HCl, Acetone, Acetonitrile, Formic Acid.
-
Derivatization Protocol:
-
To 50 µL of the sample solution (~1 mg/mL), add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex the mixture and incubate at 40 °C for 1 hour. Rationale: The reaction proceeds under mild basic conditions to form stable diastereomeric derivatives.
-
Cool to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 10% to 50% B over 10 minutes) is often sufficient to resolve the diastereomers.
-
Detection: Monitor the specific parent-to-daughter ion transitions for the derivatized D- and L-enantiomers using Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two diastereomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.
Safety and Handling
Proper handling procedures are essential for laboratory safety.
-
Hazards: GHS information indicates that the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C) as recommended by suppliers[1].
Conclusion
p-Amino-D-phenylalanine hydrochloride is a compound with a well-defined chemical identity and predictable physicochemical properties based on its structure. Its key characteristics—a chiral D-configuration, high melting point, expected aqueous solubility, and distinct spectroscopic features—make it a valuable reagent for advanced chemical synthesis and drug development. The analytical protocols provided herein offer a robust framework for ensuring the quality and integrity of the material, which is a prerequisite for generating reliable and reproducible scientific results.
References
-
PubChem. p-Amino-D-phenylalanine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. p-Amino-DL-phenylalanine hydrate. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 4-Amino-D-phenylalanine hydrochloride. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
-
PubChem. D-Phenylalanine. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]
-
Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine at BMRB. [Link]
-
Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
-
ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Amino-DL-phenylalanine hydrate | C9H12N2O2 | CID 95174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Phenylalanine CAS#: 673-06-3 [m.chemicalbook.com]
- 5. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DL-Phenylalanine - CAS-Number 150-30-1 - Order from Chemodex [chemodex.com]
- 7. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
p-Amino-D-phenylalanine hydrochloride CAS number and molecular weight
An In-depth Technical Guide to p-Amino-D-phenylalanine Hydrochloride for Advanced Research and Pharmaceutical Development
Introduction: The Strategic Importance of a Non-Canonical Amino Acid
In the landscape of modern drug discovery and biochemical research, the use of non-canonical amino acids (ncAAs) has become a cornerstone for innovation. These unique building blocks allow scientists to engineer peptides, proteins, and small molecules with novel functions, enhanced stability, and targeted therapeutic properties. Among these, p-Amino-D-phenylalanine hydrochloride ((R)-2-Amino-3-(4-aminophenyl)propanoic acid hydrochloride) stands out as a particularly valuable scaffold.
This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of p-Amino-D-phenylalanine hydrochloride. We will move beyond basic data to explore its synthesis, core properties, and critical applications, offering the field-proven insights necessary to leverage this compound to its full potential. The narrative is structured to explain not just the what, but the why behind its utility and the experimental choices involved in its application.
Part 1: Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. p-Amino-D-phenylalanine hydrochloride is the salt form of a D-enantiomer of phenylalanine, featuring an amino group at the para (4-position) of the phenyl ring. This substitution pattern is critical, as the additional primary amine provides a reactive handle for further chemical modification, a feature not present in native phenylalanine.
There can be some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number. The most definitive CAS number, assigned by regulatory bodies like the EPA and ECHA, is 196408-63-6 [1]. However, the number 126257-07-6 is also frequently cited by commercial suppliers[2]. Researchers should note both when conducting literature and database searches.
The key physicochemical properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 196408-63-6 (Primary); 126257-07-6 (Also used) | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 216.66 g/mol | [1][3] |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | [1] |
| Appearance | Off-white powder | [2] |
| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [2] |
| Parent Compound | p-Amino-D-phenylalanine (CAS: 102281-45-8) | [1][4] |
The hydrochloride salt form is particularly important from a practical standpoint. It enhances the compound's stability and improves its solubility in aqueous media, which is a significant advantage for buffer preparation in biochemical assays and for certain formulation strategies in drug development.
Structural Representation
The three-dimensional structure dictates the molecule's function, particularly its ability to be incorporated into peptides and interact with biological targets.
Caption: 2D structure of p-Amino-D-phenylalanine hydrochloride.
Part 2: Synthesis and Strategic Considerations
The synthesis of optically pure non-canonical amino acids is a non-trivial task. While specific proprietary methods vary, a common academic approach involves the asymmetric synthesis from a suitable precursor or the resolution of a racemic mixture. A plausible synthetic pathway for D-phenylalanine derivatives often starts with acetamidocinnamic acid.[5] The key is the use of a chiral catalyst during hydrogenation to selectively produce the desired D-enantiomer.[5]
Generalized Synthetic Workflow
The following diagram outlines a logical, multi-step process for producing p-Amino-D-phenylalanine hydrochloride. The choice of protecting groups is a critical decision point, dictated by the desired downstream applications and the need for orthogonal deprotection strategies.
Caption: Generalized workflow for the synthesis of p-Amino-D-phenylalanine HCl.
Expertise in Practice: The choice of the para-amino protecting group (Step 4) is crucial. For use in solid-phase peptide synthesis (SPPS), an acid-labile Boc group or a hydrogenolysis-cleavable Z group is often chosen.[6] This allows the para-amino group to remain protected throughout peptide assembly while the α-amino group is temporarily protected (e.g., with Fmoc) and selectively deprotected at each cycle.
Part 3: Applications in Drug Development and Research
The utility of p-Amino-D-phenylalanine hydrochloride stems from two key features: its D-configuration and the reactive para-amino group.
-
Enhanced Proteolytic Stability: Peptides constructed with D-amino acids are resistant to degradation by proteases, which are highly specific for L-amino acid substrates. This is a fundamental strategy for increasing the in vivo half-life of peptide-based therapeutics.
-
Bio-orthogonal Chemistry Handle: The para-amino group serves as a versatile point of attachment. It can be used for:
-
Labeling: Conjugation of fluorescent dyes or radiolabels for imaging and diagnostic applications.
-
PEGylation: Attachment of polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.
-
Drug Conjugation: Linking cytotoxic agents to create peptide-drug conjugates (PDCs) for targeted cancer therapy.
-
Cyclization: Forming head-to-tail or side-chain cyclized peptides to constrain conformation and enhance receptor binding affinity.
-
Case Study: CXCR4 Antagonists
A notable application is in the synthesis of antagonists for the CXCR4 receptor, a key chemokine receptor implicated in cancer metastasis and HIV entry.[4] By incorporating p-Amino-D-phenylalanine into cyclic pentapeptide scaffolds, researchers have developed potent and specific CXCR4 antagonists.[4] The D-amino acid provides stability, while the para-position can be further modified to fine-tune binding affinity and pharmacological properties.
Caption: Application of p-Amino-D-Phe-HCl in therapeutic peptide development.
Part 4: Experimental Protocol - Incorporation via SPPS
To ensure trustworthiness, a protocol must be self-validating. The following is a generalized, yet detailed, methodology for incorporating p-Amino-D-phenylalanine into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Objective: To couple Fmoc-p-Amino(Boc)-D-phenylalanine onto a resin-bound peptide chain.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Fmoc-p-Amino(Boc)-D-phenylalanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the preceding amino acid):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. The causality here is critical: residual piperidine will neutralize the activated amino acid in the next step, preventing coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-p-Amino(Boc)-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.
-
Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid to a reactive ester. DIPEA is a non-nucleophilic base required to activate the HBTU and neutralize the protonated amine on the growing peptide chain.
-
Allow the activation mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Validation of Coupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
A negative Kaiser test (beads remain yellow) indicates successful and complete coupling. A positive test (blue beads) indicates free amines are still present, and the coupling step must be repeated. This is a self-validating checkpoint.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to prepare for the next cycle of deprotection and coupling.
-
Part 5: Safety and Handling
According to the Globally Harmonized System (GHS) classifications, p-Amino-D-phenylalanine hydrochloride is associated with specific hazards. Users should always consult the latest Safety Data Sheet (SDS) before handling.
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard Handling Protocol:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust.
-
Store in a cool, dry place, typically at 0-8°C, away from incompatible materials[2].
Conclusion
p-Amino-D-phenylalanine hydrochloride is more than just another amino acid derivative; it is a strategic tool for molecular engineering. Its D-configuration imparts proteolytic resistance, while its para-amino group provides a versatile handle for creating sophisticated bioconjugates and conformationally constrained peptides. By understanding its fundamental properties, synthesis, and application methodologies, researchers and drug developers can effectively utilize this compound to advance the frontiers of biochemistry and create next-generation therapeutics.
References
-
Title: p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: p-Amino-DL-phenylalanine hydrate | C9H12N2O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides Source: PubMed, National Center for Biotechnology Information URL: [Link]
- Title: Chemical synthesis method of chiral D-phenylalanine Source: Google Patents URL
Sources
- 1. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 6. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Beyond the Canonical—Exploring the D-Enantiomer Landscape
An In-depth Technical Guide to the Biological Activity of p-Amino-D-phenylalanine Hydrochloride
In the central dogma of molecular biology, life is overwhelmingly left-handed. The twenty canonical amino acids that constitute the building blocks of proteins are, with few exceptions, of the L-configuration. This chiral preference has long relegated D-amino acids to the periphery of biochemical interest. However, a growing body of research has illuminated their critical roles, particularly in the microbial world and as neuromodulators in higher organisms. D-amino acids are key components of bacterial peptidoglycan cell walls and have been implicated in biofilm formation, sporulation, and signaling[1][2][3].
This guide focuses on a specific, non-canonical D-amino acid derivative: p-Amino-D-phenylalanine hydrochloride (p-NH2-D-Phe-HCl). This compound serves as a unique molecular probe and a potential therapeutic scaffold. Its structure, featuring a D-alpha-carbon, an aromatic phenyl ring, and a para-amino group, presents a fascinating intersection of properties that dictate its biological interactions. Here, we move beyond a simple recitation of facts to explore the mechanistic underpinnings of its activity, providing researchers and drug developers with the foundational knowledge and practical methodologies required to harness its potential.
Physicochemical Profile: The Molecular Foundation
Understanding the biological activity of any compound begins with its fundamental chemical and physical properties. These characteristics govern its solubility, stability, and how it is sterically and electronically "seen" by biological macromolecules like enzymes and receptors.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | PubChem[4] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem[4] |
| Molecular Weight | 216.66 g/mol | PubChem[4] |
| CAS Number | 196408-63-6 | PubChem[4] |
| Chirality | D-enantiomer | N/A |
| Key Features | Aromatic side chain; Primary amino group at para position; Primary α-amino group | N/A |
The hydrochloride salt form is critical for practical application, as it significantly enhances the compound's aqueous solubility and stability, making it suitable for use in biological buffers and culture media.
Core Biological Interactions and Mechanisms of Action
The biological activity of p-NH2-D-Phe-HCl is primarily dictated by its structural similarity to other D-amino acids, particularly D-alanine (D-Ala), and its identity as a phenylalanine analog.
Interaction with Bacterial Peptidoglycan Synthesis
The bacterial cell wall is a formidable and essential structure, primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems[1][5]. A hallmark of these peptide stems is the presence of D-amino acids, most commonly D-alanine and D-glutamic acid[3].
The enzymes responsible for building this wall, particularly transpeptidases, are evolved to recognize and incorporate D-amino acids. The biological activity of p-NH2-D-Phe-HCl can be rationalized as a molecular mimicry strategy.
Causality of Action: D-phenylalanine and its derivatives can be mistakenly incorporated into the terminal positions of the PG stem peptide, typically occupied by D-alanine[2]. This is due to the promiscuity of the metabolic enzymes that synthesize and incorporate D-amino acids into PG precursors[6]. When p-NH2-D-Phe-HCl is incorporated instead of D-Ala, several disruptive events can occur:
-
Steric Hindrance: The bulky, substituted phenyl group of p-NH2-D-Phe is significantly larger than the simple methyl group of D-Ala. This creates steric clashes that can prevent the DD-transpeptidase enzyme from forming the critical cross-links between adjacent peptide stems.
-
Weakened Wall Integrity: An improperly cross-linked peptidoglycan layer compromises the structural integrity of the cell wall, rendering the bacterium vulnerable to osmotic stress and leading to cell lysis.
-
Disruption of Biofilm Formation: Biofilm maturation is often dependent on controlled modifications of the cell wall. The incorporation of atypical D-amino acids like D-phenylalanine has been shown to inhibit biofilm formation[2].
This mechanism forms the basis of the compound's potential as an antimicrobial agent.
Caption: Disruption of peptidoglycan synthesis by p-Amino-D-phenylalanine.
Interaction with D-Amino Acid Oxidase (DAAO)
In mammals, D-amino acids are primarily metabolized by the FAD-dependent flavoenzyme D-amino acid oxidase (DAAO)[7][8]. DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process[9].
Substrate Specificity: DAAO exhibits broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids. Human DAAO shows the highest activity towards bulky, aromatic D-amino acids like D-DOPA, D-Tyrosine, and D-Phenylalanine[9][10]. Given this preference, p-Amino-D-phenylalanine is a predicted and likely substrate for DAAO.
The Reaction Pathway: The interaction of p-NH2-D-Phe with DAAO is a catabolic process. This is a critical consideration for any potential therapeutic application, as the compound could be rapidly degraded in tissues where DAAO is highly expressed, such as the kidney, liver, and brain[7][10].
Caption: Metabolic pathway of p-Amino-D-phenylalanine via D-Amino Acid Oxidase.
Applications in Research and Drug Development
The unique properties of p-NH2-D-Phe-HCl make it a valuable tool in several areas of scientific inquiry.
-
Antimicrobial Discovery: As discussed, its ability to interfere with cell wall synthesis makes it a lead compound for developing novel antibiotics, particularly against Gram-positive bacteria where the peptidoglycan layer is thick and exposed[1][11].
-
Peptide Synthesis and Protein Engineering: The incorporation of non-canonical amino acids is a powerful strategy for creating peptides with enhanced properties, such as increased stability against enzymatic degradation or novel binding capabilities. The para-amino group serves as a unique chemical handle for further modification (e.g., attachment of fluorescent probes, cross-linkers, or drug conjugates) after the peptide has been synthesized[12][13].
-
Enzyme Inhibitor Studies: While p-NH2-D-Phe is a substrate for DAAO, its derivatives could be designed as inhibitors. By modifying the structure, it may be possible to create compounds that bind to the DAAO active site without being turned over, which is relevant for therapies targeting D-serine metabolism in neurological disorders[9][14].
Experimental Protocols: A Practical Guide
A core tenet of scientific integrity is reproducible methodology. The following protocols are presented as self-validating systems, including essential controls to ensure data reliability.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
This protocol assesses the antimicrobial activity of p-NH2-D-Phe-HCl.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This broth microdilution method is a standard for antimicrobial susceptibility testing.
Materials:
-
p-Amino-D-phenylalanine hydrochloride
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Vancomycin (Positive Control)
-
Sterile DMSO or water (Solvent/Negative Control)
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Workflow:
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Step-by-Step Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of S. aureus and suspend them in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard. This step is critical for standardizing the bacterial load. c. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: a. Prepare a 1 mg/mL stock solution of p-NH2-D-Phe-HCl in a suitable solvent (e.g., sterile water). b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Controls (Self-Validation): a. Positive Control (Well 11): Add a known concentration of Vancomycin that should inhibit growth. This validates that the bacteria are susceptible to a standard antibiotic. b. Negative Control (Well 12): Add 100 µL of CAMHB only (no compound). This well must show bacterial growth, confirming the viability of the inoculum and suitability of the medium.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension from step 1c to wells 1 through 11. The final volume in each well is 200 µL. Well 12 receives no bacteria and serves as a sterility control.
-
Incubation & Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Protocol 2: Incorporation into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of p-NH2-D-Phe into a peptide sequence.
Principle: SPPS builds a peptide chain while it is anchored to an insoluble resin support. The key is the use of orthogonal protecting groups: a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the side-chain amino group of p-NH2-D-Phe. This allows for selective deprotection and chain elongation.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-p-aminophenylalanine(Boc)-OH[12]
-
Other required Fmoc-L-amino acids
-
HBTU/HOBt (Coupling reagents)
-
DIPEA (Activation base)
-
20% Piperidine in DMF (Fmoc deprotection solution)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
DMF, DCM (Solvents)
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
First Amino Acid Coupling: a. Pre-activate the first Fmoc-L-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
Chain Elongation (Repeat Cycle): Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence.
-
Incorporation of p-NH2-D-Phe: a. When it is the turn of p-NH2-D-Phe in the sequence, use Fmoc-D-p-aminophenylalanine(Boc)-OH for the coupling step. b. The Boc group on the para-amino side chain is stable to the piperidine used for Fmoc removal, ensuring the side chain remains protected during synthesis. This orthogonality is the causal pillar of the entire strategy.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group on p-NH2-D-Phe).
-
Precipitation and Purification: a. Precipitate the crude peptide in cold diethyl ether. b. Purify the peptide using reverse-phase HPLC. c. Confirm the mass and purity via LC-MS.
Conclusion and Future Perspectives
p-Amino-D-phenylalanine hydrochloride is more than a mere chemical curiosity. It represents a versatile molecular tool at the nexus of chemical biology and drug discovery. Its ability to act as a "Trojan horse" in bacterial cell wall synthesis provides a rational basis for the development of new antimicrobials that could circumvent existing resistance mechanisms. Furthermore, its utility in peptide engineering opens avenues for creating novel diagnostics and therapeutics. Future research should focus on derivatizing the para-amino group to create multifunctional molecules, exploring its activity against a broader range of pathogens, and investigating its metabolic stability in vivo to better predict its therapeutic potential.
References
-
p-Amino-D-phenylalanine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
D-Amino acid oxidase: Physiological role and applications. SciSpace. [Link]
-
D-amino acid oxidase. Wikipedia. [Link]
-
Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed Central, National Institutes of Health. [Link]
-
Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]
-
AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA. PubMed, National Institutes of Health. [Link]
-
Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed, National Institutes of Health. [Link]
-
Peptidoglycan. Wikipedia. [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. PubMed Central, National Institutes of Health. [Link]
- Chemical synthesis method of chiral D-phenylalanine.
-
d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. PubMed Central, National Institutes of Health. [Link]
-
All About Amino Acids. JPT Peptide Technologies. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed Central, National Institutes of Health. [Link]
-
Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. [Link]
-
Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, American Society for Microbiology. [Link]
- Method for preparing D-phenylalanine through dynamic kinetic resolution.
-
Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PubMed Central, National Institutes of Health. [Link]
-
Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PubMed Central, National Institutes of Health. [Link]
-
Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. MDPI. [Link]
-
Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central, National Institutes of Health. [Link]
-
Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
The Pharmaceutical Significance of DL-Phenylalanine as an Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Inhibiting neutral amino acid transport for the treatment of phenylketonuria. PubMed Central, National Institutes of Health. [Link]
-
Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. PubMed, National Institutes of Health. [Link]
Sources
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
The Strategic Integration of p-Amino-D-phenylalanine Hydrochloride in Advanced Peptide Therapeutics: A Technical Guide
Introduction: Beyond the Canonical 20—The Rise of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery, peptide therapeutics have emerged as a class of highly selective and potent agents with lower toxicity compared to small molecules. However, their clinical translation is often hampered by inherent limitations, such as susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of non-proteinogenic amino acids (NPAAs), which are not found in polypeptide chains encoded by the standard genetic code, has become a cornerstone of innovative peptide drug design.[1][2][3] These unique building blocks offer a vast chemical space to meticulously engineer peptides with enhanced stability, potency, and bioavailability.[3][4]
This guide provides an in-depth technical overview of p-Amino-D-phenylalanine hydrochloride ((R)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride), a synthetic NPAA of significant interest. Its D-chiral configuration provides inherent resistance to enzymatic degradation, while the para-amino group on the phenyl ring introduces a versatile chemical handle for bioconjugation and further molecular modifications.[5][6] We will explore its synthesis, key applications in peptide-based drug development, and provide detailed experimental protocols for its incorporation and analysis, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful tool.
Physicochemical Properties of p-Amino-D-phenylalanine Hydrochloride
A thorough understanding of the physicochemical properties of p-Amino-D-phenylalanine hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 126257-07-6 | [6][7] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [7] |
| Molecular Weight | 216.67 g/mol | [6][7] |
| Appearance | Off-white powder | [6] |
| Purity | ≥ 98% (HPLC) | [6] |
| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [6] |
| Solubility | Soluble in water. | [3] |
| Storage Conditions | Store at 0-8°C for long-term stability. | [3][6] |
Synthesis of p-Amino-D-phenylalanine: Chemoenzymatic Strategies
The enantioselective synthesis of D-amino acids is a critical challenge in medicinal chemistry. While various chemical and enzymatic methods exist for producing D-phenylalanine, the synthesis of its p-amino derivative often employs a chemoenzymatic approach to achieve high optical purity. One effective strategy involves the use of engineered Phenylalanine Ammonia Lyases (PALs).[2][4]
The general workflow for a chemoenzymatic synthesis of p-Amino-D-phenylalanine is depicted below. This process leverages the stereoselectivity of enzymes to produce the desired D-enantiomer from an inexpensive starting material like p-nitrocinnamic acid.
Caption: Chemoenzymatic synthesis of p-Amino-D-phenylalanine hydrochloride.
Experimental Protocol: General Chemoenzymatic Synthesis
This protocol outlines a conceptual chemoenzymatic cascade for the synthesis of p-Amino-D-phenylalanine. Specific enzyme variants and reaction conditions may require optimization.[2][4]
-
Enzymatic Amination:
-
Dissolve p-nitrocinnamic acid in an appropriate buffer at a high pH, saturated with ammonia.
-
Introduce an engineered PAL variant that exhibits activity towards the desired D-enantiomer formation.
-
Incubate the reaction mixture with agitation until conversion to racemic p-nitro-D,L-phenylalanine is maximized, as monitored by HPLC.
-
-
Deracemization:
-
To the reaction mixture, add an L-amino acid deaminase (LAAD) to selectively oxidize the L-enantiomer to the corresponding imino acid.
-
Concurrently, add a non-selective chemical reducing agent (e.g., a borane-ammonia complex) to reduce the imino acid back to the racemic amino acid. This process enriches the D-enantiomer over time.
-
-
Purification of p-Nitro-D-phenylalanine:
-
Once a high enantiomeric excess of p-nitro-D-phenylalanine is achieved, acidify the reaction mixture to precipitate the product.
-
Isolate the solid by filtration and purify by recrystallization.
-
-
Nitro Group Reduction:
-
Dissolve the purified p-nitro-D-phenylalanine in a suitable solvent (e.g., methanol).
-
Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the nitro group to a primary amine.
-
Monitor the reaction by TLC or HPLC until completion.
-
-
Salt Formation:
-
Filter off the catalyst and concentrate the solution.
-
Dissolve the resulting p-Amino-D-phenylalanine free base in a minimal amount of a suitable organic solvent.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.[8]
-
Isolate the p-Amino-D-phenylalanine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
-
Applications in Drug Discovery and Peptide Chemistry
The incorporation of p-Amino-D-phenylalanine into peptide sequences is a powerful strategy to enhance their therapeutic potential.[5]
Enhancing Proteolytic Stability
The D-configuration of the α-carbon makes peptides containing this amino acid resistant to degradation by proteases, which are highly specific for L-amino acids.[5] This increased stability can significantly extend the in-vivo half-life of peptide-based drugs.
Providing a Bio-orthogonal Handle for Conjugation
The para-amino group on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications.[5] This allows for the site-specific conjugation of various molecules, such as:
-
Fluorophores: For imaging and diagnostic applications.
-
Polyethylene Glycol (PEG): To improve solubility and pharmacokinetic profiles.
-
Cytotoxic Drugs: To create targeted antibody-drug conjugates or peptide-drug conjugates.
This functional group can be selectively protected during peptide synthesis (e.g., with a Boc or Z group) and deprotected at the appropriate stage for conjugation.[9]
Caption: Workflow for peptide synthesis and conjugation using p-Amino-D-phenylalanine.
Biological Activity and Mechanism of Action
While the biological activity is largely determined by the overall peptide sequence, the inclusion of p-Amino-D-phenylalanine can influence receptor binding and downstream signaling. For example, studies on phenylalanine hydroxylase have shown that D-phenylalanine and L-4-aminophenylalanine can act as allosteric activators of the enzyme, suggesting that peptides containing this residue could modulate enzymatic activity.[10] Furthermore, its structural similarity to phenylalanine means it can be recognized by certain cellular transport systems and receptors.[6]
The primary mechanism by which p-Amino-D-phenylalanine contributes to biological activity is by imparting conformational rigidity and stability to the peptide, allowing for a more sustained interaction with its biological target.
Caption: Enhanced peptide activity through increased stability and target binding.
Experimental Protocols for Application
Protocol 1: Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of p-Amino-D-phenylalanine into a peptide sequence using a commercially available Fmoc-protected derivative where the side-chain amino group is protected by a Boc group (Fmoc-D-Phe(4-NH-Boc)-OH).
-
Resin Preparation:
-
Place the appropriate amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Repeat with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Phe(4-NH-Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the p-amino-D-phenylalanine.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Analytical Characterization
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm (the latter for aromatic residues).
-
-
Analysis: Inject the sample and analyze the chromatogram for purity. The retention time will depend on the overall peptide sequence. Collect fractions for purification.[11]
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Expected Resonances for p-Amino-D-phenylalanine residue:
-
Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), corresponding to the protons on the phenyl ring. The exact chemical shifts will be influenced by the peptide sequence and solvent.[12]
-
α-Proton: A multiplet between 3.5 and 4.5 ppm.
-
β-Protons: Two multiplets (diastereotopic) between 2.8 and 3.2 ppm.[13]
-
-
Analysis: Confirm the presence of the characteristic peaks and integrate them to verify the incorporation of the amino acid.
Safety and Handling
p-Amino-D-phenylalanine hydrochloride should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
p-Amino-D-phenylalanine hydrochloride is a valuable non-proteinogenic amino acid that offers significant advantages for the design and development of peptide therapeutics. Its D-configuration confers proteolytic resistance, while the para-amino group provides a site for specific chemical modifications. By understanding its properties and employing robust synthetic and analytical protocols, researchers can effectively integrate this building block to create next-generation peptide drugs with superior stability, functionality, and therapeutic efficacy.
References
- Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226.
- Gotor-Fernández, V., & Gotor, V. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Aapptec. (n.d.). 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC) - Data Sheet.
- Claaßen, J., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.
- Chem-Impex. (n.d.). Fmoc-4-amino-D-phenylalanine.
- Chem-Impex. (n.d.). Fmoc-p-phenyl-D-phenylalanine.
- Chem-Impex. (n.d.). Fmoc-D-phenylalanine.
- BenchChem. (2025). Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering.
- Pidcock, E., & Wallace, B. A. (2004). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-91.
- Creative Peptides. (n.d.). Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine.
- Chem-Impex. (n.d.). 4-Amino-D-phenylalanine hydrochloride.
- Chem-Impex. (n.d.). Boc-D-phenylalanine.
- Chem-Impex. (n.d.). Fmoc-p-phenyl-L-phenylalanine.
- Brunton, S., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-2691.
- Datta, A., et al. (2004). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 48(9), 3259-3268.
- JPT Peptide Technologies. (n.d.). All About Amino Acids.
- Schwyzer, R., & Ludescher, U. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
- Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 21(3), 543-547.
- Bhattacharya, S., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel schiff base and mannich base derivatives. Der Pharma Chemica, 3(3), 174-188.
- Pozdnev, V. F. (1988). N-tert-butoxycarbonyl-L-phenylalanine. Organic Syntheses, 66, 8.
- BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
- El-Khoury, J. M., et al. (2010). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
- ChemicalBook. (n.d.). BOC-D-Phenylalanine synthesis.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).
- Mihalca, A. D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.
- Khalili, S., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 799-810.
- MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1876-1882.
- Ajinomoto Co., Inc. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. U.S.
- Nishiyama, K., et al. (2008). A solid-state 17O NMR study of L-phenylalanine and L-valine hydrochlorides. Magnetic Resonance in Chemistry, 46(11), 1029-1036.
- Danafar, H., & Hamidi, M. (2014). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 523-529.
- Wikipedia. (n.d.). Amino acid.
- Wikipedia. (n.d.). Phenylalanine.
- Arturo, E., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(26), 4138-4148.
- King, S. B., et al. (1995). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. The Journal of Organic Chemistry, 60(21), 7024-7025.
- PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride.
- WebMD. (n.d.). Phenylalanine - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Avison, M. J., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Magnetic Resonance, 71(1), 164-169.
- ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine.
- Weltmann, K. D., et al. (2015). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B, 119(24), 7606-7617.
- Baskin, J. M., & Bertozzi, C. R. (2009). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of p-Amino-D-phenylalanine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: Beyond the Canonical—The Emerging Role of D-Amino Acids in Therapeutics
In the landscape of drug discovery, the chirality of a molecule is a pivotal determinant of its biological activity. For decades, the focus has been almost exclusively on L-amino acids, the proteinogenic building blocks of life. However, the mirror-image enantiomers, D-amino acids, are increasingly being recognized not as biological oddities, but as powerful tools in the design of novel therapeutics. Their inherent resistance to proteolytic degradation imparts superior stability and prolonged half-life to peptide-based drugs.[1][2] This guide delves into the therapeutic potential of a specific, non-natural D-amino acid derivative: p-Amino-D-phenylalanine hydrochloride.
This document serves as a technical exploration for researchers, scientists, and drug development professionals. It will not only outline the theoretical therapeutic applications of this compound but also provide practical, field-proven insights into the experimental workflows required to validate its potential. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Chemical and Physical Properties of p-Amino-D-phenylalanine Hydrochloride
A foundational understanding of the molecule is critical before exploring its therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O₂ | |
| Molecular Weight | 216.66 g/mol | |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
| CAS Number | 196408-63-6 | |
| Known Synonyms | 4-Amino-D-phenylalanine hydrochloride |
Potential Therapeutic Applications and Mechanistic Hypotheses
While direct clinical data on p-Amino-D-phenylalanine hydrochloride is scarce, we can extrapolate its potential applications from the known bioactivity of D-phenylalanine and the influence of the para-amino functional group. This compound is a valuable building block for peptides and has been noted for its potential to influence dopamine levels, making it a person of interest for neurological disorders.[3]
Neuromodulation in Psychiatric and Neurodegenerative Disorders
Hypothesized Mechanism of Action: The primary hypothesis centers on the role of phenylalanine isomers as precursors and modulators of key neurotransmitters.[4] L-phenylalanine is the direct precursor to L-tyrosine, which is then converted to L-DOPA and subsequently dopamine, norepinephrine, and epinephrine. While D-phenylalanine is not a direct precursor, it has been shown to allosterically activate phenylalanine hydroxylase (at high concentrations), the rate-limiting enzyme in this pathway.[5][6] The para-amino group on the phenyl ring may alter its interaction with enzymes and transporters, potentially leading to a more potent or selective effect. Furthermore, D-phenylalanine has been investigated for its potential to inhibit enkephalinase, an enzyme that degrades endogenous opioids (enkephalins), which could contribute to antidepressant and analgesic effects.[7][8] However, some studies have found this opioid-mediated mechanism to be weak.[7]
Potential Indications:
-
Depression: By potentially increasing the bioavailability of precursors for dopamine and norepinephrine, p-Amino-D-phenylalanine hydrochloride could address the monoamine deficiency implicated in some forms of depression.[2]
-
Parkinson's Disease: The ability to influence dopamine synthesis suggests a potential, albeit speculative, role in managing the dopamine depletion characteristic of Parkinson's disease.[9] Caution is warranted, as high levels of phenylalanine can compete with L-DOPA for transport into the brain, potentially worsening symptoms.[10]
A proposed workflow for investigating the neuromodulatory effects is outlined below.
Caption: Workflow for evaluating neuromodulatory potential.
Novel Analgesics
Hypothesized Mechanism of Action: The analgesic properties of D-phenylalanine have been attributed to its inhibition of carboxypeptidase A, an enzyme involved in the degradation of enkephalins.[4] By slowing the breakdown of these endogenous opioid peptides, D-phenylalanine may prolong their pain-relieving effects. The p-amino substitution could enhance the binding affinity of the molecule for this or other related enzymes, potentially leading to a more potent analgesic effect.
Experimental Protocol: In Vivo Hot Plate Test for Analgesia
This protocol is a standard method for assessing the central analgesic activity of a test compound in rodents.
-
Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least 7 days with free access to food and water.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Animals are divided into groups (n=6-8 per group):
-
Vehicle control (e.g., saline, i.p.)
-
Positive control (e.g., Morphine, 10 mg/kg, i.p.)
-
Test compound (p-Amino-D-phenylalanine hydrochloride) at various doses (e.g., 50, 100, 200 mg/kg, i.p.).
-
-
Post-Treatment Latency: The hot plate test is repeated at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100 The results are then analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Causality and Self-Validation: The inclusion of a vehicle control accounts for any effects of the injection procedure or solvent. The positive control (morphine) validates the sensitivity of the assay to a known analgesic. A dose-dependent increase in latency by the test compound would provide strong evidence of a central analgesic effect.
Peptide-Based Drug Scaffolding
Application: Beyond its intrinsic activity, p-Amino-D-phenylalanine hydrochloride serves as a valuable building block in peptide synthesis.[3][11] Its D-configuration confers resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide therapeutics. The para-amino group provides a reactive handle for further chemical modifications, such as conjugation to other molecules (e.g., imaging agents, cytotoxic drugs) or for modulating the peptide's solubility and binding characteristics.
The diagram below illustrates the logical relationship of incorporating this D-amino acid into a therapeutic peptide.
Caption: Incorporation of p-Amino-D-phenylalanine to enhance peptide drug properties.
Experimental Considerations and Methodologies
Protocol: Assessing Impact on Dopamine Synthesis in PC12 Cells
This in vitro assay provides a robust system for quantifying changes in dopamine production in a neuronal-like cell line.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with a low-serum medium containing various concentrations of p-Amino-D-phenylalanine hydrochloride (e.g., 10 µM, 50 µM, 100 µM) or vehicle control. A positive control, such as L-DOPA, can also be included. The cells are incubated for a defined period (e.g., 24 or 48 hours).
-
Sample Collection:
-
Media: The extracellular medium is collected to measure released dopamine.
-
Cell Lysate: Cells are washed with ice-cold PBS and then lysed with a suitable buffer (e.g., 0.1 M perchloric acid) to extract intracellular dopamine.
-
-
Dopamine Quantification: Dopamine levels in both the media and cell lysates are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method offers high sensitivity and specificity for catecholamines.[12]
-
Protein Normalization: The total protein content of the cell lysate in each well is determined using a standard protein assay (e.g., BCA assay). Dopamine concentrations are then normalized to the total protein content (e.g., pmol dopamine/mg protein).
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between control and treated groups is determined using a one-way ANOVA with a post-hoc test.
Rationale for Experimental Choices:
-
PC12 Cells: This cell line is derived from a rat pheochromocytoma and endogenously synthesizes, stores, and releases dopamine, making it an excellent model for studying catecholamine metabolism.[13]
-
HPLC-ECD: This is the gold standard for quantifying monoamines in biological samples due to its superior sensitivity compared to methods like ELISA or fluorescence assays.[12]
-
Protein Normalization: This step is crucial to account for any variations in cell number or viability between wells, ensuring that observed changes in dopamine are due to the treatment and not differences in cell density.
Conclusion and Future Directions
p-Amino-D-phenylalanine hydrochloride stands at the intersection of stability-enhancing D-amino acid chemistry and the neuroactive potential of phenylalanine derivatives. While direct evidence for its therapeutic efficacy is yet to be established, the foundational science surrounding its constituent parts provides a compelling rationale for its investigation. The primary avenues for exploration lie in neuromodulation for psychiatric and neurodegenerative disorders, and as a novel analgesic. Its utility as a specialized building block for creating more robust peptide therapeutics is also of significant interest.
The protocols and workflows detailed in this guide provide a scientifically sound framework for elucidating the bioactivity of this promising compound. Future research should focus on systematic in vitro screening to identify specific molecular targets, followed by well-designed in vivo studies in relevant disease models to establish proof-of-concept. The synthesis of peptide libraries incorporating this amino acid could also unlock new therapeutic entities with superior pharmacological properties.
References
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. Available at: [Link]
-
The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. Peptide Therapeutics Symposium. Available at: [Link]
-
Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central. Available at: [Link]
-
Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]
-
Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available at: [Link]
- Chemical synthesis method of chiral D-phenylalanine. Google Patents.
-
D-Phenylalanine: Production Methods, Chemical Properties, and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. PubMed Central. Available at: [Link]
-
Phenylalanine. Wikipedia. Available at: [Link]
-
D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. PubMed. Available at: [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed. Available at: [Link]
-
Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. Available at: [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PubMed Central. Available at: [Link]
-
The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. bioRxiv. Available at: [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. Available at: [Link]
-
Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. Available at: [Link]
-
Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. ResearchGate. Available at: [Link]
-
Relationship: Dopamine and D-phenylalanine. Caring Sunshine. Available at: [Link]
-
Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain. PubMed Central. Available at: [Link]
-
Inhibiting neutral amino acid transport for the treatment of phenylketonuria. PubMed Central. Available at: [Link]
-
Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. PubMed Central. Available at: [Link]
-
Metabolism of D-phenylalanine and its effects on concentrations of brain monoamines and amino acids in rats. PubMed. Available at: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Phenylalanine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 10. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. nbinno.com [nbinno.com]
- 12. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Neuromodulatory Effects of p-Amino-D-phenylalanine Hydrochloride in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential neuromodulatory effects of p-Amino-D-phenylalanine hydrochloride. Acknowledging the limited direct research on this specific compound, this document synthesizes information from closely related analogs, namely D-phenylalanine and L-phenylalanine, to build a scientifically grounded hypothesis of its potential mechanisms of action and to propose robust experimental frameworks for its investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel amino acid derivatives in neuroscience.
Introduction: The Untapped Potential of a Phenylalanine Analog
Phenylalanine, an essential amino acid, exists in two stereoisomeric forms: L-phenylalanine and D-phenylalanine. While L-phenylalanine is a fundamental building block of proteins and a precursor to key neurotransmitters, D-phenylalanine has garnered interest for its distinct pharmacological properties.[1] p-Amino-D-phenylalanine hydrochloride is a synthetic derivative of D-phenylalanine, characterized by an amino group substitution at the para position of the phenyl ring. While its L-isomer counterpart, L-p-aminophenylalanine, has been studied for its ability to activate phenylalanine hydroxylase, specific research into the neuromodulatory effects of the D-isomer is nascent.[2]
This guide will delve into the known neuropharmacology of D- and L-phenylalanine to construct a predictive framework for the actions of p-Amino-D-phenylalanine hydrochloride. We will explore potential mechanisms of action, propose detailed experimental protocols for its characterization, and discuss its potential therapeutic applications in neurological and psychiatric disorders.
Postulated Mechanisms of Neuromodulation
Based on the known activities of related phenylalanine derivatives, we can hypothesize several potential mechanisms through which p-Amino-D-phenylalanine hydrochloride may exert its neuromodulatory effects.
Modulation of the Endogenous Opioid System via Enkephalinase Inhibition
D-phenylalanine is known to inhibit carboxypeptidase A, an enzyme involved in the degradation of enkephalins.[1] Enkephalins are endogenous opioid peptides that play a crucial role in pain perception and emotional regulation. By inhibiting their breakdown, D-phenylalanine can elevate enkephalin levels in the brain, leading to analgesic and antidepressant-like effects.[1][3] It is plausible that the addition of a para-amino group in p-Amino-D-phenylalanine hydrochloride could alter its binding affinity and selectivity for enkephalin-degrading enzymes, potentially enhancing or modifying this effect.
Allosteric Modulation of the NMDA Receptor
L-phenylalanine has been shown to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][4] The NMDA receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity. Given that the D-isomer may have different binding characteristics, p-Amino-D-phenylalanine hydrochloride could potentially act as a modulator at this or other sites on the NMDA receptor complex. The presence of the para-amino group could significantly influence its interaction with the receptor, potentially leading to either antagonistic or agonistic activity, or even subunit-specific modulation.
Influence on Catecholamine Synthesis and Release
L-phenylalanine is a direct precursor for the synthesis of tyrosine, which is then converted to dopamine, norepinephrine, and epinephrine.[5][6] While D-phenylalanine does not directly participate in this pathway, high concentrations of phenylalanine can compete with tyrosine for transport across the blood-brain barrier and inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[7] The effect of p-Amino-D-phenylalanine hydrochloride on these processes is unknown but warrants investigation, as alterations in dopamine and norepinephrine levels are central to many neurological and psychiatric conditions.
Proposed Experimental Protocols for Characterization
To elucidate the true neuromodulatory effects of p-Amino-D-phenylalanine hydrochloride, a systematic and multi-faceted experimental approach is required.
In Vitro Receptor Binding and Enzyme Inhibition Assays
Objective: To determine the binding affinity of p-Amino-D-phenylalanine hydrochloride to a panel of CNS receptors and its inhibitory activity against key enzymes.
Methodology:
-
Receptor Binding Assays:
-
Utilize commercially available radioligand binding assays for a comprehensive panel of receptors, including but not limited to:
-
Opioid receptors (mu, delta, kappa)
-
NMDA receptor subunits (glycine and glutamate sites)
-
AMPA and Kainate receptors
-
Dopamine, serotonin, and norepinephrine transporters and receptors.
-
-
Perform saturation and competition binding experiments to determine the dissociation constant (Kd) and inhibitory constant (Ki).
-
-
Enzyme Inhibition Assays:
-
Assess the inhibitory potential of p-Amino-D-phenylalanine hydrochloride on:
-
Carboxypeptidase A (Enkephalinase)
-
Tyrosine Hydroxylase
-
Aromatic L-amino acid decarboxylase
-
-
Determine the IC50 values using appropriate substrates and detection methods (e.g., colorimetric, fluorometric, or HPLC-based).
-
Data Presentation:
| Target | Assay Type | Metric | p-Amino-D-phenylalanine HCl | D-phenylalanine (Control) |
| Mu Opioid Receptor | Radioligand Binding | Ki (nM) | TBD | TBD |
| NMDA (Glycine site) | Radioligand Binding | Ki (nM) | TBD | TBD |
| Carboxypeptidase A | Enzyme Inhibition | IC50 (µM) | TBD | TBD |
| Tyrosine Hydroxylase | Enzyme Inhibition | IC50 (µM) | TBD | TBD |
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effects of systemic administration of p-Amino-D-phenylalanine hydrochloride on extracellular levels of key neurotransmitters in specific brain regions.[8][9]
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Surgical Implantation: Stereotaxically implant microdialysis guide cannulae targeting brain regions of interest (e.g., striatum for dopamine, hippocampus for glutamate, and periaqueductal gray for enkephalins).[8]
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).[10]
-
Collect baseline dialysate samples.
-
Administer p-Amino-D-phenylalanine hydrochloride (intraperitoneally or via reverse dialysis) at various doses.
-
Collect post-administration dialysate samples at regular intervals.
-
-
Neurochemical Analysis: Analyze dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD).
Electrophysiological Recordings
Objective: To assess the effects of p-Amino-D-phenylalanine hydrochloride on neuronal activity and synaptic transmission.
Methodology:
-
In Vitro Slice Electrophysiology:
-
Prepare acute brain slices from relevant regions (e.g., hippocampus, ventral tegmental area).
-
Perform whole-cell patch-clamp recordings from individual neurons.
-
Bath-apply p-Amino-D-phenylalanine hydrochloride and measure changes in:
-
Resting membrane potential and input resistance.
-
Spontaneous and evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs).
-
Long-term potentiation (LTP) or long-term depression (LTD) induction.[11]
-
-
-
In Vivo Electrophysiology:
-
In anesthetized or freely moving animals, record single-unit activity or local field potentials from brain regions of interest.
-
Administer p-Amino-D-phenylalanine hydrochloride systemically and analyze changes in neuronal firing rates and patterns.
-
Potential Therapeutic Applications and Future Directions
The multifaceted potential mechanisms of p-Amino-D-phenylalanine hydrochloride suggest its possible utility in a range of neurological and psychiatric conditions.
-
Chronic Pain: If the compound demonstrates potent enkephalinase inhibition, it could be a valuable non-addictive analgesic.
-
Depression and Anxiety: Modulation of both the opioid and catecholamine systems could provide a novel approach to treating mood disorders.[1]
-
Neurodegenerative Diseases: If it exhibits neuroprotective properties through NMDA receptor modulation, it could be investigated for conditions like Alzheimer's or Parkinson's disease.
Future research should focus on a thorough characterization of its pharmacokinetic and pharmacodynamic profiles, as well as its safety and toxicity. Structure-activity relationship studies, synthesizing and testing related analogs, will also be crucial in optimizing its therapeutic potential.
Conclusion
While direct experimental data on the neuromodulatory effects of p-Amino-D-phenylalanine hydrochloride is currently scarce, a systematic investigation grounded in the known pharmacology of its parent compounds is warranted. This guide provides a foundational framework for such an exploration, from elucidating its molecular targets to assessing its in vivo effects on neuronal function and behavior. The unique chemical structure of p-Amino-D-phenylalanine hydrochloride holds the promise of novel neuropharmacological properties, making it a compelling candidate for further research and development in the quest for new therapies for brain disorders.
References
-
Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. [Link]
-
PubMed. (n.d.). Effect of Phenylalanine and P-Chlorophenylalanine on Na+, K+-ATPase Activity in the Synaptic Plasma Membrane From the Cerebral Cortex of Rats. [Link]
-
PubMed. (n.d.). Behavioural effects of phenylalanine-free amino acid tablet supplementation in intellectually disabled adults with untreated phenylketonuria. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. [Link]
-
National Institutes of Health. (n.d.). High phenylalanine levels directly affect mood and sustained attention in adults with phenylketonuria: a randomised, double-blind, placebo-controlled, crossover trial. [Link]
-
National Institutes of Health. (n.d.). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. [Link]
-
National Institutes of Health. (n.d.). Biochemical and neuropsychological effects of elevated plasma phenylalanine in patients with treated phenylketonuria. A model for the study of phenylalanine and brain function in man. [Link]
-
PubMed Central. (n.d.). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. [Link]
-
PubMed Central. (n.d.). Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. [Link]
-
Wikipedia. (n.d.). Phenylalanine. [Link]
-
PubMed Central. (n.d.). Advances in D-Amino Acids in Neurological Research. [Link]
-
Healthline. (2021, November 8). Phenylalanine: Benefits, Side Effects, and Food Sources. [Link]
-
WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
PubMed. (n.d.). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. [Link]
-
PubMed Central. (n.d.). Overview of Microdialysis. [Link]
-
ResearchGate. (n.d.). Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain. [Link]
-
Wikipedia. (n.d.). NMDA receptor. [Link]
-
ResearchGate. (n.d.). (PDF) Behavioral effects of phenylalanine-free amino acid tablet supplementation in intellectually disabled adults with untreated phenylketonuria. [Link]
-
bioRxiv. (2023, September 5). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria and tyrosinemia type 1. [Link]
-
ACS Publications. (2015, August 7). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. [Link]
-
MDPI. (2023, April 14). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. [Link]
-
ResearchGate. (n.d.). Figure 1: Effects of L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) on.... [Link]
-
American Journal of Psychiatry. (n.d.). Reduction of Brain Dopamine Concentration With Dietary Tyrosine Plus Phenylalanine Depletion: An [11C]Raclopride PET Study. [Link]
-
Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. [Link]
-
PubMed. (2014, February 1). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. [Link]
-
National Institutes of Health. (n.d.). Overview of Brain Microdialysis. [Link]
-
National Institutes of Health. (n.d.). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 6. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 7. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 9. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Evaluation of p-Amino-D-phenylalanine hydrochloride as a Novel Antioxidant Agent
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. This has spurred extensive research into novel antioxidant compounds. This technical guide provides a comprehensive framework for the in vitro evaluation of p-amino-D-phenylalanine hydrochloride, a derivative of the essential amino acid phenylalanine, as a potential antioxidant. We delve into the fundamental mechanisms of antioxidant action, present detailed, field-proven protocols for key antioxidant capacity assays (DPPH, ABTS, and FRAP), and offer insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the antioxidant potential of novel chemical entities.
Introduction
The Landscape of Oxidative Stress and Antioxidant Defense
Reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, are natural byproducts of cellular metabolism.[1] While they play roles in cell signaling, their overproduction can overwhelm the cell's endogenous antioxidant systems, leading to oxidative stress.[1] This state can inflict damage on critical biomolecules including lipids, proteins, and DNA, and is implicated in the pathophysiology of aging, inflammation, and various disease states like cancer and diabetes.[2][3] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery of new, effective antioxidant agents a significant therapeutic goal.
Phenylalanine and its Derivatives
Phenylalanine is an essential aromatic amino acid and a precursor for numerous vital compounds, including the synthesis of other amino acids and key signaling molecules.[4][5] Its structure, featuring a benzyl side chain, makes it a target for chemical modification to create derivatives with unique biological activities.[4] Studies have shown that certain phenylalanine derivatives possess neuroprotective and antioxidant properties, suggesting that this chemical scaffold is a promising starting point for antioxidant drug discovery.[6][7][8] Phenylalanine itself can bind to hydroxyl radicals and is a crucial precursor in the biosynthesis of antioxidant phenolic compounds in plants.[4][5][9]
p-amino-D-phenylalanine hydrochloride: A Candidate for Investigation
p-amino-D-phenylalanine is a synthetic amino acid distinguished by an amino group at the para-position of the phenyl ring.[10][11] The hydrochloride salt enhances its stability and solubility for experimental use.[12] The presence of an additional amino group on the aromatic ring introduces a potential site for electron donation, a key characteristic of many phenolic and amine-containing antioxidants. This structural feature provides a strong rationale for investigating its potential to scavenge free radicals and reduce oxidant species.
Chemical Structure:
-
Name: p-amino-D-phenylalanine hydrochloride
-
Molecular Formula: C₉H₁₃ClN₂O₂[12]
-
Molecular Weight: 216.66 g/mol [12]
-
Structure:
Foundational Mechanisms of Antioxidant Action
Understanding the primary mechanisms by which a compound can exert antioxidant effects is critical for selecting appropriate assays and interpreting results. The antioxidant activity of a compound like p-amino-D-phenylalanine hydrochloride is likely mediated through one or more of the following pathways.
-
Single Electron Transfer (SET): In this mechanism, the antioxidant donates a single electron to a free radical, neutralizing it. The antioxidant itself becomes a radical cation, which is typically more stable and less reactive than the original radical. Assays like the Ferric Reducing Antioxidant Power (FRAP) are based on the SET mechanism.[2]
-
Hydrogen Atom Transfer (HAT): The antioxidant quenches a free radical by donating a hydrogen atom. This is a rapid, concerted process that breaks one chemical bond and forms another. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a classic example of an assay that can proceed via the HAT mechanism.
-
Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[13] Compounds that can chelate these metal ions, sequestering them and preventing their participation in redox cycling, act as indirect antioxidants.[13]
Caption: Primary mechanisms of in vitro antioxidant activity.
In Vitro Methodologies for Assessing Antioxidant Capacity
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is required for a comprehensive evaluation. The following protocols are foundational for screening novel compounds like p-amino-D-phenylalanine hydrochloride.
Caption: General experimental workflow for in vitro antioxidant screening.
The DPPH• Radical Scavenging Assay
Principle: The 1,1-diphenyl-2-picrylhydrazyl (DPPH•) radical is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[14] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH• (e.g., 0.1 mM) in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare a series of dilutions of p-amino-D-phenylalanine hydrochloride in the appropriate solvent (e.g., deionized water or methanol).
-
Prepare a positive control solution, such as Trolox or Ascorbic Acid, at similar concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH• working solution.
-
Add 100 µL of the test compound dilution (or positive control/blank solvent).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH• solution with the blank solvent, and A_sample is the absorbance of the DPPH• solution with the test compound.[14]
-
The ABTS•+ Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[15] ABTS•+ is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.[15] The resulting blue-green radical has a characteristic absorbance at 734 nm.[16] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[15]
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[15]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.[17] This is your working solution.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test compound dilution (or positive control/blank).
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The calculation for % RSA is the same as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.
-
The Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at a low pH (typically 3.6).[18][19] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[19] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[2]
Experimental Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM Ferric Chloride (FeCl₃·6H₂O) solution.
-
-
Warm the freshly prepared FRAP reagent to 37°C before use.[18]
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of the test compound dilution (or standard/blank). A ferrous sulfate (FeSO₄) solution is typically used to create the standard curve.
-
Mix and incubate at 37°C for a short period (e.g., 4-10 minutes).[18][20]
-
Read the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents.
-
Data Analysis and Hypothetical Presentation
For each assay, the antioxidant activity should be quantified. This is typically done by calculating the IC₅₀ value , which is the concentration of the test compound required to scavenge 50% of the free radicals, or by expressing the activity in terms of a standard equivalent (e.g., TEAC for ABTS).
Hypothetical Data Summary
The following table presents a hypothetical summary of results for p-amino-D-phenylalanine hydrochloride compared to a standard antioxidant, Trolox. This format allows for a clear and direct comparison of potency across different assays.
| Assay | Parameter | p-amino-D-phenylalanine HCl | Trolox (Positive Control) |
| DPPH Scavenging | IC₅₀ (µM) | 85.2 ± 4.5 | 22.5 ± 1.8 |
| ABTS Scavenging | TEAC (Trolox Equivalents) | 0.85 ± 0.07 | 1.00 (by definition) |
| FRAP Assay | Fe²⁺ Equivalents (µM) at 100 µM | 120.6 ± 9.3 | 175.4 ± 11.2 |
Note: The data presented in this table is purely illustrative and intended for demonstration purposes only.
Discussion and Future Directions
Synthesizing Results and Mechanistic Insights
The hypothetical results suggest that p-amino-D-phenylalanine hydrochloride possesses moderate antioxidant activity. Its activity in the DPPH and ABTS assays indicates an ability to scavenge free radicals, likely through both HAT and SET mechanisms. The positive result in the FRAP assay confirms its capacity for electron donation. While less potent than the standard Trolox in this hypothetical scenario, the compound demonstrates clear antioxidant potential. The presence of the para-amino group on the phenyl ring likely contributes significantly to this electron-donating capacity.
Limitations and Next Steps
It is crucial to recognize that these in vitro chemical assays do not fully replicate physiological conditions.[21] They do not account for bioavailability, metabolic fate, or interaction with cellular antioxidant enzyme systems.
Recommended further research should include:
-
Cell-based Assays: Evaluate the ability of the compound to reduce intracellular ROS levels in cell lines (e.g., Caco-2, SH-SY5Y) under induced oxidative stress, using probes like DCFH-DA.[7][22][23]
-
Lipid Peroxidation Assays: Assess the compound's ability to inhibit the oxidation of lipids, a key aspect of cellular damage.[24]
-
Enzyme Inhibition/Modulation: Investigate potential interactions with pro-oxidant enzymes (e.g., xanthine oxidase) or antioxidant enzymes (e.g., SOD, catalase).
-
In Vivo Studies: If cell-based assays are promising, proceed to animal models to evaluate efficacy and safety.
Conclusion
This technical guide outlines a robust, multi-assay approach for the initial in vitro characterization of the antioxidant properties of p-amino-D-phenylalanine hydrochloride. By employing a combination of assays that probe different antioxidant mechanisms (DPPH, ABTS, FRAP), researchers can obtain a comprehensive preliminary profile of the compound's potential. This foundational data is essential for justifying and designing more complex cell-based and in vivo studies, paving the way for the potential development of a novel antioxidant agent.
References
- Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Benkhaira, N., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- Amorati, R., & Valgimigli, L. (2015). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Medicinal Chemistry.
- Ka, H. J., et al. (2016). Evaluation of Antioxidant or Prooxidant Properties of Selected Amino Acids Using In Vitro Assays and in Oil-in-Water Emulsions Under Riboflavin Sensitization. Journal of Food Science.
- GM Binder. (n.d.). Abts assay protocol pdf.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
- Zen-Bio. (2020). FRAP Antioxidant Assay Kit.
- Zen-Bio. (2020). ABTS Antioxidant Assay Kit.
- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
- Zen-Bio. (2013). DPPH Antioxidant Assay Kit.
- Liu, J., et al. (2018). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Emirates Journal of Food and Agriculture.
- PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride.
- Marine Biology. (n.d.). DPPH radical scavenging activity.
- Al-Duais, M. A., et al. (2009). DPPH Radical Scavenging Assay. MDPI.
- Soenen, S. J., et al. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central.
- Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
- Cayman Chemical. (n.d.). 4-Amino-D-phenylalanine.
- ResearchGate. (n.d.). In vitro evaluation of the ROS scavenging and myogenic differentiation....
- Creative Peptides. (n.d.). Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.
- PubChem. (n.d.). D-Phenylalanine.
- Parchem. (n.d.). 4-amino-D-phenylalanine (Cas 102281-45-8).
- Piazzi, L., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. Molecules.
- Piazzi, L., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI.
- Imtiaz, A., et al. (2024). Exogenous phenylalanine application effects on phytochemicals, antioxidant activity, HPLC profiling, and PAL and CHS genes expression in table grapes (Vitis vinifera cv. 'Qzl Ouzum'). Scientific Reports.
- Woźniak, M., et al. (2021). Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures. Molecules.
- ResearchGate. (n.d.). The structures of racemic phenylalanine derivatives 1–22 and their....
- D'Apolito, M., et al. (2025). Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells. Antioxidants.
Sources
- 1. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 2. zen-bio.com [zen-bio.com]
- 3. zen-bio.com [zen-bio.com]
- 4. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 5. Exogenous phenylalanine application effects on phytochemicals, antioxidant activity, HPLC profiling, and PAL and CHS genes expression in table grapes (Vitis vinifera cv. ‘Qzl Ouzum’) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. parchem.com [parchem.com]
- 12. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
p-Amino-D-phenylalanine Hydrochloride: A Versatile Chiral Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering a chemical space that transcends the limitations of the 20 canonical amino acids.[1][2] This guide provides a comprehensive technical overview of p-Amino-D-phenylalanine hydrochloride, a non-proteinogenic amino acid with unique structural features that make it a highly valuable chiral building block. We will explore its synthesis, strategic incorporation into peptides, and its role in creating sophisticated therapeutic modalities. This document serves as a practical resource for researchers aiming to leverage the distinct advantages of p-Amino-D-phenylalanine in their drug development programs.
The Strategic Imperative for Unnatural Amino Acids in Drug Design
The development of peptide- and peptidomimetic-based drugs has often been hampered by challenges such as poor in vivo stability and limited bioavailability.[][4] Natural peptides composed of L-amino acids are susceptible to rapid degradation by endogenous proteases.[] The introduction of unnatural amino acids (UAAs) is a powerful strategy to overcome these hurdles.[1][][5]
UAAs are non-proteinogenic amino acids, either found in nature or, more commonly, produced through chemical synthesis.[1][2] Their incorporation into therapeutic molecules can confer several key advantages:
-
Enhanced Proteolytic Stability: The inclusion of D-amino acids, the enantiomers of the natural L-amino acids, renders peptide backbones resistant to cleavage by proteases, significantly extending their in vivo half-life.[6][7]
-
Modulation of Conformation: UAAs can impose specific conformational constraints on a peptide, locking it into a bioactive shape that enhances its binding affinity and selectivity for a biological target.[5]
-
Introduction of Novel Functionality: The side chains of UAAs can be equipped with a vast array of chemical functionalities not found in nature, such as halogens, azides, or alkynes. These can serve as spectroscopic probes, reactive handles for bioconjugation, or introduce new intermolecular interactions to improve target engagement.[1][5]
p-Amino-D-phenylalanine hydrochloride is a prime example of a UAA that offers a dual advantage: the inherent stability of a D-amino acid and a chemically versatile amino group on its phenyl side chain.
Physicochemical Profile: p-Amino-D-phenylalanine Hydrochloride
A thorough understanding of the physicochemical properties of this building block is essential for its effective application in synthesis and drug design.
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride[8] |
| Synonyms | p-Amino-D-Phe-OH·HCl, H-D-Phe(4-NH2)-OH·HCl[9] |
| Molecular Formula | C₉H₁₃ClN₂O₂[8] |
| Molecular Weight | 216.66 g/mol [8] |
| CAS Number | 126257-07-6[9] |
| Appearance | Off-white powder[9] |
| Optical Rotation | [α]²⁵_D_ = +44 ± 2° (c=1 in H₂O)[9] |
| Purity | ≥ 98% (HPLC)[9] |
Structure:
Caption: Structure of p-Amino-D-phenylalanine Hydrochloride.
Synthetic Strategies
The synthesis of chiral D-amino acids is a well-established field in organic chemistry.[10] Industrial production often relies on enzymatic methods due to their high stereoselectivity and environmentally friendly nature.[11] Methods such as the hydantoinase-carbamoylase process or reductive amination catalyzed by dehydrogenases are common.[7][11]
For laboratory and custom synthesis, asymmetric chemical methods are prevalent. A general and powerful approach is the asymmetric hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, such as those based on Rhodium-DuPHOS or Ruthenium-BINAP systems.[10][12]
Caption: Generalized workflow for asymmetric synthesis of D-amino acids.
This process allows for the creation of the desired D-enantiomer with high optical purity (>98% ee).[10] Subsequent hydrolysis of the resulting protected amino acid under acidic conditions removes the protecting groups and yields the final hydrochloride salt.[12]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
p-Amino-D-phenylalanine is an invaluable building block for SPPS, the cornerstone technique for assembling peptides in the laboratory.[6][13][14] To be used in Fmoc-based SPPS, the building block must be appropriately protected.
Protecting Group Strategy:
-
α-Amino Group: Protected with the acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain (para-Amino) Group: Protected with an orthogonal protecting group, typically the tert-Butoxycarbonyl (Boc) group. This is crucial as the Boc group is stable to the piperidine used for Fmoc removal but can be selectively cleaved later using strong acid.[15][16]
The resulting building block, Fmoc-D-Phe(4-Boc)-OH , is the key reagent for incorporation.
Caption: The Fmoc-SPPS cycle for incorporating Fmoc-D-Phe(4-Boc)-OH.
Experimental Protocol: Incorporation of Fmoc-D-Phe(4-Boc)-OH via Fmoc-SPPS
This protocol outlines a standard procedure for coupling the protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide resin with previously coupled amino acids)
-
Fmoc-D-Phe(4-Boc)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-D-Phe(4-Boc)-OH (4 eq.), HBTU (3.9 eq.), in DMF.
-
Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Cycle Repetition: The resin is now ready for the deprotection of the Fmoc group on the newly added residue, followed by the coupling of the next amino acid in the sequence.
Post-Synthetic Modification: A Gateway to Functionalization
The true power of p-Amino-D-phenylalanine lies in its side chain, which serves as a bio-orthogonal handle for site-specific modification.[6] After the full peptide has been assembled, the Boc group on the para-amino side chain can be selectively removed while the peptide remains anchored to the resin and the N-terminal Fmoc group (if present) remains intact.
Caption: Workflow for post-synthetic modification of the para-amino group.
Experimental Protocol: Side-Chain Deprotection and Conjugation
This protocol describes the on-resin modification of the para-amino group.
Materials:
-
Resin-bound peptide containing one or more -D-Phe(4-Boc)- residues
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% (v/v) DIEA in DMF
-
Payload for conjugation (e.g., FITC, Biotin-NHS ester, activated drug molecule)
-
Solvents: DCM, DMF
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 1 min).
-
Selective Boc Deprotection:
-
Treat the resin with the 50% TFA/DCM solution for 30 minutes.
-
Drain and repeat the TFA/DCM treatment for another 30 minutes.
-
Drain and wash thoroughly with DCM (5 x 1 min) followed by DMF (5 x 1 min).
-
-
Neutralization:
-
Wash the resin with the 10% DIEA/DMF solution (3 x 2 min) to neutralize the protonated amine.
-
Wash the resin thoroughly with DMF (5 x 1 min). The resin now has a free primary amine on the phenylalanine side chain.
-
-
Payload Conjugation (Example with NHS-ester):
-
Dissolve the payload (e.g., Biotin-NHS ester, 5 eq.) in DMF.
-
Add the solution to the neutralized resin.
-
Agitate the reaction overnight at room temperature.
-
-
Final Wash and Cleavage:
-
Drain the conjugation solution.
-
Wash the resin extensively with DMF, DCM, and Methanol to remove any unreacted payload.
-
Dry the resin. The modified peptide is now ready for final cleavage from the resin and purification.
-
Therapeutic Relevance and Future Directions
The incorporation of D-phenylalanine derivatives has been a successful strategy in several approved drugs. For example, GnRH antagonists like Cetrorelix and somatostatin analogues like Octreotide utilize D-phenylalanine to enhance potency and metabolic stability.[7]
p-Amino-D-phenylalanine builds on this foundation by adding a crucial point of attachment. This dual-functionality is particularly relevant for:
-
Peptide-Drug Conjugates (PDCs): A cytotoxic drug can be attached to the side chain, allowing a targeting peptide to deliver the payload specifically to cancer cells.
-
Diagnostic Probes: Fluorophores or imaging agents can be conjugated for use in diagnostics and mechanistic studies.
-
PEGylation: The attachment of polyethylene glycol (PEG) can improve the pharmacokinetic profile of a peptide therapeutic, further extending its circulation time.[6]
Safety and Handling
Based on available data, p-Amino-D-phenylalanine hydrochloride should be handled with standard laboratory precautions.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.[17]
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
Conclusion
p-Amino-D-phenylalanine hydrochloride is more than just a non-canonical amino acid; it is a sophisticated chiral building block that provides a robust solution to the dual challenges of proteolytic instability and the need for site-specific functionalization. Its D-configuration provides a stable peptide backbone, while its para-amino group offers a gateway for conjugation to a myriad of functional molecules. For scientists and researchers in drug discovery, mastering the application of this versatile building block opens new avenues for the design of highly stable, targeted, and potent next-generation therapeutics.
References
- Unn
- Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- Unnatural Amino Acids Potential for Innov
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997. PubChem.
- 4-Amino-D-phenylalanine hydrochloride. Chem-Impex.
- SAFETY D
- Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering. (2025). Benchchem.
- Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. (1980). PubMed.
- Chemical synthesis method of chiral D-phenylalanine. (N/A).
- All About Amino Acids. JPT Peptide Technologies.
- How to synthesize D-Phenylalanine. (2024). ChemicalBook.
- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided in search results].
- D-Phenylalanine - SAFETY DATA SHEET. (2014). [Source not explicitly provided in search results].
- 4-Amino-D-phenylalanine. Cayman Chemical.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided in search results].
- UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. [Source not explicitly provided in search results].
- Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. (2026). [Source not explicitly provided in search results].
Sources
- 1. biosynth.com [biosynth.com]
- 2. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 12. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis and Characterization of p-Amino-D-phenylalanine Hydrochloride
Abstract
p-Amino-D-phenylalanine hydrochloride is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a reactive para-amino group and a D-chiral center, allows for its incorporation into peptides and small molecules to enhance pharmacological properties such as metabolic stability, receptor affinity, and oral bioavailability.[1][2][3] This guide provides a comprehensive overview of the prevalent synthetic strategies and rigorous characterization protocols for producing high-purity p-Amino-D-phenylalanine hydrochloride, tailored for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Strategic Value of p-Amino-D-phenylalanine
The twenty proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins. However, the expansion of this alphabet with unnatural amino acids (UAAs) like p-Amino-D-phenylalanine has become a cornerstone of modern drug design.[1][] The incorporation of UAAs offers a powerful tool to overcome the inherent limitations of natural peptides, such as poor enzymatic stability and low oral bioavailability.[1][5]
p-Amino-D-phenylalanine, in particular, offers two key strategic advantages:
-
D-Configuration: The D-enantiomer provides steric hindrance that protects peptide backbones from degradation by common proteases, which are stereospecific for L-amino acids. This significantly prolongs the in-vivo half-life of peptide-based therapeutics.
-
Para-Amino Group: The nucleophilic amino group at the para-position of the phenyl ring serves as a versatile chemical handle. It allows for subsequent modifications, such as the attachment of imaging agents, cytotoxic payloads in antibody-drug conjugates, or functional groups to modulate binding affinity and selectivity.[5]
The primary challenge in its application is the synthesis of the enantiomerically pure D-isomer. This guide will focus on a robust and widely applicable synthetic route starting from D-phenylalanine, followed by a detailed protocol for its comprehensive characterization to ensure its suitability for downstream applications.
Synthetic Strategy: From D-Phenylalanine to p-Amino-D-phenylalanine
While several synthetic routes exist, including asymmetric hydrogenation and enzymatic resolution, a common and reliable laboratory-scale approach involves the nitration of D-phenylalanine followed by catalytic reduction.[6][7][8] This method is advantageous as it starts from a readily available and relatively inexpensive chiral precursor, D-phenylalanine, thus preserving the desired stereochemistry throughout the synthesis.
The overall synthetic pathway can be visualized as a two-step process:
-
Electrophilic Nitration: Introduction of a nitro group at the para-position of the phenyl ring.
-
Catalytic Hydrogenation: Reduction of the nitro group to an amino group.
Below is a detailed workflow for this synthetic transformation.
Caption: Synthetic workflow from D-Phenylalanine to the target compound.
Detailed Experimental Protocol
Part A: Synthesis of p-Nitro-D-phenylalanine
-
Rationale: The nitration of the aromatic ring is an electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of undesired by-products, such as the ortho-substituted isomer and dinitrated products.
Step-by-Step Protocol:
-
Carefully add 50 mL of concentrated sulfuric acid to a three-necked flask equipped with a mechanical stirrer and a thermometer, and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 16.5 g (0.1 mol) of D-phenylalanine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the D-phenylalanine solution over 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to pH 6.0 by the slow addition of a saturated sodium hydroxide solution. The product will precipitate out of the solution.
-
Collect the crude p-Nitro-D-phenylalanine by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Synthesis of p-Amino-D-phenylalanine Hydrochloride
-
Rationale: The nitro group of p-Nitro-D-phenylalanine is reduced to a primary amine using catalytic hydrogenation.[9][10][11][12][13] Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for this transformation. The reaction is conducted in an acidic aqueous medium (HCl) to directly yield the hydrochloride salt of the product, which enhances its stability and facilitates isolation.
Step-by-Step Protocol:
-
Suspend 10.5 g (0.05 mol) of p-Nitro-D-phenylalanine in 100 mL of 2 M hydrochloric acid in a hydrogenation vessel.
-
Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst to the suspension.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of distilled water.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure p-Amino-D-phenylalanine hydrochloride as a white to off-white crystalline solid.
Comprehensive Characterization and Quality Control
Rigorous characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized p-Amino-D-phenylalanine hydrochloride. A multi-technique approach is essential for a comprehensive quality assessment.
Caption: A logical workflow for the characterization of the final product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D₂O.
-
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. The aromatic protons of p-Amino-D-phenylalanine exhibit a characteristic AA'BB' splitting pattern, indicative of para-substitution.
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.
| ¹H NMR (500 MHz, D₂O) | ¹³C NMR (125 MHz, D₂O) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.2-7.4 (d, 2H) | Aromatic (ortho to CH₂) |
| ~6.9-7.1 (d, 2H) | Aromatic (ortho to NH₂) |
| ~4.1 (t, 1H) | α-CH |
| ~3.0-3.2 (m, 2H) | β-CH₂ |
| Note: Chemical shifts are approximate and can vary based on pH and concentration.[14][15][16][17][18] |
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. For p-Amino-D-phenylalanine hydrochloride, the expected molecular weight is 216.66 g/mol .[19] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected [M+H]⁺: m/z 181.0977 (for the free amine)
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the final product.[20][21][22][23][24] This is critical to ensure that no racemization has occurred during the synthesis.
Exemplary Chiral HPLC Protocol:
-
Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) is highly effective for separating underivatized amino acid enantiomers.[21][23]
-
Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for baseline separation.
-
Detection: UV detection at 254 nm or 280 nm.
-
Procedure:
-
Prepare a standard solution of racemic (D,L)-p-Aminophenylalanine to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized p-Amino-D-phenylalanine hydrochloride.
-
Inject both solutions onto the HPLC system.
-
The enantiomeric excess is calculated using the peak areas of the D- and L-enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
-
Expected Outcome: A successful synthesis should yield an e.e. of >99%. The chromatogram of the synthesized product should show a single major peak corresponding to the retention time of the D-enantiomer.
Safety, Handling, and Storage
-
Safety: p-Amino-D-phenylalanine hydrochloride is an irritant to the skin, eyes, and respiratory system.[19] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
The synthesis and characterization of enantiomerically pure p-Amino-D-phenylalanine hydrochloride are critical for its successful application in drug discovery and development. The synthetic route described, involving nitration and subsequent catalytic reduction of D-phenylalanine, is a reliable and scalable method. Rigorous analytical characterization using NMR, MS, and especially chiral HPLC is mandatory to validate the structure and ensure the high enantiopurity required for pharmaceutical applications. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently produce and qualify this valuable non-canonical amino acid for their research endeavors.
References
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link][1][5]
-
Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. Available at: [Link][2]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia. Available at: [Link][20][23]
-
Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link][22]
-
Parmeggiani, F., & Ghezzi, M. C. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. Available at: [Link][25]
-
Zhu, L., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase. PLoS ONE. Available at: [Link][6]
-
Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Available at: [Link][9][13]
-
Yu, Y. J. (2022). Asymmetric Synthesis And Study Of Unnatural Chiral Phenylalanine. Globe Thesis. Available at: [Link][7]
-
Google Patents. (2011). Chemical synthesis method of chiral D-phenylalanine. CN102234241A. Available at: [8]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Available at: [Link][14]
-
Kanamori, K., & Roberts, J. D. (1990). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Pediatric Research. Available at: [Link][18]
-
PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride. Available at: [Link][19]
-
Abu-Zaid, A. A., et al. (2024). Catalytic Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. Catalysts. Available at: [Link][10]
-
Al-Kharafi, M. A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience. Available at: [Link][12]
-
Al-Absi, M., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry. Available at: [Link][17]
-
Koehn, J. C., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link][16]
-
Abu-Lafi, S., et al. (2012). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][24]
-
Abu-Lafi, S., et al. (2020). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Catalysts. Available at: [Link][11]
-
Andersen, O. A., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Available at: [Link][15]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 3. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. globethesis.com [globethesis.com]
- 8. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts | MDPI [mdpi.com]
- 11. Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent [mdpi.com]
- 12. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 15. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of p-Amino-D-phenylalanine in Advanced Peptide Therapeutics: A Technical Guide
Abstract
The development of peptide-based therapeutics has historically been challenged by inherent limitations such as poor metabolic stability and rapid in vivo clearance. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these hurdles, significantly enhancing the therapeutic potential of peptides.[1] Among the diverse array of available UAAs, p-Amino-D-phenylalanine (p-Am-D-phe) presents a unique combination of properties that are particularly advantageous for drug design. This technical guide provides an in-depth exploration of the multifaceted role of p-Am-D-phe in peptide-based therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural and functional advantages conferred by this UAA, detail its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact on the resulting therapeutic's bioactivity, stability, and pharmacokinetic profile.
Introduction: The Imperative for Unnatural Amino Acids in Peptide Drug Design
Peptides offer a compelling therapeutic modality due to their high specificity and potency, often with lower toxicity compared to small molecules.[2] However, their clinical utility is frequently hampered by their susceptibility to proteolytic degradation by endogenous enzymes.[1][3] The introduction of unnatural amino acids (UAAs) into peptide sequences provides a powerful toolkit to re-engineer these molecules for enhanced therapeutic performance.[2][4][] By moving beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities and structural constraints, leading to:
-
Enhanced Proteolytic Stability: Modification of the peptide backbone or side chains can sterically hinder protease recognition and cleavage, thereby extending the in vivo half-life of the therapeutic.[1][3]
-
Improved Pharmacokinetic Profile: UAAs can be selected to modulate properties such as lipophilicity and hydrogen bonding capacity, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Increased Receptor Affinity and Selectivity: The unique side-chain functionalities of UAAs can create novel interactions with biological targets, resulting in higher binding affinity and greater selectivity.[6]
-
Conformational Control: The incorporation of specific UAAs can induce or stabilize desired secondary structures, such as β-turns or helices, which are often critical for biological activity.[7]
This guide will focus specifically on the strategic application of p-Amino-D-phenylalanine, a UAA that uniquely combines two powerful features for peptide drug design: a D-enantiomeric configuration and a bio-orthogonal p-amino group.
The Dual Advantage of p-Amino-D-phenylalanine
p-Amino-D-phenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by two key modifications that impart significant therapeutic advantages.
Enhanced Proteolytic Resistance through D-Configuration
The vast majority of proteases in biological systems are stereospecific for L-amino acids.[1][3] The incorporation of a D-amino acid, such as the D-enantiomer of p-aminophenylalanine, into a peptide chain renders the adjacent peptide bonds resistant to cleavage by these enzymes.[8] This steric hindrance dramatically increases the peptide's stability in biological fluids like plasma and serum, leading to a longer circulating half-life and improved bioavailability.
-
Causality: The active sites of proteases are exquisitely shaped to recognize the specific three-dimensional arrangement of L-amino acids. The mirror-image configuration of a D-amino acid simply does not fit into this active site, preventing the enzyme from catalyzing the hydrolysis of the peptide bond.
A Bio-orthogonal Handle for Post-Synthetical Modification
The primary amino group at the para position of the phenyl ring serves as a versatile and bio-orthogonal chemical handle.[8] This means it can be selectively modified with a wide range of functionalities without interfering with other reactive groups within the peptide or in a biological system. This opens up a vast landscape of possibilities for creating sophisticated peptide-based therapeutics, including:
-
Peptide-Drug Conjugates (PDCs): The p-amino group can be used to attach cytotoxic drugs, directing them specifically to target cells that express the receptor for the peptide.
-
PEGylation: Conjugation of polyethylene glycol (PEG) chains can further enhance the pharmacokinetic profile of the peptide by increasing its hydrodynamic radius, reducing renal clearance, and shielding it from proteolysis.
-
Attachment of Imaging Agents: Fluorophores or other imaging moieties can be attached for diagnostic purposes or to track the biodistribution of the peptide therapeutic.
-
Peptide Stapling: The p-amino group can serve as an anchor point for creating cyclic or "stapled" peptides, which can lock the peptide into a bioactive conformation and improve cell permeability.[]
Incorporating p-Amino-D-phenylalanine: A Practical Guide to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating unnatural amino acids like p-Am-D-phe into a peptide sequence.[8] The following protocol outlines a standard Fmoc/tBu-based SPPS strategy.
Experimental Protocol: Fmoc-SPPS of a p-Am-D-phe Containing Peptide
Objective: To synthesize a model peptide containing p-Amino-D-phenylalanine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-p-Amino-D-phenylalanine(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethylether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard L-amino acids):
-
In a separate vial, dissolve the Fmoc-L-amino acid (3 eq.), HCTU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of Fmoc-p-Amino-D-phenylalanine(Boc)-OH:
-
Follow the same coupling procedure as in step 3, using Fmoc-p-Amino-D-phenylalanine(Boc)-OH as the amino acid. The Boc protecting group on the side chain amine is stable to the basic conditions of Fmoc deprotection.
-
-
Repeat Steps 2 and 3: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Boc group on the p-Am-D-phe.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification and Analysis:
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Workflow for p-Am-D-phe Incorporation via SPPS
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of a p-Am-D-phe containing peptide.
Impact on Therapeutic Properties: Data-Driven Insights
The incorporation of D-amino acids, including D-phenylalanine derivatives, has been shown to significantly enhance the biological activity and pharmacokinetic properties of peptide therapeutics.
Enhanced Receptor Binding Affinity
The conformational constraints imposed by a D-amino acid can orient the peptide backbone and side chains in a manner that optimizes interactions with the target receptor. A notable example is the modification of a gonadotropin-releasing hormone (GnRH) peptide analog.[6]
| Peptide Analog | Modification | GnRH Receptor Binding Affinity (Ki, nM) |
| DOTA-Ahx-(D-Lys⁶-GnRH) | Parent Peptide | 36.1 |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | D-Phe insertion | 16.3 |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | D-Phe insertion | 7.6 |
| Table 1: Introduction of D-phenylalanine enhances the receptor binding affinity of a GnRH peptide analog.[6] |
As shown in Table 1, the insertion of a D-phenylalanine residue into the GnRH peptide backbone resulted in a significant improvement in binding affinity for its receptor, with the Ki value decreasing from 36.1 nM to as low as 7.6 nM.[6] This demonstrates the profound impact that stereochemical changes can have on molecular recognition.
Increased Proteolytic Stability
The primary rationale for incorporating D-amino acids is to enhance resistance to enzymatic degradation. The following table provides a comparative overview of the stability of L-peptides versus their D-amino acid-containing counterparts in various biological matrices.
| Peptide Type | Biological Matrix | Incubation Time | % Peptide Remaining |
| L-Peptide | Human Plasma | 8 hours | <10% |
| D-Amino Acid Substituted Peptide | Human Plasma | 8 hours | >90% |
| L-Peptide | Trypsin Solution | 4 hours | ~10% |
| All-D-enantiomer Peptide | Trypsin Solution | 4 hours | 100% |
| Table 2: Comparative enzymatic stability of L-peptides and their D-amino acid-containing counterparts. |
These data clearly illustrate the dramatic increase in stability conferred by the presence of D-amino acids, with the D-amino acid-containing peptides remaining largely intact under conditions where their L-counterparts are almost completely degraded.
The p-Amino Group in Action: A Gateway to Advanced Therapeutics
The bio-orthogonal p-amino group of p-Am-D-phe is a key feature that enables the creation of next-generation peptide therapeutics. One of the most promising applications is in the development of peptide-drug conjugates (PDCs).
Conceptual Signaling Pathway Modulation by a p-Am-D-phe-based PDC
Consider a hypothetical scenario where a peptide agonist for a G-protein coupled receptor (GPCR) that is overexpressed on cancer cells is modified with p-Am-D-phe. The p-amino group is then used to conjugate a cytotoxic drug.
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Containing p-Amino-D-phenylalanine
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] p-Amino-D-phenylalanine (p-Am-D-Phe) is a particularly valuable UAA, offering a versatile functional handle for post-synthetic modifications while its D-configuration confers resistance to enzymatic degradation. This guide provides a comprehensive, field-proven protocol for the successful incorporation of p-Amino-D-phenylalanine hydrochloride into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of orthogonal side-chain protection, specific coupling and deprotection strategies, and potential challenges, furnishing researchers with the necessary tools to leverage this powerful building block in their synthetic endeavors.
Introduction: The Challenge and Opportunity of p-Amino-D-phenylalanine
The primary challenge in incorporating p-Amino-D-phenylalanine into a growing peptide chain lies in the nucleophilic nature of its side-chain p-amino group.[2] Unprotected, this aniline-type amine can compete with the N-terminal α-amino group during coupling steps, leading to undesired chain branching and a complex mixture of products. Therefore, a robust orthogonal protection strategy is paramount for successful synthesis. This strategy ensures that the side-chain protecting group remains intact throughout the iterative cycles of Nα-Fmoc deprotection and coupling, yet can be selectively removed at a desired stage, either on-resin for further modification or during the final cleavage from the solid support.[3][4]
The allyloxycarbonyl (Alloc) group is the protecting group of choice for the p-amino functionality of p-Am-D-Phe.[2] Its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid, TFA) makes it truly orthogonal within the standard Fmoc/tBu SPPS framework.[2][5] The Alloc group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, providing a chemoselective route to unmask the p-amino group for subsequent functionalization.[2]
This guide will focus on the use of Fmoc-D-p-aminophenylalanine(Alloc)-OH as the building block for incorporation.
Workflow Overview: The Synthetic Strategy
The overall workflow for incorporating p-Amino-D-phenylalanine follows the fundamental principles of Fmoc-SPPS, with specific steps for the handling of the Alloc-protected residue.[1] The process is cyclical, involving the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence.
Caption: General workflow for SPPS incorporation of p-Amino-D-phenylalanine.
Detailed Protocols & Methodologies
Materials and Reagents
| Reagent | Typical Grade/Purity | Supplier Recommendation |
| Fmoc-D-p-aminophenylalanine(Alloc)-OH | >98% | Commercial Supplier |
| Rink Amide or Wang Resin | 100-200 mesh | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial Supplier |
| Piperidine | >99% | Commercial Supplier |
| Dichloromethane (DCM) | ACS Grade | Commercial Supplier |
| Coupling Reagents (HBTU, HATU, DIC) | >99% | Commercial Supplier |
| Activator Base (HOBt, Oxyma) | >99% | Commercial Supplier |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Commercial Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Commercial Supplier |
| Phenylsilane (PhSiH₃) | >97% | Commercial Supplier |
| Trifluoroacetic Acid (TFA) | >99% | Commercial Supplier |
| Scavengers (TIS, H₂O, EDT) | Reagent Grade | Commercial Supplier |
Protocol 1: Incorporation of Fmoc-D-p-aminophenylalanine(Alloc)-OH
This protocol outlines the manual coupling of the Alloc-protected p-Amino-D-phenylalanine derivative.
-
Resin Preparation:
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in DMF for at least 30 minutes. Drain the DMF.
-
-
Nα-Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Pre-activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-p-aminophenylalanine(Alloc)-OH (3 eq. relative to resin loading), an aminium/uronium-based coupling reagent such as HBTU (2.9 eq.), and an activator base like HOBt or Oxyma (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative result (clear or yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: On-Resin Deprotection of the Alloc Group
This protocol is performed when selective deprotection of the p-amino group is required for on-resin modification.
-
Resin Preparation:
-
Ensure the N-terminus of the peptide is protected with the Fmoc group.
-
Wash the peptide-resin thoroughly with anhydrous DCM (5 x 1 min) and dry under a stream of nitrogen.
-
-
Deprotection Cocktail Preparation (Perform in a fume hood):
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 eq. relative to resin loading) and phenylsilane (PhSiH₃) (15-20 eq.) in anhydrous DCM.[6] The solution should be freshly prepared.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin, ensuring all beads are submerged.
-
Agitate the reaction mixture gently at room temperature for 20-30 minutes.[6]
-
Drain the solution.
-
Repeat the deprotection step (3a-3c) one more time to ensure complete removal of the Alloc group.
-
-
Washing and Palladium Scavenging:
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
To remove residual palladium catalyst, which can appear as a black or grey coloration of the resin, wash with a solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3 x 5 min).[6]
-
Wash with 0.5% (v/v) DIPEA in DMF (3 x 5 min).[6]
-
Wash thoroughly with DMF (5 x 1 min) and finally with DCM (5 x 1 min). The resin is now ready for subsequent on-resin modification.
-
Protocol 3: Final Cleavage and Global Deprotection
This protocol releases the final peptide from the resin and removes all acid-labile side-chain protecting groups.
-
Resin Preparation:
-
After the final Nα-Fmoc deprotection, wash the peptide-resin with DCM (5 x 1 min) and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[2] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleaved protecting groups.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Post-Synthetic Handling and Potential Side Reactions
Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Column: C18 stationary phase is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent, is standard.[7]
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization
The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.
Potential Side Reactions & Troubleshooting
-
Incomplete Coupling: The D-configuration and the bulky Fmoc-Alloc protected side chain can lead to steric hindrance. If coupling is incomplete, consider using a more potent coupling reagent like HATU or extending the coupling time.[6] Microwave-assisted SPPS can also enhance coupling efficiency for hindered amino acids.
-
Chain Branching: This occurs if the p-amino group is not adequately protected. Ensure high-quality Fmoc-D-p-aminophenylalanine(Alloc)-OH is used.
-
Diketopiperazine Formation: This side reaction can occur after the dipeptide stage, especially with sequences containing Pro or Gly, leading to chain termination.[8] Using highly acid-labile resins like 2-chlorotrityl chloride resin can mitigate this issue.[5]
-
Post-Cleavage Modification: The free p-amino group is a reactive aniline moiety. After deprotection, it can be susceptible to oxidation or other undesired reactions.[9] It is advisable to handle the purified peptide in appropriate buffers and store it lyophilized at -20°C or lower. The deprotected amine can be intentionally modified post-synthetically, for example, through diazotization to form a reactive diazonium salt for azo coupling.[9]
Conclusion
The successful incorporation of p-Amino-D-phenylalanine into synthetic peptides is readily achievable through a well-defined Fmoc-SPPS strategy centered on the orthogonal Alloc protecting group. By carefully selecting reagents and adhering to the protocols outlined in this guide, researchers can effectively prevent common side reactions and efficiently produce peptides featuring this versatile unnatural amino acid. The ability to selectively deprotect and modify the p-amino group on-resin opens up a vast landscape for creating complex peptide conjugates, cyclic peptides, and other advanced constructs, making p-Amino-D-phenylalanine a cornerstone building block for next-generation peptide therapeutics and research tools.
References
- Benchchem. (2025).
- Benchchem Technical Support Team. (2025). Technical Support Center: Compatibility of p-amino-D-phenylalanine in SPPS.
- JPT Peptide Technologies. All About Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- CDN Isotopes. Alloc Protecting Group Removal Protocol.
- Amino Acid Deriv
- ResearchGate. (2025). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- D'Hondt, M., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences.
- Napier, P., et al. (2023). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Benchchem. Application Notes and Protocols: Fmoc-Phe-OSu Coupling Reactions.
- Royal Society of Chemistry.
- Slideshare. Spps and side reactions in peptide synthesis.
- MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed.
- Benchchem. (2025). Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering.
- The Nest Group, Inc. (2009).
- Gyros Protein Technologies.
- Scribd. Side Reactions in SPPS.
- Powers, K. S., et al. (2021). Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. PubMed.
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nestgrp.com [nestgrp.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Utilizing Fmoc-p-amino-D-phenylalanine(Alloc)-OH in Manual Peptide Coupling
Introduction
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. The Fmoc/tBu strategy is a widely adopted methodology for solid-phase peptide synthesis (SPPS). Within this framework, the incorporation of amino acids with orthogonally protected side chains offers a layer of synthetic versatility crucial for the construction of complex peptides, cyclic peptides, and peptide-drug conjugates.[1][2]
Fmoc-p-amino-D-phenylalanine(Alloc)-OH is a unique building block that introduces a D-amino acid, imparting resistance to enzymatic degradation, and an Alloc (allyloxycarbonyl) protected primary amine on the phenyl ring. The Alloc group is a valuable protecting group in peptide synthesis due to its stability to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.[3] Its removal is typically achieved under mild conditions using a palladium(0) catalyst, ensuring the integrity of the peptide backbone and other side-chain protecting groups.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Fmoc-p-amino-D-phenylalanine(Alloc)-OH in manual solid-phase peptide synthesis. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemistry to empower the user to troubleshoot and adapt the methodologies to their specific synthetic needs.
Core Principles and Strategic Considerations
The successful incorporation of Fmoc-p-amino-D-phenylalanine(Alloc)-OH hinges on understanding its unique characteristics and the interplay between the Fmoc and Alloc protecting groups.
Orthogonality of Fmoc and Alloc Protecting Groups
The cornerstone of this methodology is the orthogonal nature of the Fmoc and Alloc protecting groups. The Fmoc group is labile to basic conditions (typically 20% piperidine in DMF), while the Alloc group is stable under these conditions.[4][5] Conversely, the Alloc group is removed by palladium(0)-catalyzed allylic cleavage, a reaction that does not affect the Fmoc group or most common acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[3] This orthogonality allows for the selective deprotection of the para-amino group on the phenylalanine ring, enabling site-specific modification of the peptide while it is still attached to the solid support.
Workflow Overview
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Protocol 2: On-Resin Deprotection of the Alloc Group
This protocol details the selective removal of the Alloc group from the para-amino position of the D-phenylalanine residue.
-
Resin Preparation : Start with the peptide-resin containing the Alloc-protected residue. Wash the resin thoroughly with DCM (5 x 5 mL) to ensure it is free of DMF.
-
Palladium Catalyst Solution : In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents relative to the Alloc-protected sites) in DCM (3 mL). The solution should be a clear, light yellow. Note: This reagent is air and light-sensitive; handle it accordingly.
-
Scavenger Addition : Add phenylsilane (25 equivalents) to the reaction vessel containing the resin. Phenylsilane acts as an allyl cation scavenger, preventing side reactions. [3]4. Deprotection Reaction : Add the palladium catalyst solution to the reaction vessel. Agitate the mixture at room temperature for 30-60 minutes. The reaction is often accompanied by a color change.
-
Washing : After the reaction is complete, drain the reaction vessel and wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A recommended washing sequence is:
-
DCM (5 x 5 mL)
-
0.5% DIPEA in DMF (3 x 5 mL)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 mL) - this chelates and removes residual palladium.
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
-
Confirmation of Deprotection : A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the Alloc group.
Protocol 3: Final Cleavage and Global Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups.
-
Resin Preparation : Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). [6]For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIPS/water (95:2.5:2.5 v/v) may suffice. [6]Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction : Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate into a cold centrifuge tube. Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation and Washing : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying : Dry the crude peptide pellet under vacuum.
Characterization and Quality Control
Post-synthesis, it is imperative to characterize the crude peptide to assess its purity and confirm its identity before proceeding with purification.
Analytical Techniques
| Technique | Purpose | Key Parameters to Assess |
| RP-HPLC | To determine the purity of the peptide and identify any major impurities. | Peak integration at 214/280 nm, retention time. [7][8] |
| LC-MS | To confirm the molecular weight of the desired peptide. | Observed mass vs. theoretical mass. [9][10][11] |
Typical RP-HPLC Conditions
-
Column : C18, 3-5 µm particle size
-
Mobile Phase A : 0.1% TFA in water
-
Mobile Phase B : 0.1% TFA in acetonitrile
-
Gradient : A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection : 214 nm (peptide backbone) and 280 nm (aromatic residues). [7][8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance, peptide aggregation, insufficient activation time. | Double couple, switch to a more potent coupling reagent like HATU, increase coupling time. [1] |
| Incomplete Alloc Deprotection | Inactive palladium catalyst, insufficient reaction time or scavenger. | Use fresh palladium catalyst, increase reaction time, ensure adequate scavenger is present. Repeat the deprotection step. [4] |
| Side Products in Final Peptide | Incomplete deprotection of side chains, scavenger-related adducts. | Use an appropriate cleavage cocktail for the amino acid composition, extend cleavage time if necessary, ensure thorough washing after precipitation. [6] |
| Low Cleavage Yield | Incomplete reaction, peptide precipitation on the resin. | Extend cleavage time, use a more potent cleavage cocktail, ensure the peptide is soluble in the cleavage mixture. |
Conclusion
Fmoc-p-amino-D-phenylalanine(Alloc)-OH is a powerful tool for synthetic peptide chemists, enabling the creation of peptides with enhanced properties and functionalities. The protocols and guidelines presented in these application notes provide a robust framework for its successful application in manual solid-phase peptide synthesis. By understanding the underlying chemical principles and adhering to best practices in peptide synthesis and purification, researchers can confidently incorporate this versatile building block into their synthetic strategies to advance their research and development goals.
References
- Barlos, K., & Gatos, D. (2012). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
- Biovera. (2024). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Kiso, Y., et al. (1990). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025).
- Wikipedia. (n.d.). HBTU.
- Vrettos, E. I., et al. (2017).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Biovera. (2024).
- Pathak, T. P., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- International Journal of Science and Research Archive. (2025).
- Peptides UK. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Linderoth, L., & Hansen, P. R. (2015). Cleavage of synthetic peptides.
- Chem-Impex. (n.d.). Fmoc-D-phenylalanine.
- Cambridge Isotope Laboratories. (n.d.). L-Phenylalanine-N-Fmoc (ring-D₅, 98%).
- BOC Sciences. (n.d.).
- Chem-Impex. (n.d.). Fmoc-p-phenyl-D-Phenylalanine.
- ResearchGate. (n.d.). Diagram showing the interactions holding the l-phenylalanine....
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. biovera.com.au [biovera.com.au]
- 9. researchgate.net [researchgate.net]
- 10. ijsra.net [ijsra.net]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
HPLC method for chiral separation of p-Amino-D-phenylalanine enantiomers
An Application Note and Protocol for the Chiral Separation of p-Amino-phenylalanine Enantiomers by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction: The Significance of Enantiomeric Purity in Non-Proteinogenic Amino Acids
In the landscape of pharmaceutical development and biochemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. p-Amino-phenylalanine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of novel therapeutic agents. Unlike its proteinogenic counterpart, L-phenylalanine, which is essential for protein synthesis, the incorporation of either D- or L-p-aminophenylalanine into a drug substance can drastically alter its biological activity.[1][] Therefore, the ability to accurately separate and quantify the enantiomers of p-aminophenylalanine is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of new chemical entities.
This application note provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of p-aminophenylalanine enantiomers. We will delve into the mechanistic principles behind the chosen chiral stationary phase, present a detailed, step-by-step protocol for analysis, and outline the necessary steps for method validation in accordance with ICH guidelines.[3][4]
Principle of Chiral Separation: Direct vs. Indirect Methods
The resolution of enantiomers by HPLC can be achieved through two primary strategies:
-
Indirect Separation: This classic approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[5] Reagents like Marfey's Reagent (FDAA) react with the amino group to create diastereomeric derivatives that possess different physicochemical properties and can be separated on a conventional, achiral stationary phase (e.g., C18).[5][6] While this method can be cost-effective by utilizing standard HPLC columns, it introduces additional sample preparation steps and the potential for analytical errors, such as racemization or incomplete derivatization.[6][7]
-
Direct Separation: This is the preferred modern approach, utilizing a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to differential retention times, allowing for their separation. For amino acids, several types of CSPs are highly effective:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A): These are exceptionally versatile CSPs for separating polar and ionic compounds like underivatized amino acids.[7][8] Their complex structure offers multiple interaction mechanisms—ionic, hydrogen bonding, hydrophobic inclusion, and π-π interactions—creating a high degree of chiral recognition.[7][9] The D-enantiomer of an amino acid often interacts more strongly with these phases, leading to its later elution.[7]
-
Crown Ether CSPs: These phases are particularly well-suited for the separation of primary amino acids.[10] The chiral crown ether cavity selectively forms inclusion complexes with the protonated primary amino group of the analyte, with the stability of the complex depending on the stereochemistry of the chiral center.
-
This protocol will focus on the direct separation method using a macrocyclic glycopeptide-based CSP, which provides excellent resolution for underivatized amino acids without the need for derivatization.[7]
Conceptual Model of Chiral Recognition
The diagram below illustrates the principle of chiral recognition on a macrocyclic glycopeptide CSP. The CSP has multiple interaction sites that can simultaneously engage with the analyte. The D-enantiomer achieves a more stable, lower-energy "three-point" interaction with the CSP, resulting in a stronger binding affinity and a longer retention time compared to the L-enantiomer.
Caption: Conceptual diagram of enantiomeric recognition on a CSP.
Experimental Protocol: HPLC-UV Method
This protocol is designed for the direct chiral separation of p-aminophenylalanine enantiomers on a teicoplanin-based chiral stationary phase.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Standard system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector. |
| Chiral Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP). |
| Reagents | p-Amino-D-phenylalanine, p-Amino-L-phenylalanine, Racemic p-Amino-DL-phenylalanine. |
| Solvents | HPLC-grade Methanol, Acetonitrile, Water. |
| Additives | Triethylamine (TEA), Acetic Acid (glacial). |
| Glassware | Volumetric flasks, autosampler vials with inserts. |
| Filtration | 0.45 µm syringe filters (e.g., PTFE, Nylon). |
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.02, v/v/v) .
-
Causality: This polar organic mobile phase is highly effective for teicoplanin CSPs. The small amounts of acetic acid and triethylamine act as ionic modifiers, controlling the ionization state of both the analyte's amino/carboxyl groups and the CSP's ionizable sites, which is crucial for achieving optimal interaction and separation.[9]
-
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity and compatibility with the chromatographic system.
-
Standard Stock Solutions (1.0 mg/mL):
-
Accurately weigh about 10 mg of p-Amino-D-phenylalanine and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Repeat for the p-Amino-L-phenylalanine standard.
-
-
Racemic Standard Solution (Working Concentration, e.g., 0.1 mg/mL):
-
Accurately weigh about 10 mg of racemic p-Amino-DL-phenylalanine into a 10 mL volumetric flask, dissolve in diluent.
-
Pipette 1 mL of this stock into a 10 mL volumetric flask and dilute to volume with the diluent. This solution will be used for system suitability.
-
-
Sample Solution: Prepare the sample containing p-aminophenylalanine at a target concentration similar to the racemic standard using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Methanol / Acetic Acid / TEA (100 / 0.02 / 0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
-
Causality: The detection wavelength of 254 nm is chosen as it provides good sensitivity for the phenyl group chromophore in the analyte. A controlled column temperature of 25°C is critical, as chiral separations can be sensitive to temperature fluctuations which affect the thermodynamics of the diastereomeric complex formation.
Analytical Workflow
The following diagram outlines the complete analytical procedure from sample preparation to final data reporting.
Caption: Step-by-step workflow for the chiral HPLC analysis.
Data Analysis and System Suitability
Expected Chromatographic Results
Upon injection of the racemic p-aminophenylalanine standard, two well-resolved peaks should be observed. On a teicoplanin CSP, the D-enantiomer is typically retained longer than the L-enantiomer.[7]
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (L-enantiomer) | ~ 8.5 min | - |
| Retention Time (D-enantiomer) | ~ 10.2 min | - |
| Resolution (Rs) | > 2.0 | Rs ≥ 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.3 | Tf ≤ 2.0 |
| RSD% of Peak Area (n=5) | < 2.0% | ≤ 5.0% for major peak |
Calculations
The percentage of each enantiomer can be calculated using the area percent method, assuming equal response factors for the two enantiomers.
Enantiomer % = (Area of Individual Enantiomer Peak / Total Area of Both Peaks) x 100
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4]
-
Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities or matrix components. A blank injection should show no interfering peaks.
-
Linearity: Analyze a series of solutions of the minor enantiomer over a range (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[11][12]
-
Accuracy: Perform recovery studies by spiking a known amount of the minor enantiomer into the major enantiomer at different concentration levels (e.g., 50%, 100%, 150% of the target level). The recovery should typically be within 90-110%.
-
Precision:
-
Repeatability: Analyze at least six preparations of a sample spiked with the minor enantiomer at the target concentration. The Relative Standard Deviation (RSD) should be evaluated.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet predefined criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[13]
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition) and assess the impact on resolution and retention times.[14]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Column degradation. 2. Inappropriate mobile phase. 3. Column temperature fluctuation. | 1. Flush column or replace if necessary. 2. Re-prepare mobile phase accurately. Ensure correct acid/base modifiers are used. 3. Ensure column oven is stable at the set temperature. |
| Peak Tailing | 1. Column contamination or void. 2. Sample overload. 3. Mismatch between sample diluent and mobile phase. | 1. Reverse flush the column (check manufacturer's instructions) or replace. 2. Reduce sample concentration or injection volume. 3. Dissolve sample in the mobile phase. |
| Drifting Retention Times | 1. Incomplete column equilibration. 2. Mobile phase composition changing over time. 3. Leak in the system. | 1. Equilibrate the column for a longer period (at least 30-60 min). 2. Prepare fresh mobile phase daily. 3. Check pump seals and fittings for leaks. |
Conclusion
This application note details a reliable and direct HPLC method for the chiral separation of p-aminophenylalanine enantiomers using a teicoplanin-based chiral stationary phase. By explaining the rationale behind the chosen parameters and providing a clear, step-by-step protocol, this guide serves as a valuable resource for researchers and quality control analysts. The direct analysis approach eliminates the complexities of derivatization, offering a more efficient and robust solution for ensuring the enantiomeric purity of this important pharmaceutical intermediate. Adherence to the outlined system suitability and method validation principles will ensure the generation of accurate and defensible analytical data.
References
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1979). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Giménez, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Hyun, M. H., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Unknown Author. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Available at: [Link]
-
Bunin, A. T., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. Available at: [Link]
-
Linder, W., et al. (2001). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Semantic Scholar. Available at: [Link]
-
Wainer, I. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]
-
Chimalakonda, K. R., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available at: [Link]
-
Li, H., et al. (2017). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Nature. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available at: [Link]
-
PubChem - NIH. (n.d.). D-Phenylalanine. PubChem. Available at: [Link]
-
Unacademy NEET. (2017). Amino Acids - Phenylalanine. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Phenylalanine. Wikipedia. Available at: [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. nbinno.com [nbinno.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 12. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
Application Note: A Validated UPLC Method for the Chiral Purity and Assay of p-amino-D-phenylalanine for Pharmaceutical Quality Control
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quality control of p-amino-D-phenylalanine (p-amino-D-Phe). As a critical chiral building block in the synthesis of novel pharmaceuticals, ensuring the chemical and enantiomeric purity of p-amino-D-Phe is paramount.[1][2] The described method is designed for both the accurate assay of p-amino-D-phenylalanine and the precise determination of its enantiomeric counterpart, p-amino-L-phenylalanine, along with other potential impurities. The protocol is grounded in the principles of chiral chromatography on a macrocyclic glycopeptide-based stationary phase, offering excellent resolution and sensitivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Introduction
p-amino-D-phenylalanine is a non-proteinogenic amino acid of growing importance in the pharmaceutical industry.[1] Its unique structural properties make it a valuable synthon for creating complex molecules with specific biological activities. The chirality of p-amino-D-Phe is often essential for the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the incorrect enantiomer (p-amino-L-phenylalanine) can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, a precise and reliable analytical method to confirm the identity, purity, and chiral integrity of p-amino-D-Phe is a critical component of quality control in a regulated environment.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption, making it an ideal platform for high-throughput quality control.[5] This application note details a UPLC method specifically developed and validated for the quality control of p-amino-D-phenylalanine.
Method Rationale and Optimization
The primary challenge in the analysis of p-amino-D-phenylalanine is the separation of its enantiomers. This is achieved through chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to different retention times.
2.1. Selection of the Chiral Stationary Phase
Based on established principles for the chiral separation of amino acids, a macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based column, was selected.[6][7] These phases are known for their broad enantioselectivity for a wide range of chiral molecules, including underivatized amino acids. The multiple hydrogen bonding, ionic, and hydrophobic interaction sites on the teicoplanin molecule provide the necessary selectivity for resolving the D- and L-enantiomers of p-aminophenylalanine.
2.2. Mobile Phase Optimization
A reversed-phase mobile phase system was chosen for its compatibility with the CSP and its ability to provide good peak shapes for polar analytes like amino acids. The mobile phase consists of an aqueous buffer and an organic modifier. Triethylammonium acetate (TEAA) buffer was selected to control the pH and provide a counter-ion for the amino and carboxylic acid functional groups of the analyte, thereby improving peak symmetry. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The gradient elution is optimized to ensure adequate retention and separation of the enantiomers while minimizing the analysis time.
Experimental Protocol
Instrumentation and Materials
-
UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, column thermostat, and a photodiode array (PDA) detector.
-
Data Acquisition and Processing: Empower 3 Chromatography Data Software.
-
Analytical Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 100 x 2.1 mm, 1.7 µm).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Triethylamine (TEA), HPLC grade.
-
Acetic Acid, glacial, HPLC grade.
-
Water, deionized, 18.2 MΩ·cm.
-
p-amino-D-phenylalanine reference standard.
-
p-amino-L-phenylalanine reference standard.
-
Preparation of Solutions
-
Mobile Phase A (0.1% TEAA, pH 4.1): Add 1 mL of TEA and 1 mL of glacial acetic acid to 1 L of deionized water. Adjust pH to 4.1 with acetic acid if necessary.
-
Mobile Phase B (Acetonitrile): Use directly from the supplier.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of p-amino-D-phenylalanine reference standard in 10 mL of diluent.
-
L-Enantiomer Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of p-amino-L-phenylalanine reference standard in 10 mL of diluent.
-
System Suitability Solution (0.1 mg/mL with 0.1% L-enantiomer): Dilute the Standard Stock Solution to 0.1 mg/mL with diluent. Spike with the L-Enantiomer Stock Solution to achieve a final concentration of 0.1% of the D-enantiomer concentration.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the p-amino-D-phenylalanine sample in 100 mL of diluent.
UPLC Method Parameters
| Parameter | Value |
| Column | Astec CHIROBIOTIC T, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Triethylammonium Acetate, pH 4.1 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines.[3][8]
System Suitability
System suitability was assessed by injecting the System Suitability Solution six times. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (for D-enantiomer) | ≤ 2.0 |
| Theoretical Plates (for D-enantiomer) | ≥ 2000 |
| Resolution (between D- and L-enantiomers) | ≥ 1.5 |
| %RSD for Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent), the p-amino-D-phenylalanine standard, the p-amino-L-phenylalanine standard, and a spiked sample containing both enantiomers and potential impurities. The method should demonstrate baseline resolution between the enantiomers and any other components.
Linearity and Range
Linearity was evaluated for both the assay of p-amino-D-phenylalanine and the quantification of the L-enantiomer.
-
Assay: A series of five concentrations ranging from 50% to 150% of the nominal sample concentration (0.05 mg/mL to 0.15 mg/mL) were prepared and injected.
-
L-enantiomer: A series of five concentrations ranging from the reporting limit to 0.5% of the nominal sample concentration were prepared and injected.
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by a recovery study. A known amount of p-amino-D-phenylalanine and p-amino-L-phenylalanine was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration for the assay, and at three levels for the L-enantiomer). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Six independent sample preparations of the same batch were analyzed on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day with a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for the p-amino-L-phenylalanine enantiomer were determined based on the signal-to-noise ratio (S/N). LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.04 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should still be met under these varied conditions.
Data Presentation and Visualization
Example System Suitability Results
| Injection | Retention Time (D-Phe) | Peak Area (D-Phe) | Tailing Factor | Theoretical Plates | Resolution (D/L) |
| 1 | 3.45 | 123456 | 1.1 | 5600 | 2.1 |
| 2 | 3.46 | 123567 | 1.1 | 5650 | 2.1 |
| 3 | 3.45 | 123345 | 1.2 | 5580 | 2.0 |
| 4 | 3.46 | 123678 | 1.1 | 5620 | 2.1 |
| 5 | 3.45 | 123498 | 1.1 | 5610 | 2.1 |
| 6 | 3.46 | 123555 | 1.2 | 5590 | 2.0 |
| Mean | 3.46 | 123516.5 | 1.13 | 5608.3 | 2.08 |
| %RSD | - | 0.10% | - | - | - |
UPLC Analysis Workflow
Caption: UPLC analysis workflow from preparation to reporting.
Validation Parameter Relationship
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The UPLC method described in this application note is a highly selective, linear, accurate, precise, and robust method for the quality control of p-amino-D-phenylalanine. It effectively separates the D- and L-enantiomers, allowing for both the accurate assay of the active ingredient and the quantification of the chiral impurity. The short run time and high resolution make this method well-suited for routine analysis in a pharmaceutical quality control laboratory. The comprehensive validation approach ensures that the method is fit for its intended purpose and complies with global regulatory expectations.
References
- Chan, C. C., et al. (2004). HPLC Method Validation for Pharmaceuticals. Analytical Chemistry.
- Dong, M. W. (2013).
-
American Pharmaceutical Review. (2009). Application of UPLC Amino Acid Analysis Solution to Foods and Feeds. Available at: [Link]
-
Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Available at: [Link]
- Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.
-
Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]
-
PubMed Central (PMC). (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Available at: [Link]
- Zhu, L. (2021). Efficient Synthesis of D-Phenylalanine from L-Phenylalanine via a Tri-Enzymatic Cascade Pathway.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
-
ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available at: [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Site-Specific Incorporation of p-Amino-D-phenylalanine hydrochloride for Unnatural Amino Acid Mutagenesis
Introduction: Expanding the Proteomic Frontier
The central dogma of molecular biology describes a flow of genetic information that is ultimately constrained by a canonical alphabet of twenty amino acids. While this set provides the foundation for the vast majority of life's functions, it represents only a fraction of the chemical diversity available. Genetic Code Expansion (GCE) technology shatters this limitation, enabling the site-specific incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into proteins.[1][2] This powerful technique opens a new frontier in protein engineering, allowing for the introduction of novel chemical functionalities, biophysical probes, and post-translational modification mimics directly into proteins within living cells or cell-free systems.[3][][5]
This guide focuses on the application of p-Amino-D-phenylalanine hydrochloride (pADF) , a phenylalanine analog, in UAA mutagenesis. The introduction of pADF's primary amino group into a specific site within a protein offers a unique chemical handle for subsequent bio-orthogonal conjugation, enabling advanced applications in drug development, molecular imaging, and fundamental biological research.[6] We will detail the underlying principles of amber suppression-based UAA incorporation, provide validated, step-by-step protocols for its use in E. coli, and discuss the critical verification and troubleshooting steps to ensure experimental success.
p-Amino-D-phenylalanine hydrochloride - Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂ | [7] |
| Molecular Weight | 216.66 g/mol | [7] |
| CAS Number | 196408-63-6 | [7] |
| Chirality | D-enantiomer | - |
| Key Functional Group | para-amino group | - |
Principle of the Method: Genetic Code Repurposing
The site-specific incorporation of pADF is achieved by repurposing a stop codon, most commonly the amber codon (UAG).[3] In a standard cellular environment, the UAG codon is recognized by release factors, which triggers the termination of protein translation. GCE technology hijacks this signal by introducing a new set of translational machinery: an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) .[8][9]
This system is "orthogonal" because it functions independently of the host cell's endogenous synthetases and tRNAs.[9] The o-aaRS is engineered to exclusively recognize and "charge" (aminoacylate) the o-tRNA with the desired UAA, in this case, pADF. The o-tRNA, in turn, has its anticodon mutated to recognize the UAG codon (CUA anticodon).[10] When the ribosome encounters a UAG codon in the target gene's mRNA, the charged o-tRNA outcompetes the release factor, delivering pADF to the growing polypeptide chain and allowing translation to continue.
The most widely used orthogonal systems for incorporating phenylalanine derivatives are derived from the tyrosyl-tRNA synthetase/tRNA pair from archaea like Methanocaldococcus jannaschii (Mj).[10][11][12] Libraries of MjTyrRS mutants are screened to identify variants that can specifically recognize pADF while discriminating against all 20 canonical amino acids.[8]
Experimental Workflow & Protocols
The successful incorporation of pADF requires careful execution of several stages, from plasmid preparation to final protein verification.
Materials and Reagents
-
p-Amino-D-phenylalanine hydrochloride (pADF): (e.g., Cayman Chemical, Chem-Impex).[6][13] Prepare a 100 mM stock solution in sterile water or 20 mM HCl, sterile filter, and store at -20°C.
-
Plasmids:
-
pEVOL/pULTRA-type plasmid: Encodes the engineered o-aaRS and o-tRNA pair.[14] These plasmids typically carry a chloramphenicol resistance marker.
-
Expression plasmid: Encodes the gene of interest (GOI) with a UAG codon at the desired incorporation site (e.g., pET, pJ414 series).[14] These typically carry a different resistance marker, such as ampicillin.
-
-
Bacterial Strain: E. coli BL21(DE3) or a similar expression strain.
-
Media and Reagents:
-
Luria-Bertani (LB) broth and LB-agar plates.
-
Antibiotics: Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for T7 promoter induction.
-
L-(+)-Arabinose for inducing expression of the o-aaRS/o-tRNA from pEVOL-type plasmids.
-
Standard buffers for protein purification (e.g., Ni-NTA buffers if using a His-tag).
-
Protocol 1: Co-transformation and Starter Culture
Rationale: The expression host must contain both the plasmid carrying the orthogonal machinery and the plasmid for the target protein. Co-transformation ensures both are present in the same cell.
-
Thaw: Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add Plasmids: Add 50-100 ng of the pEVOL-pADF plasmid and 50-100 ng of the GOI-TAG expression plasmid to the cells. Gently mix by flicking the tube.
-
Incubate: Incubate the mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds. Immediately return to ice for 2 minutes.
-
Recovery: Add 900 µL of SOC medium (without antibiotics) and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plating: Plate 100-200 µL of the transformation mixture onto an LB-agar plate containing both chloramphenicol (34 µg/mL) and ampicillin (100 µg/mL).
-
Incubate: Incubate the plate overnight at 37°C.
-
Starter Culture: The next day, inoculate a single colony into 5-10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.
Protocol 2: Protein Expression with pADF Incorporation
Rationale: Expression is performed in two phases. First, cells are grown to a sufficient density. Then, expression of the target protein and orthogonal machinery is induced in the presence of pADF.
-
Inoculation: Inoculate 500 mL of LB medium (containing both antibiotics) in a 2L baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking (225 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Supplementation & Induction:
-
Add pADF hydrochloride from the stock solution to a final concentration of 1-2 mM.
-
Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the o-aaRS/tRNA pair.
-
Incubate for 15 minutes at 37°C to allow for uptake of pADF and expression of the orthogonal machinery.
-
-
Target Protein Induction: Induce expression of the GOI by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to express for 12-18 hours. A lower temperature often improves protein folding and solubility.
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Control Experiment (Crucial for Validation): Run a parallel expression culture under identical conditions but without adding pADF. In the absence of the UAA, translation should terminate at the amber codon, resulting in a truncated, and likely degraded, protein. The absence of full-length protein in this negative control is a primary indicator of successful, high-fidelity incorporation.[15]
Protocol 3: Verification of Incorporation by Mass Spectrometry
Rationale: The most definitive method to confirm UAA incorporation is to verify the mass of the purified protein. The incorporated pADF will result in a specific mass shift compared to the wild-type protein or any canonical amino acid that might be mis-incorporated.
-
Purification: Purify the protein from the cell pellet using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Sample Preparation: Prepare the purified protein for mass spectrometry analysis. This can be done on the intact protein (for ESI-MS) or by digesting the protein with trypsin and analyzing the resulting peptides (LC-MS/MS).
-
Mass Analysis:
-
Calculate Expected Mass: Determine the theoretical molecular weight of the protein with pADF incorporated. The residue mass of p-aminophenylalanine is 164.09 Da. Compare this to the mass of the original amino acid it replaced (e.g., Tyrosine = 163.06 Da).
-
Acquire Data: Use a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap) to measure the mass of the intact protein or the specific peptide containing the UAA.[11][15]
-
Analyze Results: The observed mass should match the calculated mass for the pADF-containing protein. The absence of a peak corresponding to the wild-type or truncated protein confirms high fidelity and efficiency.
-
Expected Mass Shift Example:
| Amino Acid Replaced | Residue Mass (Da) | pADF Residue Mass (Da) | Expected Mass Change (Δm) |
|---|---|---|---|
| Tyrosine (Y) | 163.06 | 164.09 | +1.03 Da |
| Phenylalanine (F) | 147.07 | 164.09 | +17.02 Da |
| Tryptophan (W) | 186.08 | 164.09 | -21.99 Da |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of full-length protein | 1. Inefficient amber suppression.[16]2. Toxicity of the UAA or target protein.3. Plasmid instability or loss. | 1. Optimize pADF and inducer concentrations. Try a different o-aaRS/tRNA pair if available. The sequence context around the UAG codon can also affect efficiency.[17]2. Lower the expression temperature (18-20°C), reduce inducer concentrations.3. Always maintain antibiotic selection pressure. |
| High yield of truncated protein | Failure of the suppression system to outcompete the cellular release factors. | Increase the expression level of the o-aaRS/tRNA pair by increasing the L-arabinose concentration. Ensure pADF is present at an optimal concentration. |
| Mass spectrometry shows wild-type mass | The o-aaRS is not fully orthogonal and is charging the o-tRNA with a natural amino acid (e.g., Tyrosine). | This indicates a problem with the fidelity of the evolved synthetase. Obtain a different synthetase mutant known for higher fidelity or perform a negative selection to remove promiscuous variants. |
| Cell lysis or poor growth after induction | High levels of amber suppression can be toxic to the host by causing read-through of natural stop codons.[18] | Reduce inducer concentrations (IPTG and/or L-arabinose). Use a lower-copy number plasmid for the orthogonal machinery. Ensure the UAG codon is not used frequently in essential host genes.[11][19] |
References
-
Incorporation of Unnatural Amino Acids. Profacgen. [Link]
-
An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. National Institutes of Health (PMC). [Link]
-
Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. PubMed Central (PMC). [Link]
-
p-Amino-D-phenylalanine hydrochloride. PubChem. [Link]
-
Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. The D'MARC Project. [Link]
-
Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature. [Link]
-
Expanding the Genetic Code for Biological Studies. National Institutes of Health (PMC). [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. [Link]
- Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine.
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. National Center for Biotechnology Information. [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed. [Link]
-
In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. [Link]
-
Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. National Institutes of Health. [Link]
-
Unnatural amino acid mutagenesis of green fluorescent protein. National Institutes of Health (PubMed). [Link]
-
Genetic Code Expansion: Recent Developments and Emerging Applications. National Center for Biotechnology Information. [Link]
-
Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]
-
Stable amber suppression cell lines. The Elsässer Lab. [Link]
-
GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. [Link]
-
Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. National Institutes of Health. [Link]
-
Why Is the UAG (Amber) Stop Codon Almost Absent in Highly Expressed Bacterial Genes? National Center for Biotechnology Information. [Link]
-
Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Institutes of Health (PMC). [Link]
Sources
- 1. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
- 7. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the Genetic Code for Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 16. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Enzymatic synthesis of p-Amino-D-phenylalanine hydrochloride from L-phenylalanine
Application Note & Protocol
A Chemoenzymatic Strategy for the Synthesis of p-Amino-D-phenylalanine Hydrochloride from L-phenylalanine
Abstract
Non-canonical amino acids (ncAAs) are critical building blocks for modern pharmaceuticals, enhancing the stability, potency, and novelty of peptide-based drugs.[1] p-Amino-D-phenylalanine, in particular, offers a unique structural motif for drug design. Its synthesis, however, presents challenges in achieving high enantiopurity and regioselectivity. This guide details a robust, multi-step chemoenzymatic strategy for the synthesis of p-Amino-D-phenylalanine hydrochloride, starting from the readily available L-phenylalanine. By leveraging the catalytic efficiency of Phenylalanine Ammonia Lyase (PAL) and rationally engineered variants, this protocol circumvents the limitations of purely chemical or biological routes, providing a clear and reproducible pathway for obtaining this high-value compound.
Introduction: The Value of Non-Canonical D-Amino Acids
The 20 proteinogenic amino acids form the fundamental basis of life, but nature's chemical diversity extends far beyond this set. Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), are increasingly incorporated into therapeutics to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1][2] D-amino acids, the enantiomeric counterparts to the common L-amino acids, are particularly valuable. Their incorporation into peptide drugs can confer significant resistance to proteolytic degradation, thereby extending their in-vivo half-life.[3]
p-Amino-D-phenylalanine (p-Am-D-Phe) is a synthetically important ncAA used as a chiral building block in the synthesis of various pharmaceuticals, including antidiabetic and antiviral agents.[4][5] The primary challenge in its synthesis is the stereoselective installation of the amine group at the alpha-carbon to yield the desired D-configuration, while also managing the functionalization of the phenyl ring. While classical chemical synthesis can produce such molecules, it often involves harsh reagents, multiple protection/deprotection steps, and difficult chiral resolutions.[1]
Biocatalysis offers a powerful alternative, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions.[6][7] This application note outlines a logical and field-tested chemoenzymatic pathway that begins with L-phenylalanine and sequentially transforms it into the target p-Amino-D-phenylalanine hydrochloride.
Overall Synthesis Strategy: A Hybrid Chemoenzymatic Pathway
A direct, single-enzyme conversion of L-phenylalanine to p-Amino-D-phenylalanine is not currently feasible due to the complexity of the required transformations (isomerization, amination, and aromatic functionalization). The most effective approach is a multi-step chemoenzymatic cascade that strategically combines the strengths of biocatalysis and traditional organic synthesis.
The proposed pathway involves four principal stages:
-
Enzymatic Deamination: Conversion of L-phenylalanine to trans-cinnamic acid using Phenylalanine Ammonia Lyase (PAL).
-
Chemical Nitration: Regioselective nitration of the aromatic ring to produce p-nitro-cinnamic acid.
-
Enzymatic Asymmetric Amination: Stereoselective amination of p-nitro-cinnamic acid to yield p-nitro-D-phenylalanine using an engineered D-selective PAL variant.
-
Chemical Reduction & Salt Formation: Reduction of the nitro group to an amine, followed by conversion to the stable hydrochloride salt.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of trans-Cinnamic Acid
Principle of the Method: Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.24) is a cofactor-independent enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[5][8] By running the reaction in a buffer with low ammonia concentration, the equilibrium is shifted strongly towards the formation of cinnamic acid.[9]
Materials:
-
L-Phenylalanine (Substrate)
-
Phenylalanine Ammonia Lyase (e.g., from Rhodotorula glutinis or a recombinant source)
-
Tris-HCl Buffer (100 mM, pH 8.5)
-
Hydrochloric Acid (HCl, 1M) for pH adjustment and product precipitation
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Substrate Preparation: Prepare a 100 mM solution of L-phenylalanine in 100 mM Tris-HCl buffer (pH 8.5). Ensure the substrate is fully dissolved.
-
Enzyme Reaction: Warm the substrate solution to the enzyme's optimal temperature (typically 30-40°C).[10] Add PAL to a final concentration of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture with gentle agitation for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of trans-cinnamic acid, which has a characteristic UV absorbance maximum at ~270-290 nm.[10] This can be done by taking aliquots, stopping the reaction (e.g., with acid), and measuring the absorbance or by using HPLC.
-
Product Isolation: Once the reaction reaches completion (>95% conversion), stop it by acidifying the mixture to pH ~2.0 with 1M HCl. This will precipitate the trans-cinnamic acid, which has low solubility in acidic aqueous solutions.
-
Extraction & Drying: Cool the mixture on ice for 30 minutes, then collect the precipitate by filtration. Alternatively, extract the acidified solution with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield solid trans-cinnamic acid.
| Parameter | Recommended Value | Rationale |
| Substrate Conc. | 50 - 150 mM | Balances reaction rate and substrate solubility. |
| pH | 8.0 - 9.0 | Optimal pH for the deamination activity of most PALs.[10] |
| Temperature | 30 - 40 °C | Ensures high enzyme activity without causing denaturation. |
| Enzyme Loading | 1 - 5 mg/mL | Sufficient for achieving high conversion in a reasonable timeframe. |
Table 1: Recommended reaction parameters for PAL-catalyzed deamination.
Protocol 2: Chemical Synthesis of p-Nitro-cinnamic Acid
Principle of the Method: This step utilizes a standard electrophilic aromatic substitution reaction to install a nitro group at the para position of the phenyl ring, which is activated by the alkene side chain.
Procedure:
-
Dissolve trans-cinnamic acid in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain p-nitro-cinnamic acid.
Protocol 3: Enzymatic Synthesis of p-Nitro-D-phenylalanine
Principle of the Method: Wild-type PALs naturally produce L-amino acids. However, the enzyme can be engineered to reverse its enantioselectivity.[3] By mutating key residues in the active site, variants can be created that preferentially catalyze the addition of ammonia to the acrylic acid moiety to form the D-enantiomer.[3][11] This step is the key to establishing the desired stereochemistry. High concentrations of ammonia are required to push the reaction equilibrium towards the amino acid product.[9][12]
Materials:
-
p-Nitro-cinnamic Acid (Substrate)
-
Engineered D-selective PAL (e.g., a variant of Planctomyces brasiliensis PAL)[3]
-
Ammonium Hydroxide (NH₄OH, concentrated, e.g., 28%) or Ammonium Carbonate buffer to achieve high ammonia concentration and desired pH.
-
Chiral HPLC column for analysis.
Procedure:
-
Reaction Setup: Prepare a solution of p-nitro-cinnamic acid (e.g., 50 mM) in a high-concentration ammonia buffer (e.g., 3-5 M ammonia, pH ~10).
-
Enzyme Addition: Add the engineered D-selective PAL (as a purified enzyme or whole-cell lysate) to the reaction mixture.
-
Incubation: Incubate at the enzyme's optimal temperature (typically 30-37°C) with agitation for 24-48 hours. The high pH and ammonia concentration are critical for driving the reaction.
-
Monitoring: Periodically take samples and analyze by chiral HPLC to determine the conversion rate and the enantiomeric excess (ee) of the D-product.
-
Workup: Once maximum conversion is achieved, remove the enzyme (e.g., by centrifugation if using whole cells or by precipitation). Adjust the pH of the supernatant to isolate the product, potentially using ion-exchange chromatography for purification.[13]
| Parameter | Recommended Value | Rationale |
| Substrate | p-Nitro-cinnamic acid | The precursor for the target amino acid. |
| Enzyme | Engineered D-selective PAL | Critical for establishing the D-stereocenter with high ee.[3][14] |
| Ammonia Conc. | 3 - 7 M | High concentration is required to shift the equilibrium towards amination.[9] |
| pH | 9.5 - 10.5 | Optimal for the reverse (amination) reaction of PALs. |
| Expected ee | >99% for D-isomer | A key advantage of using an engineered biocatalyst.[3][11] |
Table 2: Key parameters for D-selective enzymatic amination.
Protocol 4: Chemical Reduction and Hydrochloride Salt Formation
Principle of the Method: The aromatic nitro group is efficiently reduced to a primary amine using catalytic hydrogenation. The resulting free amino acid is then converted to its hydrochloride salt to improve stability and handling.
Procedure:
-
Reduction: Dissolve the purified p-nitro-D-phenylalanine in a suitable solvent (e.g., methanol/water). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Salt Formation: Evaporate the solvent from the filtrate. Redissolve the resulting solid (p-Amino-D-phenylalanine) in a minimal amount of water or ethanol, and then add a stoichiometric amount of concentrated hydrochloric acid.
-
Crystallization: Cool the solution to induce crystallization of p-Amino-D-phenylalanine hydrochloride.[15] Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion in Stage 1 (PAL deamination) | - Inactive enzyme- Suboptimal pH or temperature- Substrate inhibition | - Verify enzyme activity with a standard assay.- Optimize pH and temperature for the specific PAL used.- Lower the initial substrate concentration. |
| Low ee in Stage 3 (Asymmetric amination) | - Using wild-type or incorrect PAL variant- Competing non-selective background reaction | - Ensure the use of a validated D-selective PAL mutant.- Optimize reaction conditions (lower temp) to minimize non-enzymatic reactions. |
| Incomplete reduction in Stage 4 | - Inactive catalyst- Insufficient hydrogen pressure | - Use fresh Pd/C catalyst.- Ensure the reaction vessel is properly sealed and pressurized. |
| Difficulty in product purification | - Presence of unreacted starting material- Formation of byproducts | - Drive enzymatic reactions to completion (>98%).- Employ ion-exchange chromatography for purification of amino acids from neutral precursors.[13] |
Table 3: Troubleshooting guide for the chemoenzymatic synthesis.
Conclusion
This application note provides a detailed, structured protocol for the synthesis of p-Amino-D-phenylalanine hydrochloride from L-phenylalanine. By integrating the substrate specificity of Phenylalanine Ammonia Lyase with the power of enzyme engineering and targeted chemical transformations, this chemoenzymatic route offers a reliable and scalable method for producing this valuable non-canonical amino acid with excellent optical purity. This strategy underscores the potential of hybrid approaches in modern pharmaceutical and fine chemical manufacturing.
References
-
Fotheringham, I. (2011). Biocatalysis for the production of non-proteinogenic amino acids. Amino Acids, 40(4), 1033–1044. Available at: [Link]
-
Agostini, F., et al. (2017). An overview on multienzymatic cascades for the production of non-canonical α-amino acids. Frontiers in Bioengineering and Biotechnology, 5, 75. Available at: [Link]
-
Pagar, A. D., et al. (2022). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Chemistry, 10, 844917. Available at: [Link]
-
Narancic, T., et al. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63. Available at: [Link]
-
Pagar, A. D., et al. (2021). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 121(10), 6173–6242. Available at: [Link]
-
Lloyd, R. C., et al. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. Angewandte Chemie International Edition, 53(18), 4652-4656. Available at: [Link]
-
Lu, C., et al. (2021). Efficient Synthesis of D-Phenylalanine from L-Phenylalanine via a Tri-Enzymatic Cascade Pathway. ChemCatChem, 13(13), 3165–3173. Available at: [Link]
-
Wikipedia. (2023). Phenylalanine ammonia-lyase. Available at: [Link]
-
Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Available at: [Link]
-
Zhang, R., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, e202511739. Available at: [Link]
-
Bartsch, S., et al. (2012). Redesign of a Phenylalanine Aminomutase into a Phenylalanine Ammonia Lyase. Angewandte Chemie International Edition, 51(52), 13179-13182. Available at: [Link]
-
Cilliers, J. J., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(18), 6891. Available at: [Link]
-
Turner, N. J., et al. (2014). Phenylalanine Ammonia Lyase Catalyzed Synthesis of Amino Acids by an MIO-Cofactor Independent Pathway. Angewandte Chemie International Edition, 53(18), 4652-4656. Available at: [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4335-4338. Available at: [Link]
-
Wikipedia. (2024). Phenylalanine. Available at: [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4335–4338. Available at: [Link]
-
Wang, L., et al. (2018). One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase. Applied Biochemistry and Biotechnology, 186(4), 923–936. Available at: [Link]
-
Kumar, A., et al. (2022). Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate. Scientific Reports, 12(1), 5344. Available at: [Link]
-
PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
- Lewis, Jr., S. N., et al. (1986). U.S. Patent No. 4,584,399. Washington, DC: U.S. Patent and Trademark Office.
-
Sarma, A. D., & Stevenson, B. S. (2012). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Enzyme research, 2012, 198729. Available at: [Link]
- CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution. (2011). Google Patents.
Sources
- 1. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids [frontiersin.org]
- 3. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 10. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 14. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of p-Amino-D-phenylalanine for Advanced Peptide Synthesis
Introduction: The Unique Challenge of Incorporating p-Amino-D-phenylalanine into Peptides
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, p-Amino-D-phenylalanine (p-Am-D-Phe) offers a unique chemical handle—an aromatic primary amine—that can be leveraged for a variety of post-synthetic modifications, including fluorescent labeling, drug conjugation, and the introduction of biocompatible polymers.
However, the presence of two distinct primary amino groups—the α-amino group at the chiral center and the p-amino group on the phenyl ring—necessitates a sophisticated and robust protecting group strategy to ensure regioselective peptide bond formation and prevent unwanted side reactions.[1][2] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of p-Am-D-Phe into synthetic peptides, with a focus on orthogonal protection schemes compatible with modern solid-phase peptide synthesis (SPPS).
The Principle of Orthogonality: A Prerequisite for Success
The successful synthesis of peptides containing p-Am-D-Phe hinges on the principle of orthogonal protection .[3][4] This strategy employs multiple classes of protecting groups within a single molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[4] For p-Am-D-Phe, this typically involves three classes of protecting groups:
-
Temporary Nα-amino protecting group: Shields the α-amino group during peptide coupling and is removed at each cycle of synthesis.
-
Permanent side-chain protecting group: Protects the p-amino group throughout the entire peptide assembly and is typically removed during the final cleavage from the solid support.
-
Resin-linking group: Anchors the C-terminus of the first amino acid to the solid support.
The careful selection of an orthogonal protecting group pair for the α- and p-amino groups is critical to prevent undesired branching and other side reactions.[5][6]
Core Protecting Group Strategies for p-Amino-D-phenylalanine
The two dominant strategies in modern solid-phase peptide synthesis, Fmoc/tBu and Boc/Bzl, offer distinct approaches to the protection of p-Am-D-Phe.
The Fmoc/tBu Strategy: The Gold Standard for Orthogonality
The most widely adopted and versatile strategy for incorporating p-Am-D-Phe utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group for the p-amino side chain.[7][] This combination offers excellent orthogonality, as the Fmoc group can be selectively cleaved with a mild base (e.g., piperidine) without affecting the acid-sensitive Boc group.[6][]
The key advantages of the Fmoc/tBu strategy include:
-
Mild Deprotection Conditions: The repeated removal of the Fmoc group with piperidine is gentle and minimizes side reactions.[9]
-
True Orthogonality: The distinct chemical labilities of the Fmoc (base-labile) and Boc (acid-labile) groups ensure high fidelity during synthesis.[]
-
Compatibility: This strategy is compatible with a wide range of other acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[6]
Table 1: Comparison of Common Protecting Groups for p-Amino-D-phenylalanine
| Protecting Group | Structure | Lability | Typical Cleavage Reagent | Orthogonal To |
| Fmoc (α-amino) | 9-Fluorenylmethyloxycarbonyl | Base | 20% Piperidine in DMF | Boc, Trt, tBu (acid-labile) |
| Boc (p-amino) | tert-Butyloxycarbonyl | Acid | Trifluoroacetic acid (TFA) | Fmoc (base-labile), Alloc (Pd(0)-labile) |
| Cbz (p-amino) | Carboxybenzyl | Hydrogenolysis | H₂/Pd-C | Fmoc, Boc |
| Alloc (p-amino) | Allyloxycarbonyl | Pd(0) catalysis | Pd(PPh₃)₄/Scavenger | Fmoc, Boc |
The Boc/Bzl Strategy: A Classic Approach
The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amine and a more acid-stable group, such as the carboxybenzyl (Cbz) group, for the p-amino side chain. While historically significant, this approach is less common today due to the harsh acidic conditions required for Boc removal in each cycle (e.g., strong trifluoroacetic acid), which can lead to premature cleavage of some side-chain protecting groups and degradation of the growing peptide chain.[5][10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Containing p-Am-D-Phe using Fmoc/Boc Chemistry
This protocol outlines the manual solid-phase synthesis of a model tripeptide (Ac-Ala-pAm(Boc)-D-Phe-Gly-NH₂) on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-D-p-Am(Boc)-Phe-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Workflow:
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-D-p-Am(Boc)-Phe-OH):
-
Repeat the Fmoc deprotection and washing steps as described above.
-
Couple Fmoc-D-p-Am(Boc)-Phe-OH (3 eq) using the same pre-activation and coupling procedure.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the Fmoc deprotection and washing steps.
-
Couple Fmoc-Ala-OH (3 eq) as described previously.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminal Fmoc group of Alanine with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc protecting group from the p-amino side chain of D-phenylalanine, along with other acid-labile side-chain protecting groups.[11]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: Selective Deprotection of an Alloc-Protected p-Amino Group
This protocol describes the on-resin deprotection of an Allyloxycarbonyl (Alloc) group from the p-amino side chain of D-phenylalanine, enabling selective modification at this position while the peptide remains attached to the solid support.
Materials and Reagents:
-
Peptidyl-resin containing an Alloc-protected p-Am-D-Phe residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Anhydrous, degassed DCM or THF
Procedure:
-
Swell the peptidyl-resin in anhydrous, degassed DCM for 30 minutes.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (20 eq) in anhydrous, degassed DCM.
-
Add the palladium catalyst solution to the resin and shake under an inert atmosphere (e.g., argon or nitrogen) for 2 hours at room temperature.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a resin sample).
-
Once the deprotection is complete, wash the resin thoroughly with DCM (5x), DMF (5x), and finally DCM (3x).
-
The resin-bound peptide with a free p-amino group is now ready for on-resin modification (e.g., acylation, alkylation, or dye conjugation).
Troubleshooting and Key Considerations
-
Incomplete Coupling: Steric hindrance from the bulky protecting groups on p-Am-D-Phe can sometimes lead to incomplete coupling. Using extended coupling times, double coupling, or more potent activating agents like HATU can mitigate this issue.
-
Side Reactions during Cleavage: The electron-rich aromatic ring of p-Am-D-Phe can be susceptible to alkylation by carbocations generated during the final TFA cleavage (e.g., from the Boc group). The inclusion of scavengers like triisopropylsilane (TIS) is crucial to prevent these side reactions.[12]
-
Racemization: While less common with modern coupling reagents, racemization can be a concern. The use of additives like OxymaPure® or HOBt helps to suppress racemization during the activation and coupling steps.[1][13]
-
Post-Synthetic Modification: The free p-amino group is a versatile handle but also a potential site for side reactions if not handled carefully. For instance, it can be converted into a diazonium salt for subsequent azo-coupling reactions, but this requires precise control of reaction conditions to avoid unwanted byproducts.[11][14]
Conclusion
The successful incorporation of p-Amino-D-phenylalanine into synthetic peptides is readily achievable with a well-defined orthogonal protecting group strategy. The Fmoc-α-amino/Boc-p-amino approach stands out as the most robust and versatile method, offering mild deprotection conditions and high compatibility with standard SPPS protocols. By understanding the principles of orthogonal protection and adhering to the detailed protocols outlined in this guide, researchers can confidently utilize p-Am-D-Phe as a powerful tool for the design and synthesis of novel and complex peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
-
Schwyzer, R., & Sieber, P. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]
-
Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Torres-García, C., Pulido, D., Carceller, M., Ramos, I., Royo, M., & Nicolás, E. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858. [Link]
-
Metwally, S. A. M. (2016). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. In Chemical Reviews (Vol. 109, Issue 5). [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Chem-Station. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Evans, D. A. (n.d.). Protecting Groups. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 14. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of p-Amino-D-phenylalanine Hydrochloride in Biochemical Research
Abstract
This technical guide provides an in-depth exploration of the applications of p-Amino-D-phenylalanine hydrochloride, a non-canonical amino acid, in modern biochemical research. We will delve into its pivotal role in peptide synthesis for enhancing proteolytic stability and enabling site-specific modifications, its utility in biochemical assays for probing enzyme function, and its emerging significance in neuroscience and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to effectively utilize this versatile molecule in a laboratory setting.
Introduction: The Unique Advantages of p-Amino-D-phenylalanine
p-Amino-D-phenylalanine (p-NH2-D-Phe) is a synthetic stereoisomer of the naturally occurring L-phenylalanine, distinguished by two key structural modifications: the D-configuration of its alpha-carbon and the presence of an amino group at the para position of the phenyl ring.[1][2] These features bestow upon it unique chemical properties that are highly advantageous in biochemical research.
The D-configuration confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[3] This enhanced stability is a critical attribute for the development of peptide-based therapeutics with prolonged in vivo half-lives.[3] Furthermore, the primary amino group on the phenyl ring serves as a versatile and bio-orthogonal chemical handle.[3][4] This allows for the site-specific conjugation of a wide array of molecules, such as fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, without interfering with the peptide backbone.[3]
This guide will provide detailed protocols and the scientific rationale for leveraging these properties in your research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 216.66 g/mol | [2] |
| Appearance | Solid | |
| Chirality | D-enantiomer | [1] |
| Key Functional Groups | α-amino group, α-carboxyl group, p-amino phenyl group | [4] |
Application in Peptide Synthesis: A Gateway to Enhanced Peptides
The incorporation of unnatural amino acids (UAAs) like p-NH2-D-Phe into peptides via Solid-Phase Peptide Synthesis (SPPS) is a powerful strategy in protein engineering.[3][5] It allows for the creation of peptides with novel functionalities and improved therapeutic potential.
Enhancing Proteolytic Stability
The fundamental principle behind the increased stability of peptides containing p-NH2-D-Phe is the stereospecificity of proteases. These enzymes have active sites that are exquisitely evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid disrupts this recognition, effectively "hiding" the peptide bond from the enzymatic machinery.
Caption: The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Post-Synthetic Modification via the p-Amino Group
Once the peptide containing p-NH2-D-Phe is synthesized and purified, the deprotected para-amino group is available for conjugation. This protocol describes a general method for labeling the peptide with a fluorescent dye, such as an NHS-ester functionalized fluorophore.
Materials:
-
Purified peptide containing p-NH2-D-Phe
-
NHS-ester functionalized fluorophore (e.g., FITC, Alexa Fluor™ NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol Steps:
-
Peptide Dissolution: Dissolve the purified peptide in the sodium bicarbonate buffer. The slightly basic pH is crucial for ensuring the para-amino group is deprotonated and nucleophilic.
-
Fluorophore Dissolution: Dissolve the NHS-ester fluorophore in a small amount of anhydrous DMSO immediately before use. NHS-esters are susceptible to hydrolysis.
-
Conjugation Reaction: Add the fluorophore solution to the peptide solution dropwise while gently stirring. A 5-10 fold molar excess of the fluorophore is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled peptide from the unreacted fluorophore using a size-exclusion column or reverse-phase HPLC.
-
Analysis: Confirm successful conjugation and determine the labeling efficiency using UV-Vis spectroscopy and mass spectrometry.
Application in Biochemical Assays: Probing Enzyme Activity
D-amino acids and their derivatives can serve as valuable tools to investigate enzyme mechanisms, specificity, and allosteric regulation. [6]While proteases are generally inactive towards D-amino acids, other enzymes may interact with them, sometimes in unexpected ways. For example, both D-phenylalanine and L-4-aminophenylalanine have been shown to act as allosteric activators of phenylalanine hydroxylase (PheH). [7]
Protocol: In Vitro Enzyme Activity Assay
This protocol provides a general framework for assessing the effect of p-Amino-D-phenylalanine hydrochloride on the activity of a purified enzyme. This example uses a generic chromogenic substrate, but the detection method should be adapted to the specific enzyme and substrate.
Materials:
-
Purified enzyme of interest
-
p-Amino-D-phenylalanine hydrochloride
-
Substrate for the enzyme (preferably with a detectable product, e.g., chromogenic or fluorogenic)
-
Assay buffer (optimized for pH and ionic strength for the enzyme)
-
96-well microplate
-
Microplate reader
Protocol Steps:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of p-Amino-D-phenylalanine hydrochloride in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dilute the enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Negative Control (No Enzyme): Buffer + Substrate
-
Positive Control (Enzyme Activity): Buffer + Enzyme + Substrate
-
Test Condition: A range of concentrations of p-Amino-D-phenylalanine hydrochloride + Enzyme + Substrate
-
-
-
Pre-incubation (to test for allosteric effects):
-
Add the buffer and the various concentrations of p-Amino-D-phenylalanine hydrochloride to the appropriate wells.
-
Add the enzyme solution to the wells (except the negative control).
-
Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows for any potential binding of the test compound to the enzyme before the substrate is introduced. [7]
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader set to the appropriate wavelength for the product.
-
Measure the absorbance (or fluorescence) at regular intervals for a set period (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance vs. time).
-
Subtract the rate of the negative control from all other rates to correct for any non-enzymatic substrate degradation.
-
Plot the reaction velocity against the concentration of p-Amino-D-phenylalanine hydrochloride.
-
Analyze the plot to determine if the compound acts as an inhibitor (decreasing velocity with increasing concentration) or an activator (increasing velocity with increasing concentration).
-
Caption: p-Amino-D-phenylalanine can modulate enzyme activity by binding to it.
Emerging Applications in Neuroscience and Drug Discovery
The unique properties of p-Amino-D-phenylalanine hydrochloride make it a compound of growing interest in neuroscience and drug discovery.
-
Neuroscience Research: As a derivative of phenylalanine, a precursor to key neurotransmitters like dopamine, it is utilized in studies to understand amino acid transport and metabolism in the brain. [4][8]Its potential to influence dopamine levels makes it a candidate for investigating novel treatments for neurological disorders. [4]
-
Drug Discovery: D-phenylalanine derivatives are valuable chiral building blocks for synthesizing complex pharmaceutical compounds, including antibiotics, antidiabetics, and chemotherapeutic agents. [6][9]The presence of the para-amino group in p-Amino-D-phenylalanine hydrochloride offers an additional site for modification, allowing for the development of novel drug candidates and prodrugs with tailored properties.
Conclusion
p-Amino-D-phenylalanine hydrochloride is more than just a modified amino acid; it is a powerful and versatile tool for the modern biochemist. Its ability to confer proteolytic resistance makes it invaluable for the development of stable peptide therapeutics. The bio-orthogonal handle provided by its para-amino group opens up a world of possibilities for site-specific labeling, conjugation, and the creation of complex biomolecular constructs. As demonstrated, its applications extend from sophisticated peptide engineering to fundamental studies of enzyme function and the exploration of new therapeutic avenues. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this unique and valuable compound.
References
-
Behrens, O. I., Doherty, D. G., & Bergmann, M. (n.d.). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. Semantic Scholar. Retrieved from [Link]
-
D'Arrigo, P., & Servi, S. (2010). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Retrieved from [Link]
-
Schwyzer, R., & Caliezi, A. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Sela, M., & Katchalski, E. (1954). Poly-p-amino-DL-phenylalanine. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylalanine. Wikipedia. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-Phenylalanine: Production Methods, Chemical Properties, and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Guérard-Hélaine, C., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry – A European Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Phenylalanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Amino-D-phenylalanine hydrochloride. PubChem. Retrieved from [Link]
-
Li, S., et al. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI. Retrieved from [Link]
-
Overby, L. R., & Ingersoll, A. W. (1956). The Resolution of Amino Acids. I. Phenylalanine and Valine. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine. Google Patents.
-
Otting, G., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
- Google Patents. (n.d.). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution. Google Patents.
-
Arturo, J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Retrieved from [Link]
-
WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]
-
Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology. Retrieved from [Link]
-
Wang, L., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
RxList. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. RxList. Retrieved from [Link]
-
Healthline. (2021). Phenylalanine: Benefits, Side Effects, and Food Sources. Healthline. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalanine - Wikipedia [en.wikipedia.org]
- 9. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting difficult couplings with p-Amino-D-phenylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical amino acid p-Amino-D-phenylalanine into their peptide sequences. The unique properties of this amino acid—enhanced proteolytic stability from its D-configuration and a versatile chemical handle in its para-amino group—make it highly valuable. However, its successful incorporation requires a nuanced understanding of the potential challenges. This document provides in-depth troubleshooting guides and FAQs to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating p-Amino-D-phenylalanine into a peptide sequence during SPPS?
The main challenge stems from the presence of the additional primary amino group on the phenyl ring (the para-amino group)[1]. This group is nucleophilic, much like the alpha-amino group of the growing peptide chain. If left unprotected, it can compete for reaction with the activated carboxyl group of the incoming amino acid. This can lead to undesirable side reactions, most notably chain branching, where a new peptide chain begins to grow from the side chain of the p-Amino-D-phenylalanine residue. This results in complex, difficult-to-purify mixtures and a significantly lower yield of the target peptide.
Q2: Is a side-chain protecting group necessary for the para-amino group, and which one should I choose?
Yes, protecting the para-amino side chain is critical to prevent side reactions and ensure the selective formation of the desired peptide bonds[2][3]. The choice of protecting group must be orthogonal to the Nα-protecting group (typically Fmoc in modern SPPS). Orthogonality ensures that you can remove the side-chain protecting group under conditions that do not affect the Nα-Fmoc group or other acid-labile side-chain protecting groups (like tBu, Trt, Boc)[1][2].
Two commonly used and effective protecting groups for the para-amino functionality are:
-
Allyloxycarbonyl (Alloc): This is a popular choice due to its robust orthogonality. The Alloc group is stable under the basic conditions used for Fmoc removal (piperidine) and the acidic conditions for final cleavage (TFA), but it can be selectively removed using a palladium(0) catalyst[1].
-
tert-Butoxycarbonyl (Boc): The Boc group is another excellent option. It is stable to the mild base used for Fmoc deprotection. If your final peptide requires the para-amino group to be free while other acid-labile groups (like tBu on Asp or Glu) remain protected, the Boc group on p-Amino-D-phenylalanine can be removed using milder acid conditions than the final cleavage cocktail. Conversely, in a Boc-SPPS strategy, an Fmoc group could be used for side-chain protection.
Q3: My coupling of Fmoc-D-Phe(4-NH-Alloc)-OH is incomplete, as indicated by a positive Kaiser test. What should I do?
Incomplete coupling is a common issue in SPPS, often exacerbated by sterically hindered amino acids or aggregating peptide sequences[4][5]. A positive Kaiser test (blue or purple beads) confirms the presence of unreacted primary amines on the resin[5].
Here is a systematic approach to troubleshoot this issue:
-
Double Couple: The simplest first step is to repeat the coupling reaction. Drain the reaction vessel and add a fresh solution of the activated amino acid to the resin and let it react for the standard duration (e.g., 1-2 hours)[6].
-
Use a Stronger Coupling Reagent: If double coupling fails, switch to a more potent activation agent. While standard reagents like HBTU or HCTU are effective, more challenging couplings benefit from uronium/aminium salts based on HOAt, such as HATU . HATU is known to accelerate acylation and reduce racemization, making it ideal for difficult couplings[5][7].
-
Increase Reaction Time or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) or gently increasing the temperature (e.g., to 40°C) can help drive the reaction to completion. However, be cautious with elevated temperatures as they can increase the risk of side reactions like racemization[4].
-
Capping: If a small fraction of amines remains unreacted after these steps, it is crucial to "cap" them to prevent the formation of deletion sequences. This is achieved by acetylating the unreacted N-terminal amines using a reagent like acetic anhydride or N-acetylimidazole[4][8]. This renders them unreactive for subsequent coupling steps.
Troubleshooting Workflow: Incomplete Coupling
This diagram outlines the decision-making process when a positive Kaiser test is observed after coupling p-Amino-D-phenylalanine.
Caption: Troubleshooting workflow for incomplete coupling.
Q4: How do I remove the Alloc protecting group from the side chain on-resin?
The Alloc group is removed using a palladium(0)-catalyzed reaction. This is typically performed after the full peptide sequence has been assembled but before the final cleavage from the resin.
The key components are:
-
Palladium(0) Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common catalyst[1].
-
Scavenger: A scavenger is required to trap the allyl group that is released, preventing it from re-reacting with nucleophiles on the peptide. Phenylsilane (PhSiH₃) is a highly effective scavenger[1].
The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst.
Reaction Scheme: Alloc Group Deprotection
This diagram illustrates the palladium-catalyzed removal of the Alloc protecting group.
Caption: On-resin deprotection of the Alloc group.
Q5: Can the para-amino group be modified after peptide synthesis?
Absolutely. The para-amino group of a deprotected p-Amino-D-phenylalanine residue is a powerful and versatile chemical handle for post-synthetic modification[9]. One of the most common reactions is diazotization , where the aniline-like amino group is converted into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive diazonium salt can then be coupled to electron-rich aromatic rings (like tyrosine or histidine) or be replaced by other functional groups (e.g., halogens, hydroxyls). This allows for site-specific labeling with probes, PEGylation to improve solubility, or the creation of peptide-drug conjugates[9][10][11].
Q6: What are the best analytical methods to confirm the successful incorporation and purity of a peptide containing p-Amino-D-phenylalanine?
A combination of analytical techniques is essential for comprehensive quality control[12][13].
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is the workhorse for peptide analysis. It provides two critical pieces of information simultaneously:
-
Purity: UPLC separates the target peptide from impurities (like deletion sequences or capped fragments), and the purity is determined by the relative area of the main peak[12][13].
-
Identity: The mass spectrometer measures the mass-to-charge ratio of the peptide, which can be used to confirm that its molecular weight matches the theoretical mass of the desired sequence[12].
-
-
Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the final peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This provides an accurate measure of the net peptide content and verifies that p-Amino-D-phenylalanine is present in the correct ratio[12].
-
UV Spectrophotometry: Phenylalanine and its derivatives have characteristic UV absorbance spectra. This can be used during HPLC analysis with a photodiode-array detector to help identify peptide fragments containing the aromatic residue[14].
Key Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-D-Phe(4-NH-PG)-OH
This protocol is for a standard coupling on a 0.1 mmol scale.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-NH-PG)-OH (0.4 mmol, 4 eq) and an activating agent (e.g., HBTU, 0.38 mmol, 3.8 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes[5].
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature[5].
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents[15].
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) is desired[5]. If the test is positive, refer to the troubleshooting guide (FAQ #3).
Protocol 2: On-Resin Alloc Group Deprotection
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM.
-
Reaction Setup: Suspend the resin in anhydrous DCM or a DCM/DMF mixture under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add phenylsilane (PhSiH₃) (24 equivalents) to the resin suspension. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.15 equivalents), dissolved in anhydrous DCM.
-
Reaction: Agitate the mixture at room temperature for 2 hours, ensuring it remains protected from air and light.
-
Washing: Drain the reaction solution and wash the resin extensively with DCM (5x), DMF (5x), and a solution of 0.5% DIPEA in DMF (2x) followed by 0.5% sodium diethyldithiocarbamate in DMF (2x) to scavenge any residual palladium. Finally, wash again with DMF (3x) and DCM (3x).
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Reagent Name | Full Name | Activator Type | Key Advantages | Considerations |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Benzotriazole-based | Reliable, cost-effective, good for standard couplings. | Can cause racemization with sensitive amino acids. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Benzotriazole-based | Faster and more efficient than HBTU. | More expensive than HBTU. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aza-benzotriazole-based | Highly efficient, low racemization, excellent for difficult or sterically hindered couplings[5]. | Highest cost, can be sensitive to moisture. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide / Additive | Cost-effective, minimizes racemization compared to DIC/HOBt[5]. | DIC can cause dehydration side reactions if not used carefully. |
References
- Benchchem. (n.d.). Technical Support Center: Compatibility of p-amino-D-phenylalanine in SPPS.
- Benchchem. (n.d.). Application Notes and Protocols: Fmoc-Phe-OSu Coupling Reactions.
- Fahrenholz, F., & Thierauch, K. H. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330.
- Benchchem. (n.d.). Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). A Technical Guide to Fmoc-Phe(4-Br)
- Benchchem. (n.d.). A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- (2014). Methods and protocols of modern solid phase peptide synthesis.
- Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
- Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Chemistry, 22(31), 10648-10659.
- Benchchem. (n.d.). Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering.
- PubMed. (n.d.). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- ResearchGate. (2024).
- Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
- MDPI. (n.d.). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chempep.com [chempep.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Deprotection of Alloc-p-amino-D-phenylalanine
Welcome to the technical support center for the palladium-catalyzed deprotection of Alloc-p-amino-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who utilize the allyloxycarbonyl (Alloc) protecting group and seek to optimize its removal. Here, we synthesize fundamental principles with field-proven insights to help you navigate common challenges and ensure efficient, clean, and reproducible deprotection reactions.
The Core Mechanism: Understanding the Catalytic Cycle
The removal of the Alloc group is a cornerstone of orthogonal protection strategies in complex peptide synthesis, prized for its mild cleavage conditions which leave acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups intact.[1][2] The reaction is a palladium(0)-catalyzed allylic substitution, often referred to as a Tsuji-Trost type reaction.[3]
The process unfolds in three key stages:
-
Oxidative Addition: The active Pd(0) catalyst, typically formed from a precursor like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the alkene of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, forming a η³-allyl palladium(II) complex and liberating the carbamate anion.[4]
-
Decarboxylation: The unstable carbamate anion spontaneously loses carbon dioxide (CO₂) to release the free amine of the p-amino-D-phenylalanine residue.
-
Reductive Elimination: A crucial "allyl scavenger" attacks the allyl group on the palladium complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and forms a stable, neutral byproduct with the allyl group.[1]
This intricate cycle highlights the critical roles of both the palladium catalyst and the scavenger for a successful reaction.
Caption: Fig 1. Catalytic cycle of Alloc deprotection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during Alloc deprotection in a direct question-and-answer format.
Q1: My deprotection is slow or incomplete. What are the primary causes and how can I resolve this?
A: Incomplete deprotection is the most common issue. The root cause often lies with the catalyst, scavenger, or reaction conditions.
Diagnostic Workflow:
Sources
Technical Support Center: Minimizing Side Product Formation in the Large-Scale Synthesis of p-Amino-D-Phenylalanine
Welcome to the technical support guide for the synthesis of p-amino-D-phenylalanine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the large-scale production of this critical chiral building block. We will delve into the root causes of common side product formation and provide field-proven strategies to enhance yield, purity, and enantioselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues frequently encountered during the synthesis of p-amino-D-phenylalanine.
Q1: What are the primary sources of impurities in the common chemical synthesis route (nitration followed by reduction)?
The most significant impurities arise during the electrophilic nitration of the phenylalanine aromatic ring.[1] Key side products include:
-
Regioisomers: Formation of ortho-nitro-D-phenylalanine and meta-nitro-D-phenylalanine alongside the desired para-isomer.
-
Condensation Products: Under certain conditions, self-condensation reactions between nitrated phenylalanine molecules can occur, leading to complex dimeric impurities.[2]
-
Oxidative Degradation: The harsh, strongly acidic, and oxidizing conditions of the nitration step can lead to the degradation of the amino acid backbone.
-
Enantiomeric Impurities: If the reaction conditions are not carefully controlled, racemization can occur, leading to the presence of the unwanted L-enantiomer.
Q2: My final product suffers from low enantiomeric purity. What are the likely causes?
Low enantiomeric excess (e.e.) is a critical issue. The primary causes are:
-
Racemization: Harsh conditions, particularly extreme pH or high temperatures during nitration or subsequent workup steps, can cause racemization at the chiral alpha-carbon.
-
Inefficient Chiral Resolution: If you are using a classical resolution method to separate DL-phenylalanine derivatives, the resolving agent or crystallization conditions may not be optimal, leading to incomplete separation.
-
Starting Material Impurity: The enantiomeric purity of your starting D-phenylalanine (if used) might be lower than specified.
Q3: I am observing significant amounts of ortho- and meta-nitrophenylalanine isomers. How can I improve para-selectivity?
Improving regioselectivity is crucial for simplifying purification and increasing yield. The key is to control the kinetics of the electrophilic aromatic substitution reaction. The amino acid side chain is an ortho-, para-director, but steric hindrance makes the para position the favored product under kinetic control. To enhance this:
-
Maintain Strict Low-Temperature Control: Running the reaction at or below 0°C is critical to minimize the formation of the thermodynamically favored meta-isomer and the sterically accessible ortho-isomer.[2][3]
-
Optimize Mixed Acid Ratio: The ratio of concentrated sulfuric acid to nitric acid influences the concentration of the nitronium ion (NO₂⁺) electrophile. An optimized ratio can improve selectivity.[2][4]
-
Control Reagent Addition Rate: A slow, controlled dropwise addition of the nitrating agent ensures localized heat is minimized and the reaction proceeds under kinetic control.
Q4: Are there superior, alternative synthesis strategies to the classical nitration-reduction route to avoid these side products?
Absolutely. Biocatalytic methods are increasingly favored for their exceptional chemo-, regio-, and stereoselectivity, offering a "greener" and more efficient alternative.[5][6] Key enzymatic approaches include:
-
Phenylalanine Ammonia Lyases (PALs): These enzymes catalyze the hydroamination of cinnamic acid derivatives. By engineering the enzyme's active site, PALs can be designed to exhibit high D-enantioselectivity, directly producing the desired product from an inexpensive precursor.[7][8]
-
Dehydrogenases and Transaminases: These enzymes can perform asymmetric reductive amination on a prochiral keto-acid precursor (e.g., p-aminophenylpyruvic acid).[9][10][11] This route builds the chiral center with the correct stereochemistry from the start.
Section 2: Troubleshooting Guide: The Nitration Step
The nitration of the phenylalanine ring is the most critical step for impurity control in the chemical synthesis pathway.
Problem: Poor Regioselectivity (High Levels of Ortho/Meta Isomers)
Root Cause Analysis: The nitration of phenylalanine is an electrophilic aromatic substitution. The alkyl side chain directs the incoming electrophile (NO₂⁺) to the ortho and para positions. However, high temperatures provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable but less desired meta isomer. Poor temperature control is the most common reason for a poor isomer ratio.
dot
Caption: Nitration pathways for D-Phenylalanine.
Solutions & Protocols:
-
Implement Strict Temperature Control:
-
Causality: Lowering the reaction temperature favors the kinetically controlled product (para-isomer) by making it harder for the reaction to overcome the higher activation energy required for meta-isomer formation.
-
Protocol:
-
Pre-cool the vessel containing concentrated sulfuric acid to -5°C to 0°C using an ice-salt or glycol bath.
-
Dissolve the D-phenylalanine in the cold sulfuric acid slowly to manage the exotherm.
-
Prepare the nitrating mixture (e.g., HNO₃ in H₂SO₄) and cool it separately to the same temperature.
-
Add the nitrating mixture dropwise to the phenylalanine solution, ensuring the internal temperature never exceeds 0°C.[3]
-
Monitor the reaction to completion at this temperature.
-
-
-
Optimize the Mixed Acid Ratio and Reagent Concentration:
-
Causality: The H₂SO₄ acts as a catalyst to generate the NO₂⁺ electrophile from HNO₃. The ratio affects the concentration of this active species and the overall reaction rate.
-
Recommendation: A volume ratio of concentrated H₂SO₄ to concentrated HNO₃ of approximately 2:1 has been reported to provide good yields of the para-isomer.[2] It is crucial to validate the optimal ratio for your specific scale and equipment.
-
Data Summary: Impact of Reaction Conditions on Isomer Distribution
| Parameter | Condition | para:ortho:meta Ratio (Approx.) | Rationale |
| Temperature | -5 to 0°C | 90 : 8 : 2 | Favors kinetic para product. |
| 25°C | 70 : 15 : 15 | Increased thermal energy allows formation of ortho and meta isomers. | |
| Addition Rate | Slow (e.g., > 1 hour) | 90 : 8 : 2 | Prevents localized temperature spikes, maintaining kinetic control. |
| Fast (e.g., < 10 min) | 65 : 20 : 15 | Rapid exotherm leads to loss of temperature control. |
Section 3: A Superior Alternative: Biocatalytic Synthesis
To fundamentally avoid the issues of regioselectivity, harsh reagents, and potential racemization, a biocatalytic approach is the state-of-the-art solution.
dot
Caption: Comparison of chemical and biocatalytic synthesis routes.
Recommended Biocatalytic Protocol Outline: Asymmetric Hydroamination
This protocol uses an engineered Phenylalanine Ammonia Lyase (PAL) that exhibits D-selectivity.
-
Principle: The engineered PAL enzyme directly adds ammonia across the double bond of a p-aminocinnamic acid precursor with high stereocontrol, forming the desired D-enantiomer exclusively. This eliminates the nitration and reduction steps entirely.[8]
-
Methodology:
-
Biocatalyst Preparation: Obtain or prepare the engineered D-selective PAL enzyme, often as a whole-cell catalyst or an immobilized enzyme for easier reuse.
-
Reaction Setup: In a buffered aqueous solution (typically at a slightly alkaline pH, e.g., 9.0-10.0), dissolve the substrate, p-aminocinnamic acid. High concentrations of ammonia (e.g., using ammonium carbonate or ammonia solution) are required to push the reaction equilibrium towards amination.
-
Enzymatic Conversion: Add the PAL biocatalyst to the reaction mixture. Maintain a constant temperature (e.g., 30-40°C) and provide gentle agitation.
-
Reaction Monitoring: Track the conversion of the starting material and formation of the product using HPLC with a chiral column.
-
Workup and Isolation: Once the reaction is complete, remove the biocatalyst (by filtration or centrifugation). The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.[12]
-
Advantages over Chemical Synthesis:
-
Exceptional Selectivity: No regioisomer or enantiomeric side products are formed, leading to >99% e.e.[8]
-
Mild Conditions: Reactions are run in water at near-neutral pH and moderate temperatures, avoiding harsh acids and toxic reagents.
-
Simplified Purification: The high purity of the crude product dramatically simplifies downstream processing.
Section 4: The Role of Protecting Groups
Q: When is it necessary to protect the α-amino group during chemical synthesis?
A: In the specific case of nitration using mixed acid, an external protecting group is generally not required. The highly acidic environment protonates the α-amino group to form an ammonium salt (-NH₃⁺). This positively charged group is strongly deactivating and effectively protects the amine from oxidation and prevents it from interfering with the electrophilic substitution on the ring.
However, if you were to use alternative synthetic routes that involve neutral or basic conditions, protecting the α-amino group with a standard protecting group like Boc (tert-butyloxycarbonyl) would be essential to prevent side reactions such as N-acylation or polymerization.[1][13]
dot
Caption: Protonated vs. Boc-protected α-amino group.
References
-
PrepChem.com. Synthesis of p-nitrophenylalanine. Available from: [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. Available from: [Link]
-
Hollmann, F., et al. Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. ResearchGate. Available from: [Link]
-
Prier, C. K., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. Available from: [Link]
-
Jha, R. K., et al. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. bioRxiv. Available from: [Link]
-
Metwally, S. A. M. (2016). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate. Available from: [Link]
- Hoekstra, J. W. (1995). PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES. Google Patents.
-
Hollmann, F., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Wang, Y., et al. (2012). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available from: [Link]
- Li, J., et al. (2009). Synthesis method of L-p-nitrophenylalanine. Google Patents.
-
Hegedüs, K., et al. (2023). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available from: [Link]
- Genencor, Inc. (1986). Purification of L-phenylalanine. Google Patents.
-
Zhang, D., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances. Available from: [Link]
-
Liu, Z-Q., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase. PLOS ONE. Available from: [Link]
- Wang, Y., et al. (2014). Method for preparing D-phenylalanine through dynamic kinetic resolution. Google Patents.
Sources
- 1. EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 5. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 6. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. biosynth.com [biosynth.com]
Technical Support Center: Addressing Solubility Challenges of p-Amino-D-phenylalanine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for p-Amino-D-phenylalanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this non-canonical amino acid in organic solvents. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of p-Amino-D-phenylalanine hydrochloride that govern its solubility behavior.
Q1: What are the key structural features of p-Amino-D-phenylalanine hydrochloride that make it difficult to dissolve in many organic solvents?
A1: The solubility of p-Amino-D-phenylalanine hydrochloride is dictated by a combination of polar and non-polar characteristics within its structure. As a hydrochloride salt of an amino acid, it possesses:
-
A Protonated α-Amino Group (-NH₃⁺Cl⁻): This salt form is highly polar and ionic, strongly favoring interactions with polar solvents, particularly water.[1][2][3]
-
A Carboxylic Acid Group (-COOH): This group can participate in hydrogen bonding and can be deprotonated to form a carboxylate (-COO⁻), further increasing polarity.
-
A para-Aminophenyl Group: The aniline-like amino group on the phenyl ring adds another polar site for hydrogen bonding.
-
A Phenyl Ring: This aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.
The dominant feature is the ionic hydrochloride salt, which makes the molecule behave more like a salt than a neutral organic compound. Consequently, it is readily soluble in water but exhibits very poor solubility in non-polar organic solvents where the required solvation energy cannot be met.[4]
Q2: I'm trying to use a common non-polar solvent like hexane, chloroform, or diethyl ether. Why won't the compound dissolve at all?
A2: This is an expected outcome due to the principle of "like dissolves like".[4] Solvents such as hexane, chloroform, and diethyl ether are non-polar or have very low polarity. They cannot form the strong ionic or hydrogen-bonding interactions necessary to break apart the crystal lattice of the polar, salt-like p-Amino-D-phenylalanine hydrochloride. The energy penalty for dissolving the ionic solid in a non-polar solvent is thermodynamically unfavorable, leading to insolubility.
Q3: What level of solubility can I expect in polar aprotic solvents (e.g., DMSO, DMF) versus polar protic solvents (e.g., methanol, ethanol)?
A3: You will find significantly different outcomes:
-
Polar Aprotic Solvents (DMSO, DMF): These solvents have high dielectric constants and can effectively solvate the cationic portion of the molecule. Solubility is generally moderate to good in DMSO and DMF, making them excellent starting points for preparing stock solutions.
-
Polar Protic Solvents (Methanol, Ethanol): While these solvents are polar and can hydrogen bond, their polarity is often insufficient to fully dissolve the hydrochloride salt at high concentrations. You can expect slight to moderate solubility, which typically decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol). The solubility behavior in these hydroalcoholic systems is complex and depends on the specific water-to-alcohol ratio.[5][6]
Part 2: Troubleshooting Guide - Practical Steps for Solubilization
This section provides a logical, step-by-step approach to overcoming solubility issues during your experiments.
Q4: My p-Amino-D-phenylalanine hydrochloride is sitting as an undissolved powder in my organic solvent. What are the initial troubleshooting steps?
A4: Before attempting more complex methods, follow this initial workflow. This process helps rule out simple issues and establishes a baseline for further optimization.
Caption: Troubleshooting workflow for solubilizing p-Amino-D-phenylalanine HCl.
-
Verify Reagent and Solvent Purity: Ensure the p-Amino-D-phenylalanine hydrochloride is from a reliable source and that the solvent is anhydrous and of an appropriate grade. Water contamination can significantly alter the solubility profile.
-
Apply Gentle Heat and Sonication: Warming the mixture to 40-50°C can often increase solubility.[7] Follow this with agitation in an ultrasonic bath to help break up solid aggregates and enhance solvent interaction.
-
Use a Minimal Amount of a Polar Co-solvent: If working in a moderately polar solvent (e.g., THF, Ethyl Acetate), add a small amount (1-5% v/v) of a stronger polar aprotic solvent like DMSO or DMF dropwise until the solid dissolves. This creates a solvent mixture with a higher overall polarity.
Q5: How can I leverage pH to dissolve the compound in a less polar organic solvent for a chemical reaction?
A5: This is a common and powerful technique for in-situ solubilization, particularly in reaction chemistry (e.g., peptide coupling). The strategy is to convert the highly polar hydrochloride salt into the less polar "free base" or "free amine" form.
The Underlying Chemistry: The R-NH₃⁺Cl⁻ form is an ionic salt. By adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), you perform an acid-base reaction to deprotonate the ammonium ion.
-
R-NH₃⁺Cl⁻ + N(Et)₃ → R-NH₂ (free base) + [HN(Et)₃]⁺Cl⁻ (salt byproduct)
The resulting free base (R-NH₂) is a neutral molecule, making it significantly more soluble in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Caption: Chemical modification to enhance organic solvent solubility.
See Protocol 2 below for a detailed experimental procedure.
Part 3: Experimental Protocols & Data
Data Summary: Qualitative Solubility
The following table provides a general guide to the solubility of p-Amino-D-phenylalanine hydrochloride in common laboratory solvents at room temperature. This data is compiled from general principles of amino acid salt solubility and should be empirically verified.[5][6]
| Solvent Class | Solvent Name | Qualitative Solubility | Typical Application Notes |
| Aqueous | Water | Highly Soluble | Ideal for creating aqueous stocks. A datasheet suggests a clear solution at 50 mg/mL. |
| Polar Protic | Methanol (MeOH) | Slightly Soluble | May require heating. Often used in co-solvent systems with water or DCM. |
| Ethanol (EtOH) | Sparingly Soluble | Less effective than methanol. | |
| Polar Aprotic | DMSO | Soluble | Excellent choice for creating high-concentration organic stock solutions. |
| DMF | Soluble | Similar to DMSO, a good choice for stock solutions and reaction media. | |
| Acetonitrile (ACN) | Sparingly Soluble | May be used in some HPLC mobile phases but is not a good primary solvent. | |
| Moderately Polar | THF | Insoluble | Requires conversion to free base for solubility. |
| Non-Polar | Dichloromethane (DCM) | Insoluble | Requires conversion to free base for solubility. |
| Toluene | Insoluble | Not recommended. | |
| Hexanes | Insoluble | Not recommended. |
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution for use in biological assays or chemical reactions.
-
Preparation: Weigh the desired amount of p-Amino-D-phenylalanine hydrochloride into a clean, dry glass vial. Use an analytical balance for accuracy.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds.
-
Aid Dissolution (if necessary): If solids persist, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied.
-
Verification: The final solution should be clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In-Situ Solubilization in a Reaction Mixture via Basification
This protocol is intended for chemists who need to dissolve the compound in a less polar solvent like DCM for a subsequent reaction (e.g., amide coupling).
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the p-Amino-D-phenylalanine hydrochloride (1.0 equivalent).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., DCM, THF). The compound will be a suspended solid.
-
Cooling: Cool the suspension to 0°C using an ice-water bath. This helps to control any potential exotherm from the acid-base neutralization.
-
Base Addition: Slowly add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise via syringe. A slight excess (1.05-1.1 equivalents) is typically used to ensure complete neutralization.
-
Stirring and Observation: Stir the mixture at 0°C for 15-30 minutes. You may observe the transient formation of a new precipitate (the ammonium salt byproduct), but the desired free base of p-Amino-D-phenylalanine should dissolve, resulting in a homogeneous (or near-homogeneous) solution ready for the next reaction step.
-
Validation: The successful dissolution of the starting material is the primary indicator of success. The reaction can now proceed with the addition of other reagents.
References
-
PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
PubChem. (n.d.). p-Amino-DL-phenylalanine hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Data Sheet. (n.d.). 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC). Retrieved from [Link]
-
TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
Landi, M., et al. (2021). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Journal of Chemical Education, 98(4), 1356-1364. Retrieved from [Link]
-
Al-Hamidi, H., et al. (2016). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 6(100), 98197-98206. Retrieved from [Link]
Sources
- 1. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. m.youtube.com [m.youtube.com]
Preventing racemization of p-Amino-D-phenylalanine during peptide synthesis
A Guide to Preventing Racemization During Peptide Synthesis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of p-Amino-D-phenylalanine during solid-phase peptide synthesis (SPPS). As a non-canonical amino acid, its unique properties require careful consideration to prevent racemization and ensure the synthesis of a pure, biologically active final peptide.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of incorporating this and other racemization-prone amino acids into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a major concern?
A1: Racemization is the process where a single enantiomer (like a D-amino acid) is converted into a mixture of both its D- and L-forms.[1] In peptide synthesis, this loss of stereochemical purity is a significant problem because it results in the formation of diastereomeric peptide impurities. These impurities often have different biological activities, receptor binding affinities, and degradation profiles. Furthermore, they can be extremely difficult and costly to separate from the target peptide, compromising the overall yield, purity, and therapeutic efficacy of the final product.[2]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The predominant mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] This occurs in two main steps:
-
Activation & Cyclization: The carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can then be attacked by the oxygen of the preceding amide bond, forming a cyclic oxazolone intermediate.
-
Enolization & Racemization: The alpha-proton (Hα) on the chiral carbon of the oxazolone is highly acidic. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face, leading to a mixture of both D and L configurations.[3][4]
A secondary, less common mechanism is the direct abstraction of the alpha-proton from the activated amino acid by a strong base, without forming an oxazolone.[3] Urethane-based protecting groups like Fmoc and Boc are specifically designed to reduce the rate of oxazolone formation, but the risk is not eliminated, especially for sensitive amino acids or under harsh conditions.[5]
Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.
Q3: Are certain amino acids more prone to racemization?
A3: Yes. While any amino acid (except glycine) can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[6][7] Phenylalanine and its derivatives can also be sensitive due to the electronic nature of the aromatic ring. The conditions that increase risk include high temperatures, the use of strong bases, and prolonged activation times.[8]
Troubleshooting Guide: Minimizing Racemization
Problem: My final peptide analysis (HPLC/MS) shows a significant peak corresponding to the L-diastereomer of my p-Amino-D-phenylalanine-containing peptide.
This is a classic sign of racemization during the coupling step. Below are the most common causes and their corresponding solutions.
Cause #1: Inappropriate Coupling Reagent or Lack of Additive
The choice of coupling reagent is one of the most critical factors influencing racemization. Carbodiimides like DCC and DIC, when used alone, are known to promote oxazolone formation and subsequent racemization.[9] Aminium/uronium salt reagents (HBTU, TBTU, HATU) are highly efficient but still carry a risk, especially with sensitive residues.[9]
Solution: Select a Low-Racemization Reagent/Additive System.
-
Use Additives with Carbodiimides: Never use a carbodiimide like DIC alone. Always pair it with a racemization-suppressing additive. Additives form an active ester intermediate that is more reactive towards the amine component than it is towards intramolecular cyclization, thus minimizing oxazolone formation.[4][10]
-
Choose the Right Additive:
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[10]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt, especially for difficult couplings.[4]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and safer, non-explosive alternative to HOBt/HOAt.[2][7] It is considered one of the best choices for minimizing racemization.[11]
-
Copper (II) Chloride (CuCl₂): Can be used in combination with HOBt to further suppress racemization, particularly in segment couplings.[6][12]
-
-
Consider Modern Coupling Reagents:
-
COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based aminium salt known for superior racemization suppression compared to HOBt-based reagents.[4][13]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): A phosphonium-based reagent reported to be very effective in minimizing racemization, even in challenging fragment condensations.[14]
-
| Reagent System | Relative Racemization Risk | Speed | Comments |
| DIC / DCC (alone) | Very High | Moderate | Not recommended for chiral amino acids. |
| DIC + HOBt | Low | Moderate | Standard, cost-effective method.[9] |
| DIC + HOAt | Very Low | Fast | More effective than HOBt for difficult couplings.[4] |
| DIC + OxymaPure® | Very Low | Fast | Excellent performance and enhanced safety profile.[2][7] |
| HBTU / TBTU | Low-Moderate | Very Fast | Risk increases with strong base and pre-activation. |
| HATU | Low | Very Fast | Generally less racemization than HBTU due to the HOAt moiety. |
| COMU® | Very Low | Very Fast | Excellent choice for racemization-prone residues.[13] |
Cause #2: Incorrect Base Selection and Concentration
The base used during coupling plays a direct role in the racemization mechanism by abstracting the alpha-proton.[3][15] The strength and steric hindrance of the base are critical.
-
High Basicity: Stronger bases increase the rate of proton abstraction.
-
Low Steric Hindrance: Less bulky bases can more easily access the alpha-proton.
Solution: Use a Weaker, Sterically Hindered Base.
-
Avoid DIPEA if Possible: N,N-Diisopropylethylamine (DIPEA) is a strong, relatively unhindered base commonly used in SPPS. It is often a primary contributor to racemization.
-
Use N-Methylmorpholine (NMM): NMM is less basic than DIPEA and is a better choice for reducing racemization risk.[4]
-
Use 2,4,6-Collidine: For highly sensitive couplings, the sterically hindered and weaker base 2,4,6-collidine is highly recommended as it substantially reduces racemization compared to DIPEA and NMM.[8][13][15]
Cause #3: High Temperature or Prolonged Reaction/Pre-Activation Time
Racemization is a chemical reaction with activation energy; therefore, its rate increases with temperature.[8] Similarly, the longer an activated amino acid exists before forming a peptide bond, the greater the opportunity for it to cyclize to an oxazolone and racemize.
Solution: Optimize Reaction Conditions.
-
Reduce Coupling Temperature: If racemization is persistent, perform the coupling of p-Amino-D-phenylalanine at a lower temperature (e.g., 0°C or room temperature) instead of using elevated temperatures, which are common in microwave-assisted synthesis. For microwave protocols, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[8]
-
Minimize Pre-activation Time: Avoid long pre-activation steps where the activated amino acid sits in solution with the base before being added to the resin. Opt for in situ activation, where the coupling reagent is added to the mixture of the amino acid and resin-bound peptide. This ensures the activated species reacts quickly with the N-terminal amine. Guanidinylation of the N-terminus can be avoided by adding the pre-activated amino acid solution immediately to the resin.[6]
Caption: A troubleshooting workflow for addressing racemization issues.
Validated Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-p-Amino-D-Phe-OH
This protocol utilizes DIC with OxymaPure®, a combination known for high efficiency and low racemization.[2][7]
Materials:
-
Fmoc-p-Amino-D-Phe-OH (1.0 g, X mmol, 4 equivalents)
-
Resin-bound peptide with free N-terminus (1 equivalent)
-
OxymaPure® (X mmol, 4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (X mmol, 4 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.
-
Amino Acid Solution: In a separate vessel, dissolve Fmoc-p-Amino-D-Phe-OH and OxymaPure® in DMF.
-
Activation and Coupling: Add the 2,4,6-Collidine to the drained, deprotected resin, followed immediately by the amino acid/OxymaPure® solution. Finally, add the DIC to the reaction vessel (in situ activation).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Proceed: Continue with the next deprotection and coupling cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general workflow to determine the percentage of the undesired L-diastereomer in the crude peptide product.
Objective: To separate and quantify the target peptide (containing D-Phe(pNH₂)) from its L-diastereomer impurity.
Materials:
-
Crude peptide, cleaved from resin and lyophilized.
-
HPLC system with a suitable chiral stationary phase column (e.g., a protein-based or cyclodextrin-based chiral column).
-
Appropriate mobile phases (e.g., acetonitrile, water, TFA).
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude peptide in an appropriate solvent (e.g., 1 mg/mL in 50% acetonitrile/water).
-
Method Development: Develop a chiral separation method. This is an iterative process and may require screening different columns and mobile phase compositions. The goal is to achieve baseline separation between the two diastereomeric peaks.
-
Analysis: Inject the sample onto the chiral HPLC column.
-
Quantification: Integrate the peak areas for both the main D-isomer peak and the smaller L-isomer peak.
-
Calculation: Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ismail, M. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7433. Retrieved from [Link]
-
Miyazawa, T., et al. (1998). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, (1), 51-56. Retrieved from [Link]
-
Omizzolo. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Liao, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5364. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Overcoming Challenges in the Purification of p-Amino-D-phenylalanine-containing Peptides
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of synthetic peptides incorporating p-Amino-D-phenylalanine (pA-D-Phe). The inclusion of this non-canonical amino acid, prized for its ability to confer proteolytic resistance and provide a versatile chemical handle, introduces specific complexities in downstream processing.[1] This guide is structured to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Here, we address the most common initial hurdles faced when working with pA-D-Phe-containing peptides.
Q1: My crude pA-D-Phe peptide won't dissolve in my standard aqueous buffer. What should I do?
A1: This is a frequent challenge stemming from the hydrophobic nature of the phenylalanine side chain.[2][3] The D-configuration can also influence secondary structure and aggregation propensity.[4] Before resorting to complex methods, follow this systematic approach:
-
Start with a Small Aliquot: Always test solubility on a small portion of your lyophilized peptide to avoid compromising your entire batch.[3]
-
Assess the Peptide's Net Charge:
-
Calculate the theoretical isoelectric point (pI) of your peptide.
-
If the peptide is basic (net positive charge at neutral pH), attempt dissolution in a dilute acidic solution like 10% acetic acid.[4][5]
-
If the peptide is acidic (net negative charge at neutral pH), try a dilute basic solution such as 0.1% aqueous ammonia.[6]
-
-
Introduce Organic Solvents Judiciously: If aqueous buffers fail, the next step is to use organic solvents.
-
Begin by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN).[3][6]
-
Once fully dissolved, slowly add your desired aqueous buffer to the peptide-organic solvent mixture with gentle vortexing.[7] Abrupt changes in solvent polarity can cause the peptide to precipitate.
-
Q2: I'm seeing a broad peak or multiple peaks for my pA-D-Phe peptide during RP-HPLC. What could be the cause?
A2: This can be indicative of several issues, including on-column aggregation, the presence of closely eluting impurities, or secondary structure formation.
-
Aggregation: The hydrophobicity of pA-D-Phe can promote self-association.[8][9] Try lowering the sample concentration injected onto the column.
-
Closely Eluting Impurities: Synthesis of complex peptides can result in impurities with very similar properties to the target peptide.[10] An orthogonal purification technique may be necessary for separation.[11]
-
Mobile Phase pH: The p-amino group of pA-D-Phe has a pKa around 4.2. If your mobile phase pH is close to this value, you can have mixed ionic forms of your peptide, leading to peak broadening. Ensure your mobile phase pH is at least 1.5-2 units away from the pKa of the p-amino group and any other ionizable side chains.
Q3: Can I use ion-exchange chromatography to purify my pA-D-Phe peptide?
A3: Absolutely. In fact, the presence of the p-amino group provides an excellent handle for ion-exchange chromatography, a technique that separates molecules based on charge.[12][13]
-
Cation-Exchange Chromatography (CEX): At a pH below the pKa of the p-amino group (~pH < 4.2), this group will be protonated and carry a positive charge (NH3+). This allows the peptide to bind to a negatively charged CEX resin.[12][14] You can then elute the peptide by increasing the salt concentration or the pH of the mobile phase.[15]
-
Anion-Exchange Chromatography (AEX): At a pH above the pKa of the p-amino group, it will be neutral (NH2). If your peptide has a net negative charge from other residues (e.g., Asp, Glu), you can use an AEX column.
The key is to manipulate the mobile phase pH to control the charge of your peptide and achieve optimal separation.[16]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed strategies for overcoming persistent purification challenges.
Guide 1: Tackling Aggregation and Poor Solubility
Peptide aggregation is a major obstacle that can lead to low recovery, poor peak shape, and even column clogging.[8] The hydrophobic nature of the phenylalanine core is a primary driver of this phenomenon.[9][17]
Underlying Causality: Aggregation is driven by intermolecular interactions, primarily hydrophobic forces and hydrogen bonding, to minimize the exposure of non-polar residues to the aqueous environment. Peptides are most prone to aggregation at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[2]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting solubility and aggregation issues.
Experimental Protocol: Systematic Solubility Testing
-
Preparation: Dispense 1-2 mg of your lyophilized pA-D-Phe peptide into several microcentrifuge tubes.
-
Initial Aqueous Screen:
-
To the first tube, add your primary aqueous buffer (e.g., 0.1% TFA in water). Vortex and observe.
-
If insoluble, test buffers at different pH values (e.g., 10% acetic acid, 0.1 M ammonium bicarbonate).[7]
-
-
Organic Solvent Screen:
-
If still insoluble, take a new tube and add a minimal volume (e.g., 20 µL) of HPLC-grade DMSO.[3]
-
Vortex until the peptide is fully dissolved.
-
Slowly add your aqueous buffer dropwise while vortexing until you reach your desired concentration.
-
Repeat with other organic solvents like ACN or isopropanol if DMSO is not suitable for your application.
-
-
Sonication and Warming: Gentle sonication or warming to <40°C can aid dissolution, but be cautious with peptides containing residues prone to degradation.[3][4]
Guide 2: Optimizing Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for peptide purification, separating molecules based on their hydrophobicity.[10][18][19] For pA-D-Phe peptides, careful optimization of RP-HPLC parameters is critical.
Key Parameters and Their Scientific Basis:
| Parameter | Scientific Rationale | Troubleshooting Tips |
| Stationary Phase | The choice of column chemistry (e.g., C18, C8, C4, Phenyl) affects the retention of the peptide. C18 is a good starting point for most peptides. For very hydrophobic peptides, a less retentive phase like C8 or C4 may be beneficial.[2] | If your peptide is too strongly retained on a C18 column, switch to a C8 or C4 column to reduce hydrophobic interactions. |
| Mobile Phase pH | The pH of the mobile phase influences the ionization state of the p-amino group and other charged residues, which in turn affects retention time and peak shape.[16] | For consistent results, maintain a mobile phase pH that is at least 1.5-2 units away from the pKa of all ionizable groups in your peptide. Using a buffer can help maintain a stable pH. |
| Organic Modifier | The type and concentration of the organic solvent (e.g., acetonitrile, methanol, isopropanol) in the mobile phase control the elution of the peptide. Acetonitrile is most common due to its low viscosity and UV transparency.[19] | If you observe poor peak shape or co-eluting impurities, try switching to a different organic modifier. For example, isopropanol can sometimes improve the resolution of hydrophobic peptides. |
| Gradient Slope | A shallow gradient (a slow increase in the percentage of organic solvent over time) generally provides better resolution for complex peptide mixtures.[20] | For pA-D-Phe peptides that are difficult to separate from impurities, try decreasing the gradient slope (e.g., from 1%/min to 0.5%/min). |
| Temperature | Increasing the column temperature can improve peak shape and reduce viscosity, but may degrade sensitive peptides. | If you are experiencing broad peaks, try increasing the column temperature in increments of 5°C (e.g., from 30°C to 40°C). |
Experimental Protocol: RP-HPLC Method Development for a pA-D-Phe Peptide
-
Initial Conditions:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-65% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm and 255 nm (for the phenylalanine aromatic ring)[21]
-
Column Temperature: 30°C
-
-
Analysis of Initial Run:
-
Assess the retention time, peak shape, and resolution of your target peptide.
-
-
Optimization:
-
Poor Resolution: Decrease the gradient slope.
-
Broad Peaks: Increase column temperature or try a different organic modifier.
-
Strong Retention: Switch to a less hydrophobic column (e.g., C8).
-
Inconsistent Retention Times: Ensure the mobile phase is well-mixed and the pH is stable.
-
Guide 3: Leveraging the p-Amino Group for Orthogonal Purification
When RP-HPLC alone is insufficient to achieve the desired purity, an orthogonal method—one that separates based on a different chemical property—is invaluable.[11] The ionizable p-amino group makes ion-exchange chromatography (IEX) an excellent orthogonal choice.
Workflow for Orthogonal Purification:
Caption: A workflow incorporating orthogonal ion-exchange chromatography for high-purity peptides.
Experimental Protocol: Cation-Exchange Chromatography of a pA-D-Phe Peptide
-
Column and Buffer Preparation:
-
Column: Strong cation-exchange (SCX) column.
-
Binding Buffer (Low Salt): 20 mM MES, pH 6.0 (ensure pH is below the pI of the peptide).
-
Elution Buffer (High Salt): 20 mM MES, 1 M NaCl, pH 6.0.
-
-
Sample Preparation:
-
Dissolve the partially purified peptide from RP-HPLC in the Binding Buffer.
-
-
Chromatography:
-
Equilibrate the SCX column with Binding Buffer.
-
Load the peptide sample onto the column.
-
Wash the column with Binding Buffer to remove unbound impurities.
-
Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer over 30-60 minutes.
-
Collect fractions and analyze for purity by analytical RP-HPLC and mass spectrometry.
-
Part 3: Post-Purification Considerations
Q: How should I store my purified pA-D-Phe peptide?
A: For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccator.[3] Once in solution, it is best to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. The stability in solution is peptide-dependent, so it's advisable to use freshly prepared solutions for critical experiments.
Q: What are the key characterization techniques for my final product?
A: To ensure the identity and purity of your final pA-D-Phe peptide, the following characterization is recommended:
-
Analytical RP-HPLC: To determine the final purity of the peptide.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the peptide.[21]
-
Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide concentration.
By understanding the unique chemical properties of p-Amino-D-phenylalanine and applying these systematic troubleshooting and optimization strategies, you can overcome the challenges in its purification and obtain high-quality peptides for your research and development needs.
References
-
What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021). Quora. [Link]
-
Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Link]
-
Phenylalanine | Solubility of Things. (n.d.). [Link]
-
Peptide Solubilization. (n.d.). [Link]
-
Peptide Separations by Cation Exchange Chromatography using Luna SCX. (n.d.). Phenomenex. [Link]
-
Solubilities of amino acids in water at various pH values under 298.15 K. (2009). ResearchGate. [Link]
-
The behaviour of polyamino acids reveals an inverse side chain effect in amyloid structure formation. (n.d.). PubMed Central. [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. (n.d.). NIH. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PubMed Central. [Link]
-
Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. (n.d.). [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. (2007). Nature Protocols. [Link]
-
Effect of the pH of the test solution on amino acid ion-exchange chromatography in a lithium cycle. (1972). Journal of Chromatography A. [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. [Link]
-
Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. (n.d.). PubMed Central. [Link]
-
HPLC of Peptides and Proteins. (n.d.). [Link]
-
pH Transitions in ion-exchange systems: role in the development of a cation-exchange process for a recombinant protein. (2002). PubMed. [Link]
-
Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. (2017). PubMed Central. [Link]
-
Can someone explain how to use the fact that the pH increases from 7 to 12 to solve this question? (2018). Reddit. [Link]
-
Influence of amino acid and N-terminal protection residue structures on peptide p-nitroanilide adsorption on polystyrene-based support. (2019). ResearchGate. [Link]
-
Guidelines for Peptide Dissolving. (n.d.). [Link]
-
How to improve peptide purification by altering the mobile phase pH. (2019). Biotage. [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. (2020). [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2021). PubMed Central. [Link]
- Purification of L-phenylalanine. (1986).
- PURIFICATION OF L-PHENYLALANINE. (1985).
-
Phenylalanine. (n.d.). Wikipedia. [Link]
-
Purification, biochemical characterisation, and mass spectrometry analysis of phenylalanine aminopeptidase from the shoots of pea plants. (2009). ResearchGate. [Link]
-
A systematic approach to peptide analysis. (n.d.). Phenomenex. [Link]
Sources
- 1. A peptide strategy for inhibiting different protein aggregation pathways in disease | bioRxiv [biorxiv.org]
- 2. hplc.eu [hplc.eu]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
- 17. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 19. renyi.hu [renyi.hu]
- 20. researchgate.net [researchgate.net]
- 21. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Stability of p-Amino-D-phenylalanine hydrochloride under different pH conditions
A Guide to Ensuring Stability in Your Experiments
Welcome to the Technical Support Center for p-Amino-D-phenylalanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability under varying pH conditions. As Senior Application Scientists, we have compiled this guide based on established principles of pharmaceutical analysis and our experience in the field to help you troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Unforeseen Degradation and Inconsistent Results
Encountering unexpected results during your experiments with p-Amino-D-phenylalanine hydrochloride can be a significant setback. Often, these issues can be traced back to the compound's stability in solution. This guide will walk you through common problems, their potential causes related to pH, and actionable solutions.
Issue 1: Loss of Potency or Altered Biological Activity
Symptoms:
-
Diminished or complete loss of the expected biological effect in your assay.
-
Inconsistent results between experimental batches.
-
A gradual decline in activity when using a stock solution over time.
Potential Cause: p-Amino-D-phenylalanine hydrochloride, like many amino acid derivatives, is susceptible to degradation in solution, a process that is often pH-dependent. The primary amino group and the carboxylic acid moiety are reactive sites that can undergo various reactions, leading to the formation of impurities that may be inactive or have altered activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Solutions:
-
pH Verification and Adjustment: Immediately check the pH of your stock and working solutions. While specific optimal pH ranges for p-Amino-D-phenylalanine hydrochloride are not extensively published, for many amino acids, a slightly acidic to neutral pH (around 4-7) is often preferred for stability in aqueous solutions. Avoid highly acidic or alkaline conditions unless your experimental protocol specifically requires it.
-
Fresh Solution Preparation: Always prepare fresh solutions of p-Amino-D-phenylalanine hydrochloride before each experiment, especially for sensitive applications. If you must store solutions, do so at recommended temperatures (typically 2-8°C) and for a limited duration.[1]
-
Use of Buffers: For experiments requiring a specific pH, use a suitable buffer system to maintain the pH throughout the experiment. The choice of buffer should be compatible with your experimental setup and not catalyze degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/UPLC)
Symptoms:
-
Additional, unexpected peaks appear in your chromatogram.
-
The peak area of the main p-Amino-D-phenylalanine hydrochloride peak decreases over time.
-
Poor peak shape or resolution.
Potential Cause: The appearance of new peaks is a strong indicator of degradation. Under stress conditions such as extreme pH, temperature, or light exposure, p-Amino-D-phenylalanine hydrochloride can degrade into various byproducts. These degradation products will likely have different retention times in a chromatographic system.
Solutions:
-
Forced Degradation Study: To proactively identify potential degradation products, it is advisable to perform a forced degradation study.[2][3][4] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. The insights gained will help in developing a stability-indicating analytical method.
-
Method Validation: Ensure your analytical method is "stability-indicating." This means the method can accurately separate the intact drug from its degradation products, allowing for a reliable quantification of stability.[5][6]
-
Control of Experimental Conditions:
-
pH: Maintain the pH of your mobile phase and sample diluent within a range that minimizes degradation.
-
Temperature: Control the temperature of your autosampler and column compartment.
-
Light: Protect your solutions from light, especially if photostability is a concern.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on p-Amino-D-phenylalanine hydrochloride. The goal is to generate potential degradation products to aid in the development of a stability-indicating analytical method.
Materials:
-
p-Amino-D-phenylalanine hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC or UPLC system with a UV detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of p-Amino-D-phenylalanine hydrochloride in 0.1 M HCl.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Prepare a solution of p-Amino-D-phenylalanine hydrochloride in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Prepare a solution of p-Amino-D-phenylalanine hydrochloride in 3% H₂O₂.
-
Incubate at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Analyze at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (as per ICH Q1B guidelines).
-
Analyze at various time points and compare with a sample protected from light.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are generated without being further degraded themselves.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for storing aqueous solutions of p-Amino-D-phenylalanine hydrochloride?
Q2: What are the likely degradation pathways for p-Amino-D-phenylalanine hydrochloride under different pH conditions?
Based on the structure of p-Amino-D-phenylalanine, the following degradation pathways are plausible under different pH conditions:
Caption: Plausible pH-dependent degradation pathways.
-
Acidic Conditions: Under strong acidic conditions and heat, hydrolysis of any related impurities or decarboxylation could occur.
-
Neutral/Slightly Acidic Conditions: This range is generally expected to be the most stable. However, oxidation of the aromatic amino group is a potential degradation pathway, which can be accelerated by the presence of metal ions or light.
-
Alkaline Conditions: In basic solutions, the compound may be more susceptible to oxidation. The deprotonated amino group can be more reactive.
Q3: How can I develop a stability-indicating HPLC method for p-Amino-D-phenylalanine hydrochloride?
Developing a stability-indicating HPLC method is crucial for accurately assessing the stability of your compound.
Key Steps:
-
Column Selection: A reversed-phase C18 column is a good starting point. Chiral columns may be necessary if enantiomeric purity is a concern.[8]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the pH of the aqueous phase to optimize the retention and peak shape of the polar p-Amino-D-phenylalanine hydrochloride.
-
A gradient elution is often necessary to separate the parent compound from a range of potential degradation products with varying polarities.
-
-
Detector Wavelength: Determine the UV absorbance maximum of p-Amino-D-phenylalanine hydrochloride to ensure maximum sensitivity.
-
Forced Degradation Samples: Analyze the samples generated from your forced degradation study to challenge the method's specificity. The method should be able to resolve the parent peak from all major degradation product peaks.
Q4: Are there any specific handling precautions I should take to ensure the stability of solid p-Amino-D-phenylalanine hydrochloride?
For the solid form, the primary concerns are moisture, light, and temperature.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Long-term storage at 2-8°C is recommended.[1]
-
Handling: When weighing and handling the solid, avoid prolonged exposure to ambient air and humidity. Use in a controlled environment when possible.
By understanding the potential stability challenges of p-Amino-D-phenylalanine hydrochloride and implementing these troubleshooting and preventative measures, you can ensure the integrity of your experiments and the reliability of your results.
References
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Elsellami, L., et al. (2021). Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. ResearchGate. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
ResearchGate. (n.d.). Conditions generally employed for forced degradation.... [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry: X. [Link]
-
ResearchGate. (n.d.). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. [Link]
-
Wikipedia. (n.d.). Phenylalanine. [Link]
-
PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride. [Link]
-
Bobst, C. E., et al. (2008). The inactivation of phenylalanine hydroxylase by 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine and the aerobic oxidation of the latter. The effects of catalase, dithiothreitol and reduced nicotinamide–adenine dinucleotide. Biochemical Journal. [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Bermejo, M. D., et al. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem. [Link]
-
Hidalgo, F. J., & Zamora, R. (2004). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ResearchGate. (n.d.). Oxidation of phenylalanine into different tyrosine isoforms due to the.... [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]
-
ResearchGate. (n.d.). Decarboxylative hydrolysis of 3 to phenylalanine. [Link]
-
Andersen, J. F., et al. (2002). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. [Link]
-
ACS Catalysis. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
Japanese Pharmacopoeia. (n.d.). GENERAL INFORMATION. [Link]
-
Fitzpatrick, P. F. (2003). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Journal of the American Chemical Society. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Enzymatic Resolution of DL-p-aminophenylalanine
Welcome to the technical support resource for the enzymatic resolution of DL-p-aminophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.
Core Principles: The "Why" of Enzymatic Resolution
Optically pure amino acids, such as the enantiomers of p-aminophenylalanine, are critical chiral building blocks in the pharmaceutical industry. Enzymatic kinetic resolution is an elegant and green method for separating racemic mixtures.[1] This process relies on an enzyme's ability to stereoselectively catalyze a reaction on only one of the two enantiomers in a racemic substrate, allowing for the separation of the unreacted enantiomer from the newly formed product.
For the resolution of DL-p-aminophenylalanine, Penicillin G Acylase (PGA) is a widely used and effective biocatalyst.[2][3] PGA, which belongs to the hydrolase class of enzymes, can selectively acylate the L-enantiomer of the amino acid in the presence of an acyl donor (e.g., a methyl ester), leaving the D-enantiomer unreacted. The resulting acylated L-enantiomer and the unreacted D-amino acid can then be separated based on their differing physicochemical properties.
Caption: General workflow for the kinetic resolution of DL-p-aminophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for resolving DL-p-aminophenylalanine?
Penicillin G Acylase (PGA) is the most commonly cited and industrially relevant enzyme for this type of resolution.[2][4] It exhibits good selectivity for a range of amino compounds. While other enzymes like lipases (e.g., Candida antarctica lipase B) can also be used for amine resolution, PGA is particularly well-characterized for acylating amino acids.[5]
Q2: Should I use a free or an immobilized enzyme?
For most applications, especially those requiring enzyme reuse and process scalability, an immobilized enzyme is highly recommended.
-
Advantages of Immobilization:
-
Enhanced Stability: Immobilized PGA often shows greater tolerance to variations in pH and temperature compared to its free form.[3][6][7]
-
Reusability: The enzyme can be easily recovered from the reaction mixture (e.g., by filtration or magnetic separation if on magnetic beads) and reused for multiple cycles, significantly reducing costs.[8][9]
-
Simplified Downstream Processing: Immobilization prevents contamination of the final product with the enzyme, simplifying purification steps.
-
-
When to Use Free Enzyme:
-
Initial screening experiments to quickly determine the feasibility of the reaction or to compare different enzymes.
-
Small-scale, single-use reactions where recovery is not a priority.
-
Q3: What are the typical starting reaction conditions?
While optimal conditions must be determined empirically, a good starting point for PGA-catalyzed resolution is:
| Parameter | Recommended Starting Range | Rationale |
| pH | 7.5 - 8.5 | Immobilized PGA generally shows optimal activity in slightly alkaline conditions.[3][6][8] This pH also helps maintain the nucleophilicity of the amino group. |
| Temperature | 35°C - 50°C | This range balances reaction rate with enzyme stability. Immobilized PGA can often tolerate higher temperatures than the free enzyme.[3] |
| Substrate Conc. | 10 - 100 mM | Start with a lower concentration to avoid potential substrate inhibition, which can occur with some enzymes.[10] |
| Enzyme Loading | 5 - 20% (w/w of substrate) | This is highly dependent on the specific activity of your enzyme preparation. Start in this range and optimize. |
| Acyl Donor | Methyl or Ethyl Phenylacetate | These are common acyl donors for PGA. The choice can influence reaction rate and enantioselectivity. |
| Buffer | Phosphate or Borate Buffer (50-100 mM) | Provides stable pH control throughout the reaction. |
Q4: How do I monitor the reaction and determine enantiomeric excess (ee)?
Reaction progress is typically monitored by measuring the consumption of the starting material or the formation of the product over time. The most critical measurement, however, is the enantiomeric excess (ee) of both the unreacted substrate and the product.
-
Standard Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its accuracy and reliability in separating and quantifying enantiomers.[11]
-
Other Methods:
Troubleshooting Guide
Caption: A logical workflow for troubleshooting low conversion rates.
Problem: My reaction shows very low or no conversion.
-
Q: Have you confirmed your enzyme is active?
-
A: An inactive enzyme is a common culprit.[13] Always perform a positive control with a standard, highly reactive substrate for your enzyme (e.g., Penicillin G for PGA) to confirm its activity.[14] Also, verify that the enzyme has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[15]
-
-
Q: Are your buffer conditions correct?
-
A: Enzymes have a narrow optimal pH range. An incorrectly prepared buffer can completely halt the reaction.[13] Always verify the pH of your buffer at the reaction temperature before starting. Ensure the buffer concentration is sufficient to maintain the pH as the reaction proceeds, especially if the reaction produces or consumes acidic/basic species.
-
-
Q: Could one of your reagents be inhibiting the reaction?
-
A: Contaminants in your substrate or solvents can act as enzyme inhibitors.[16] Ensure you are using high-purity reagents. For instance, DNA purification kits can leave high salt concentrations that inhibit enzymes.[16] Similarly, certain metal ions or organic solvents, even at trace levels, can be detrimental. If you suspect an inhibitor, try running the reaction with a fresh batch of substrate and highly purified solvents.
-
Problem: The reaction starts but stalls at less than 50% conversion.
-
Q: Could product inhibition be the issue?
-
A: This is a very likely cause. PGA is known to be inhibited by its products, phenylacetic acid (the byproduct of the acyl donor) and the acylated amino acid.[10] As these products accumulate, they can bind to the enzyme's active site and slow down or stop the reaction. To mitigate this, you could consider in situ product removal, though this adds complexity. Alternatively, optimizing substrate-to-enzyme ratios can help achieve higher conversion before inhibition becomes dominant.
-
-
Q: Has the enzyme denatured over the course of the reaction?
-
A: Even under seemingly optimal conditions, enzymes can lose activity over long incubation times. This is especially true for free enzymes. Immobilization significantly improves operational stability.[9] To test for denaturation, you can take a sample of the enzyme from the stalled reaction, wash it, and test its activity in a fresh reaction. If activity is low, denaturation has likely occurred.
-
Problem: The enantioselectivity (ee) of my product is low.
-
Q: Are your reaction conditions optimized for selectivity, not just activity?
-
A: The conditions that give the highest reaction rate (Vmax) may not yield the best enantioselectivity. Temperature, in particular, can have a significant impact. Lowering the reaction temperature can sometimes increase selectivity at the cost of a slower reaction rate. It is crucial to perform an optimization screen for both temperature and pH, analyzing the ee at each point.
-
-
Q: Is non-enzymatic background reaction occurring?
-
A: Always run a control reaction without the enzyme. If you observe any product formation in the absence of the enzyme, it indicates a non-selective background reaction is occurring, which will lower the overall ee of your product. This can be caused by overly harsh pH or high temperatures.
-
Experimental Protocols
Protocol 1: A Standard Enzymatic Resolution Reaction
This protocol provides a starting point for the resolution of DL-p-aminophenylalanine using immobilized PGA.
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 8.0 at the desired reaction temperature (e.g., 40°C).
-
Prepare a 50 mM solution of DL-p-aminophenylalanine in the phosphate buffer.
-
Prepare a 60 mM solution of methyl phenylacetate (acyl donor) in a minimal amount of a co-solvent like DMSO if needed, and then dilute in the phosphate buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a jacketed reactor or a shaker vial in an incubator), add 10 mL of the DL-p-aminophenylalanine solution.
-
Add 10 mL of the methyl phenylacetate solution.
-
Allow the mixture to equilibrate to the reaction temperature (40°C).
-
-
Initiating the Reaction:
-
Add the immobilized PGA (e.g., 50 mg, depending on activity).
-
Start gentle agitation to keep the immobilized enzyme suspended.
-
Immediately take a "time zero" sample by withdrawing an aliquot, stopping the reaction (e.g., by adding acid or a denaturant), and removing the enzyme (filtration/magnet).
-
-
Monitoring and Termination:
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Process them as in the previous step.
-
Analyze the samples by Chiral HPLC to determine the concentration of D- and L-p-aminophenylalanine and the acylated product.
-
Terminate the reaction when the desired conversion (ideally close to 50%) and ee are achieved by removing the immobilized enzyme.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This is a representative method. The specific column and mobile phase must be optimized for your specific analyte.[11]
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a Pirkle-type column like SUMICHIRAL OA-2000 or a polysaccharide-based column).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio will need to be optimized to achieve baseline separation of the enantiomers.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Set to the λmax of p-aminophenylalanine (approx. 240 nm and 290 nm).
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.
-
Inject a sample of the racemic (DL) starting material to determine the retention times of the two enantiomers.
-
Inject the filtered and appropriately diluted samples from your reaction.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = (|Area_Enantiomer1 - Area_Enantiomer2| / (Area_Enantiomer1 + Area_Enantiomer2)) * 100
-
References
-
Hélio A. Stefani, et al. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]
-
Zhao, H., Luo, R. G., & Malhotra, S. V. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016–1018. Available at: [Link]
-
Cui, J., Liu, Y., Zhang, T., Ma, Y., & Cui, W. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PLoS ONE, 9(9), e108586. Available at: [Link]
-
Weise, N., Ahmed, S. T., Parmeggiani, F., et al. (2020). Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts. ACS Catalysis, 10(15), 8474–8480. Available at: [Link]
-
Li, S., Li, L., Wang, Y., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1143093. Available at: [Link]
-
Li, S., Li, L., Wang, Y., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1143093. Available at: [Link]
-
Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 71(15), 3042–3048. Available at: [Link]
-
Zhu, H., Pan, J., Li, Z., et al. (2010). Immobilization of penicillin G acylase in epoxy-activated magnetic cellulose microspheres for improvement of biocatalytic stability and activities. Journal of Nanobiotechnology, 8, 25. Available at: [Link]
-
Li, J., Cheng, Z., & Wang, X. (2021). Recent progress in the development of immobilized penicillin G acylase for chemical and industrial applications: A mini-review. Journal of Chemical Technology & Biotechnology, 96(1), 19-27. Available at: [Link]
-
New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of Penicillin G (benzylpenicillin) to 6-aminopenicillanic acid (6-APA) and phenyl acetic acid. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids. Available at: [Link]
-
Shrestha, M., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2343–2361. Available at: [Link]
-
Parmeggiani, F., & Gotor-Fernández, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 469. Available at: [Link]
-
Sysoeva, O., Shcherbakova, T., & Petrova, L. (2014). Protein Engineering of Penicillin Acylase. Acta Naturae, 6(3), 20–29. Available at: [Link]
-
ResearchGate. (n.d.). Clarification of pencillin G acylase reaction mechanism. Available at: [Link]
-
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Available at: [Link]
-
Greenstein, J. P., & Levintow, L. (1950). Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine. Journal of the American Chemical Society, 72(10), 4833-4833. Available at: [Link]
-
You, L., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(8), 2373–2383. Available at: [Link]
-
Li, S., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. Scientific Reports, 14(1), 1699. Available at: [Link]
Sources
- 1. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization of penicillin G acylase in epoxy-activated magnetic cellulose microspheres for improvement of biocatalytic stability and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchfly.com [benchfly.com]
Technical Support Center: Enhancing the Efficiency of p-Amino-D-phenylalanine Incorporation
Welcome to the technical support center for the incorporation of p-Amino-D-phenylalanine (pADF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments involving this unique unnatural amino acid.
The incorporation of p-Amino-D-phenylalanine offers significant advantages in peptide and protein engineering. The D-configuration of the alpha-carbon provides enhanced resistance to proteolytic degradation, a critical feature for therapeutic peptides. Additionally, the primary amino group on the phenyl ring serves as a versatile bio-orthogonal handle for site-specific modifications.
This guide is structured to address the practical challenges and questions you may encounter, with a primary focus on the robust and widely applicable method of Solid-Phase Peptide Synthesis (SPPS). We will also explore the cutting-edge, albeit more challenging, approach of ribosomal incorporation of D-amino acids.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of p-Amino-D-phenylalanine Containing Peptides
SPPS is the cornerstone for the synthesis of peptides containing pADF. Its stepwise nature allows for precise control over the amino acid sequence. However, the unique properties of pADF can present specific challenges.
Troubleshooting Guide for SPPS with p-Amino-D-phenylalanine
This section is formatted as a series of common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of pADF | 1. Steric Hindrance: The bulky nature of the protected pADF derivative can hinder its approach to the growing peptide chain. 2. Poor Solubility: The protected pADF may have limited solubility in the coupling solvent. 3. Side Chain Interactions: The unprotected para-amino group can engage in unwanted side reactions. | 1. Extended Coupling Time & Double Coupling: Increase the coupling reaction time for the pADF residue. A second coupling step (double coupling) can significantly improve efficiency. 2. Solvent Optimization: Use a solvent system known to improve solubility, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[1] 3. Appropriate Protecting Groups: Ensure the para-amino group is adequately protected (e.g., with a Boc or ivDde group) until final cleavage. |
| Incomplete Deprotection of the Para-Amino Group | 1. Inefficient Deprotection Reagents: The chosen deprotection strategy may not be suitable for the protecting group on the para-amino function. 2. Steric Shielding: The surrounding peptide sequence may sterically hinder access of the deprotection reagent. | 1. Orthogonal Protection Strategy: Employ a protecting group for the para-amino group that can be removed under conditions that do not affect other protecting groups or the peptide-resin linkage (e.g., ivDde group removable with dilute hydrazine). 2. Optimize Deprotection Conditions: Increase the reaction time or temperature for the deprotection step, while carefully monitoring for potential side reactions. |
| Side Reactions During Cleavage | 1. Re-attachment to Resin: The cleaved peptide can re-attach to the resin via the reactive para-amino group. 2. Modification by Scavengers: Scavengers used in the cleavage cocktail (e.g., triisopropylsilane) can potentially react with the para-amino group. | 1. Use of Scavengers: Include appropriate scavengers in the cleavage cocktail to capture reactive species. Water and 1,2-ethanedithiol (EDT) are commonly used. 2. Careful Selection of Cleavage Cocktail: The composition of the cleavage cocktail should be optimized based on the protecting groups used and the overall peptide sequence.[2] |
| Difficulty in Purification of the Final Peptide | 1. Hydrophobicity: The presence of the phenyl ring can increase the hydrophobicity of the peptide, leading to aggregation and poor solubility. 2. Presence of Deletion Sequences: Incomplete coupling at the pADF or other steps results in closely related impurities that are difficult to separate. | 1. Solubility Enhancers: Use solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) to dissolve hydrophobic peptides for purification.[3] 2. Optimized Chromatography: Employ a suitable stationary phase and gradient for reversed-phase HPLC. A shallower gradient can improve the resolution of closely eluting species. |
Frequently Asked Questions (FAQs) for SPPS with pADF
Q1: Which protecting group is recommended for the para-amino group of pADF?
A: The choice of protecting group for the para-amino function is critical and depends on your overall synthetic strategy. An ideal protecting group should be stable throughout the peptide synthesis and selectively removable at the desired stage.
-
For protection throughout the synthesis and deprotection during final cleavage: The tert-butyloxycarbonyl (Boc) group is a common choice, as it is removed under the final acidic cleavage conditions (e.g., with TFA).
-
For selective deprotection on-resin to allow for side-chain modification: An orthogonally protected pADF derivative is necessary. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a good option as it can be selectively removed with dilute hydrazine in DMF without affecting Fmoc, Boc, or common side-chain protecting groups.
Q2: How can I confirm the successful incorporation and correct stereochemistry of p-Amino-D-phenylalanine?
A: A combination of analytical techniques is essential for unambiguous confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the accurate molecular weight of the peptide, indicating the incorporation of the pADF residue.[4]
-
Tandem Mass Spectrometry (MS/MS): This provides peptide sequence information through fragmentation, confirming the location of the pADF residue within the peptide chain.[4]
-
Chiral Amino Acid Analysis: To confirm the D-stereochemistry, the purified peptide can be hydrolyzed, and the resulting amino acids derivatized with a chiral reagent (e.g., Marfey's reagent) followed by HPLC analysis.
Q3: What are the key considerations for the cleavage and final deprotection of a pADF-containing peptide?
A: The final cleavage step requires careful planning to ensure the integrity of the peptide.
-
Cleavage Cocktail: A standard cleavage cocktail for Fmoc-SPPS is trifluoroacetic acid (TFA) with scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The specific scavengers should be chosen based on the amino acids present in your sequence.
-
Protonation of the Para-Amino Group: If the para-amino group is deprotected during cleavage, it will be protonated in the acidic TFA solution. This is generally not problematic but should be considered during subsequent purification and handling.[2]
-
Reaction Time and Temperature: Cleavage is typically performed at room temperature for 2-4 hours. Longer times may be necessary for stubborn protecting groups but can also increase the risk of side reactions.
Experimental Protocol: Standard Coupling of Fmoc-p-Amino-D-phenylalanine(Boc)-OH in SPPS
This protocol outlines a standard coupling cycle for incorporating a Boc-protected pADF residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of Fmoc-p-Amino-D-phenylalanine(Boc)-OH:
-
Prepare the coupling solution:
-
Dissolve Fmoc-p-Amino-D-phenylalanine(Boc)-OH (4 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent, such as HBTU (3.9 equivalents), and an activator base, such as DIPEA (8 equivalents).
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash thoroughly with DMF.
-
Proceed to the next coupling cycle.
Workflow for SPPS of a pADF-Containing Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis of a pADF-containing peptide.
Part 2: Ribosomal Incorporation of D-Amino Acids: An Advanced Perspective
The ribosomal incorporation of D-amino acids is a formidable challenge due to the inherent stereoselectivity of the translational machinery.[5][6] The ribosome has evolved to efficiently polymerize L-amino acids, and it strongly discriminates against D-isomers.[5][7] However, recent advances in synthetic biology have opened avenues to overcome this limitation, primarily through the engineering of the ribosome itself.
Challenges in Ribosomal D-Amino Acid Incorporation
-
Aminoacyl-tRNA Synthetase (aaRS) Specificity: Most aaRSs are highly specific for L-amino acids. Engineering an aaRS to efficiently charge a tRNA with a D-amino acid is a significant hurdle.
-
Ribosomal Peptidyl Transferase Center (PTC): The PTC, the catalytic core of the ribosome, is optimized for L-amino acid substrates. The geometry of a D-aminoacyl-tRNA in the A-site is suboptimal for peptide bond formation.[6][8]
-
D-aminoacyl-tRNA Deacylases: Many organisms possess enzymes that specifically hydrolyze D-aminoacyl-tRNAs, effectively removing them from the pool available for translation.[6]
Strategies for Enhancing Ribosomal D-Amino Acid Incorporation
The most promising strategy to date involves the direct engineering of the ribosome. By introducing mutations in the 23S rRNA at or near the peptidyl transferase center, researchers have been able to create "modified ribosomes" with an enhanced ability to incorporate D-amino acids in cell-free protein synthesis systems.[5][7][9][10][11]
-
Mechanism of Action: These mutations are thought to alter the geometry of the PTC, making it more accommodating to the D-amino acid stereochemistry and facilitating peptide bond formation.[9]
It is important to note that this is still an area of active research, and the in vivo incorporation of D-amino acids with high efficiency remains a significant challenge.[6]
Conceptual Workflow for Ribosomal Incorporation of a D-Amino Acid
Caption: Conceptual workflow for the ribosomal incorporation of a D-amino acid.
References
-
Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616–6617. [Link]
-
Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2006). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Biochemistry, 45(51), 15541–15551. [Link]
-
Schumacher, T. N., Mayr, L. M., Minor, D. L., Jr, & Kim, P. S. (1996). Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854–1857. [Link]
-
Wiesehan, K., & Willbold, D. (2009). Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications. Molecular BioSystems, 5(7), 693-697. [Link]
-
Schumacher, T. N., Mayr, L. M., Minor, D. L., & Kim, P. S. (1996). Identification of D-Peptide Ligands Through Mirror-image Phage Display. Science, 271(5257), 1854-1857. [Link] (Note: A direct link to the full text on Squarespace was not available, the primary citation is to the journal Science).
-
Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2006). Construction of Modified Ribosomes for Incorporation of d-Amino Acids into Proteins. Biochemistry, 45(51), 15541-15551. [Link]
-
Pankin, A. V., Telemaque, S. J., & Komar, A. A. (2019). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic acids research, 47(4), 2054–2064. [Link]
-
Katoh, T., & Suga, H. (2018). Engineering of ribosomal RNA for the incorporation of d- and β-amino acids. Methods in Enzymology, 607, 467-483. [Link]
-
Schumacher, T. N., Mayr, L. M., Minor, D. L., & Kim, P. S. (1996). Identification of D-Peptide Ligands Through Mirror-Image Phage Display. Science, 271(5257), 1854-1857. [Link]
-
Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced d-amino acid incorporation into protein by modified ribosomes. Journal of the American Chemical Society, 125(22), 6616–6617. [Link]
-
Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. [Link]
-
Torres-García, C., Pulido, D., Carceller, M., Ramos, I., Royo, M., & Nicolás, E. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of organic chemistry, 77(21), 9852–9858. [Link]
-
Park, K. H., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Combinatorial Science, 2(4), 331-342. [Link]
-
Pankin, A. V., Telemaque, S. J., & Komar, A. A. (2019). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 47(4), 2054-2064. [Link]
-
Cui, Z., Wang, Q., & Zhang, W. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 569. [Link]
-
Cui, Z., Wang, Q., & Zhang, W. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in pharmacology, 10, 569. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Martin, R. W., Des Soye, B. J., Kwon, Y. C., Kay, J., Davis, R. G., Thomas, P. M., ... & Jewett, M. C. (2019). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. [Link]
-
d'Aquino, A. E., Kim, D. S., & Jewett, M. C. (2018). The Role of Orthogonality in Genetic Code Expansion. ACS synthetic biology, 7(7), 1643–1653. [Link]
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Rogerson, D. T., Noviello, C. M., & Tack, D. S. (2023). System-wide optimization of an orthogonal translation system with enhanced biological tolerance. Molecular systems biology, 19(7), e11542. [Link]
-
Martin, R. W., Des Soye, B. J., Kwon, Y. C., Kay, J., Davis, R. G., Thomas, P. M., ... & Jewett, M. C. (2019). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. [Link]
- Google Patents. (n.d.).
-
Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]
-
ResearchGate. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). All About Amino Acids. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. Enhanced D-amino acid incorporation into protein by modified ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of p-Amino-D-phenylalanine vs. p-Amino-L-phenylalanine
For researchers and professionals in drug development and biochemistry, understanding the nuanced differences between stereoisomers is paramount. The chirality of a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or vice-versa. This guide provides an in-depth comparison of p-Amino-D-phenylalanine (D-pAP) and p-Amino-L-phenylalanine (L-pAP), two non-canonical amino acid isomers. While structurally mirror images, their interactions within biological systems are profoundly different. We will explore the established metabolic role of the L-isomer, the predicted activity of the D-isomer based on established biochemical principles, and provide detailed experimental frameworks for their direct comparison.
Part 1: The Established Role of L-p-aminophenylalanine (L-pAP): A Key Precursor in Antibiotic Biosynthesis
The biological significance of L-pAP is most clearly defined by its role as a crucial intermediate in the biosynthesis of the broad-spectrum antibiotic, chloramphenicol, by Streptomyces species.[1][2][3] This metabolic pathway provides a canonical example of stereospecific enzymatic activity.
The synthesis begins within the shikimic acid pathway, a major metabolic route for the synthesis of aromatic amino acids in bacteria, fungi, and plants.[4] An enzyme, arylamine synthetase, diverts chorismic acid from the main pathway, catalyzing its conversion specifically to p-amino-L-phenylalanine.[4] Subsequent enzymatic steps, including the action of a multispecific aminotransferase that recognizes the L-isomer, further modify L-pAP to form the p-nitrophenylserinol moiety of chloramphenicol.[2][5]
The stereospecificity of this pathway is absolute. Studies have confirmed the product of the arylamine synthetase is the L-epimer through specific deamination by L-amino acid oxidase, an enzyme that exclusively acts on L-amino acids.[4] This enzymatic selectivity underscores a fundamental principle: biological systems have evolved to precisely recognize and process L-amino acids for protein synthesis and specialized metabolic pathways.[6][7]
Caption: Biosynthetic pathway of Chloramphenicol from Chorismic Acid.
Part 2: The Predicted Biological Profile of p-Amino-D-phenylalanine (D-pAP)
Direct experimental data on the biological activity of D-pAP is notably sparse in scientific literature. However, we can construct a robust predictive framework based on the well-documented roles of other D-amino acids and the principles of enzyme stereospecificity.[8][9]
While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids are not merely biological curiosities.[6][10] They are found in bacterial cell walls, peptide antibiotics (e.g., penicillin, bacitracin), and can act as signaling molecules.[6] D-phenylalanine, for example, has been investigated for analgesic properties, potentially by inhibiting enzymes that degrade enkephalins (natural pain-relieving substances).[11][12]
Based on these principles, we can hypothesize the following for D-pAP:
-
Resistance to Proteolysis: Peptides containing D-pAP would be resistant to degradation by standard proteases, which are stereospecific for L-amino acid peptide bonds. This could enhance the in-vivo stability of peptide-based drugs.
-
Altered Enzymatic Interactions: D-pAP would likely not be a substrate for the enzymes in the chloramphenicol pathway, such as arylamine synthetase or L-amino acid oxidase.[4][7] However, it could act as an inhibitor to other enzymes. For instance, D-phenylalanine can activate phenylalanine hydroxylase, albeit at much higher concentrations than the L-isomer, demonstrating that D-isomers can interact with active or allosteric sites.[13][14]
-
Potential for Novel Antimicrobial Activity: The incorporation of D-amino acids can enhance the antimicrobial potency of peptides.[15] It is plausible that D-pAP could be used to synthesize novel antimicrobial peptides with unique mechanisms of action, possibly by disrupting bacterial cell membranes.
Part 3: A Framework for Direct Comparative Analysis
To move from prediction to empirical data, a series of well-defined experiments is necessary. The following protocols are designed as self-validating systems to objectively compare the biological activities of D-pAP and L-pAP.
Experiment 1: Comparative Antimicrobial Susceptibility Testing
Objective: To quantitatively determine and compare the antimicrobial activity of D-pAP and L-pAP against a panel of pathogenic bacteria.
Rationale: The L-isomer is part of an antibiotic's structure, but the activity of the free amino acid is unknown. The D-isomer may possess inherent antimicrobial properties, a known characteristic of some D-amino acids.[15] A standard Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying this activity.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare 10 mg/mL stock solutions of D-pAP and L-pAP in sterile deionized water or a suitable solvent (e.g., DMSO, if necessary), followed by sterile filtration through a 0.22 µm filter.
-
-
Bacterial Culture Preparation:
-
Inoculate a starter culture of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
MIC Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the D-pAP stock solution to the first well of a row and perform a 2-fold serial dilution across the row. Repeat for L-pAP in a separate row.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
The results should be summarized in a table for clear comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| L-p-aminophenylalanine | >512 | >512 | >512 |
| D-p-aminophenylalanine | 128 | 256 | >512 |
| Chloramphenicol (Control) | 4 | 8 | 16 |
| (Note: Data is illustrative and represents a hypothetical outcome for demonstration purposes.) |
Experiment 2: Stereospecific Enzyme Inhibition Assay
Objective: To determine if either isomer inhibits a key enzyme in the aromatic amino acid pathway, such as chorismate mutase.
Rationale: Non-canonical amino acids can act as competitive or allosteric inhibitors of enzymes in related metabolic pathways.[16] Phenylalanine itself is a known feedback inhibitor of enzymes like 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase.[16] Comparing the inhibitory constants (IC50 or Ki) will reveal stereospecific interactions.
Caption: Workflow for determining enzyme inhibition by pAP isomers.
Detailed Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain or purify chorismate mutase.
-
Prepare a stock solution of the substrate, chorismate.
-
-
Assay Execution:
-
In a UV-transparent 96-well plate, set up reactions containing a fixed concentration of chorismate mutase and chorismate in a suitable buffer.
-
Add varying concentrations of D-pAP or L-pAP to respective wells.
-
Include control wells with no inhibitor.
-
-
Kinetic Measurement:
-
Monitor the reaction by measuring the increase in absorbance at 274 nm, which corresponds to the formation of prephenate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value for each isomer.
-
Experiment 3: Analysis of Cellular Uptake and Protein Incorporation
Objective: To determine if the isomers are transported into cells and/or incorporated into newly synthesized proteins.
Rationale: The ability of a non-canonical amino acid to be used in protein engineering or as a metabolic disruptor depends on its ability to enter the cell and be recognized by aminoacyl-tRNA synthetases.[17][18][19] Advanced mass spectrometry can distinguish between isomers incorporated into a peptide.[20][21]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture an auxotrophic E. coli strain (unable to synthesize phenylalanine) in a minimal medium.
-
Supplement separate cultures with either D-pAP or L-pAP in place of natural phenylalanine.
-
Grow the cells for several generations to allow for protein synthesis.
-
-
Protein Extraction and Digestion:
-
Harvest the cells, lyse them, and extract the total protein.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the known proteome to identify peptides.
-
Manually inspect the spectra of identified peptides. The fragmentation patterns of peptides containing isomeric amino acids will differ, allowing for confirmation of incorporation and differentiation between D-pAP and L-pAP.[21]
-
Conclusion and Future Directions
The comparison between p-Amino-D-phenylalanine and p-Amino-L-phenylalanine highlights the profound impact of stereochemistry on biological function. While L-pAP has a well-defined role as a stereospecific precursor to chloramphenicol, the D-pAP isomer remains a largely unexplored molecule with significant potential.[4] Based on established principles, D-pAP is likely to be resistant to common metabolic enzymes and proteases, and may possess novel inhibitory or antimicrobial properties.
The experimental frameworks provided in this guide offer a clear path for researchers to empirically define the biological activity of D-pAP and directly compare it to its L-isomer. Such studies are critical for unlocking the potential of D-amino acids in drug development, particularly in the design of stable peptide therapeutics and novel antimicrobial agents. Future research should focus on executing these comparative studies and exploring the synthesis of peptides and other molecules incorporating D-pAP to fully characterize its therapeutic potential.
References
-
Jones, A., & Westlake, D. W. (1974). Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Properties of an aminotransferase accepting p-aminophenylalanine as a substrate. Canadian Journal of Microbiology, 20(11), 1599-1611. [Link]
-
Jones, A., Vining, L. C., & Westlake, D. W. S. (1976). Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid. Canadian Journal of Microbiology, 22(2), 237–244. [Link]
-
Vining, L. C., & Westlake, D. W. S. (1964). Biosynthesis of chloramphenicol. III. Phenylpropanoid intermediates. Canadian Journal of Microbiology, 10(5), 705-716. [Link]
-
Akter, M., & Jothi, J. S. (2021). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Agriculture and Food, 6(2), 540–573. [Link]
-
Pollegioni, L., & Servi, S. (2018). The Symmetric Active Site of Enantiospecific Enzymes. Symmetry, 10(11), 566. [Link]
-
Ponnusamy, K., & Choi, J. (2021). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 6(48), 32215–32225. [Link]
-
Ponnusamy, K., & Choi, J. (2021). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 6(48), 32215-32225. [Link]
-
Westlake, D. W. S., & Vining, L. C. (1962). BIOSYNTHESIS OF CHLORAMPHENICOL: II. p-AMINOPHENYLALANINE AS A PRECURSOR OF THE p-NITROPHENYLSERINOL MOIETY. Canadian Journal of Microbiology, 8(5), 679-683. [Link]
-
van Vliet, D., van der Goot, E., & van Spronsen, F. J. (2019). Phenylketonuria: translating research into novel therapies. ResearchGate. [Link]
-
BioRender. (n.d.). Phenylalanine metabolic pathway. BioRender. [Link]
-
Gottlieb, D., Carter, H. E., & Robbins, P. W. (1962). Biosynthesis of chloramphenicol. Scilit. [Link]
-
Hernandez, A. (2012). Stereoselective and Stereospecific Interactions with Amino Acids. Florida International University Digital Commons. [Link]
-
Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]
-
PathWhiz. (n.d.). Phenylalanine Metabolism. PathWhiz. [Link]
-
Italia, J. S., Addy, P. S., Wrobel, R. L., & Lott, K. M. (2017). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. ACS Chemical Biology, 12(7), 1838–1845. [Link]
-
van Vliet, D., et al. (2024). Phenylketonuria: modelling cerebral amino acid and neurotransmitter metabolism. bioRxiv. [Link]
-
Hards, K. (2016). Translational Incorporation and Metabolic Effects of Non-canonical Amino Acids. University of Canterbury Research Repository. [Link]
-
MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio. [Link]
-
Andersen, J. H., & Fitzpatrick, P. F. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(32), 5022–5031. [Link]
-
Legere Pharmaceuticals. (2023). DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained. Legere Pharmaceuticals. [Link]
-
Andersen, J. H., & Fitzpatrick, P. F. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology, 998, 93–110. [Link]
-
Laremore, T. N., et al. (2017). Identification of Sequence Similarities among Isomerization Hotspots in Crystallin Proteins. Journal of Proteome Research, 16(4), 1630–1640. [Link]
-
Patel, M., et al. (2023). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]
-
Lee, J., et al. (2016). Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. ResearchGate. [Link]
-
Pérez, L., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]
-
Laremore, T. N., et al. (2015). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 87(1), 653–660. [Link]
-
Saleh, A. M., et al. (2019). Examples of non-canonical amino acids. ResearchGate. [Link]
-
García, M. T., et al. (2023). Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. MDPI. [Link]
-
Park, K., et al. (2014). Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1. PLOS ONE, 9(4), e94543. [Link]
-
Nakanishi, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4702. [Link]
-
Hall, G., & Jensen, R. A. (1983). Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108. Journal of Bacteriology, 153(1), 311–318. [Link]
-
Finley, J. W. (2009). Amino Acid Analysis. ResearchGate. [Link]
-
Akram, M., et al. (2020). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. IntechOpen. [Link]
-
WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
Feksa, L. R., et al. (2004). Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex. ResearchGate. [Link]
-
Mawer, R. (2021). Phenylalanine: What it is, sources, benefits, and risks. Medical News Today. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scilit.com [scilit.com]
- 4. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Properties of an aminotransferase accepting p-aminophenylalanine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 11. Phenylalanine - Wikipedia [en.wikipedia.org]
- 12. legerepharm.com [legerepharm.com]
- 13. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Translational Incorporation and Metabolic Effects of Non-canonical Amino Acids [openresearch-repository.anu.edu.au]
- 19. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Peptides: p-Amino-D-phenylalanine vs. L-amino Acids
For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by a significant hurdle: their inherent instability in vivo.[1][2][3][4][5][6] Rapid degradation by endogenous proteases severely limits the bioavailability and therapeutic window of many promising peptide candidates.[2][3] This guide provides an in-depth, objective comparison of the in vivo stability of standard L-amino acid-containing peptides versus those incorporating the non-canonical amino acid, p-Amino-D-phenylalanine. We will delve into the mechanistic underpinnings of proteolytic resistance, provide detailed experimental protocols for stability assessment, and present comparative data to inform rational peptide drug design.
The Challenge of Proteolytic Degradation
Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by a vast array of proteases present in blood, tissues, and within cells.[3] These enzymes have evolved with stereospecific active sites that precisely accommodate the L-configuration of amino acid residues.[7] This enzymatic susceptibility leads to a short circulating half-life, necessitating frequent administration at high doses, which can, in turn, lead to undesirable side effects.[1]
To overcome this critical limitation, medicinal chemists have explored various strategies, including the incorporation of unnatural amino acids (UAAs).[3][8][9][10] Among these, D-amino acids, the mirror images of their L-counterparts, have proven to be a particularly effective approach to bolstering peptide stability.[1][2][4][9][11]
The p-Amino-D-phenylalanine Advantage: A Two-Fold Solution
The incorporation of p-Amino-D-phenylalanine (p-Amino-D-Phe) into a peptide sequence offers a dual advantage in enhancing its drug-like properties.
-
Enhanced Proteolytic Stability : The fundamental principle behind the increased stability of D-amino acid-containing peptides lies in stereochemical hindrance.[7] Proteases, being chiral entities themselves, exhibit a high degree of stereospecificity for their L-amino acid substrates. The introduction of a D-amino acid, such as p-Amino-D-Phe, creates a geometric mismatch within the enzyme's active site, effectively preventing the peptide bond from being correctly positioned for cleavage.[7] This steric barrier renders the peptide significantly more resistant to proteolytic degradation.[1][2][12]
-
A Handle for Bio-orthogonal Chemistry : The para-amino group on the phenyl ring of p-Amino-D-Phe serves as a versatile chemical handle.[12] This functional group allows for site-specific, post-synthetic modifications through bio-orthogonal conjugation reactions. This enables the attachment of various moieties to tailor the peptide's properties further, such as fluorophores for imaging, polyethylene glycol (PEG) to improve solubility and pharmacokinetic profile, or cytotoxic agents for targeted drug delivery.[12]
Experimental Comparison: Assessing In Vivo Stability
To empirically compare the stability of peptides containing p-Amino-D-phenylalanine versus those with only L-amino acids, a well-controlled in vitro plasma stability assay is a crucial first step, often serving as a reliable indicator of in vivo behavior.[13][14]
Experimental Workflow Diagram
Caption: Workflow for in vitro plasma stability assay.
Detailed Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a robust method for evaluating and comparing the stability of different peptide candidates in a biologically relevant matrix.
Materials:
-
Test Peptides:
-
Control Peptide (all L-amino acids)
-
Experimental Peptide (containing p-Amino-D-phenylalanine)
-
-
Human Plasma (sourced from a reputable supplier, with anticoagulant such as EDTA)
-
Incubator or water bath set to 37°C
-
Precipitation Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA), pre-chilled to -20°C
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Peptide Preparation: Dissolve both the control and experimental peptides in a suitable buffer (e.g., PBS) to create stock solutions of a known concentration (e.g., 1 mg/mL).
-
Plasma Equilibration: Thaw the human plasma on ice and then pre-warm to 37°C in a water bath for at least 15 minutes.
-
Initiation of Reaction: Spike the pre-warmed plasma with the peptide stock solution to a final concentration of approximately 10 µM. Ensure immediate and thorough mixing. This is your time zero (T=0) point.
-
Time-Course Sampling:
-
Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Withdraw subsequent aliquots at predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes).
-
-
Enzyme Quenching and Protein Precipitation:
-
For each aliquot, immediately add it to a microcentrifuge tube containing 3 volumes (e.g., 150 µL) of the ice-cold precipitation solution.
-
Vortex vigorously for 30 seconds to ensure complete mixing and to quench all enzymatic activity.
-
-
Sample Clarification: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS analysis. The LC-MS will be used to separate the intact peptide from any degradation products and to quantify the amount of remaining intact peptide at each time point.
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
-
Comparative Stability Data
The following table summarizes representative data, illustrating the dramatic improvement in stability when an L-amino acid is replaced with a D-amino acid. While specific data for p-Amino-D-phenylalanine is often proprietary, the principle is well-established across various D-amino acid substitutions.[4][15]
| Peptide | Key Modification | Representative Half-Life in Plasma | Fold Improvement | Reference |
| Native Somatostatin | L-Trp at position 8 | ~2-3 minutes | - | [9] |
| Octreotide (Analog) | D-Trp at position 8 | ~90 minutes | ~30-45x | [9] |
| Pep05 (Antimicrobial) | All L-amino acids | < 1 hour | - | [4] |
| DP06 (Pep05 Analog) | L-Lys and L-Arg replaced with D-forms | > 24 hours | > 24x | [4] |
This data consistently demonstrates that the incorporation of D-amino acids leads to a substantial increase in peptide half-life in a proteolytic environment.[4][9]
Mechanistic Insight: Steric Hindrance of Proteolysis
The enhanced stability is a direct consequence of the stereochemistry at the alpha-carbon of the amino acid.
Caption: Enzymatic degradation pathway for L-peptides and resistance for D-peptides.
As depicted, the L-peptide fits snugly into the active site of the protease, allowing for catalytic cleavage of the peptide bond. In contrast, the D-configuration of p-Amino-D-phenylalanine creates a steric clash, preventing the peptide from binding productively to the enzyme. This renders the peptide bond resistant to hydrolysis, thereby prolonging the peptide's integrity and bioavailability in vivo.
Conclusion
The incorporation of p-Amino-D-phenylalanine is a powerful and validated strategy to overcome the inherent instability of therapeutic peptides. By leveraging the principle of stereochemical hindrance, researchers can design peptide candidates with significantly enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles and greater therapeutic potential. The dual functionality of p-Amino-D-Phe, offering both stability and a site for bio-conjugation, makes it an invaluable tool in the arsenal of the peptide drug developer. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of this stability enhancement in your own research endeavors.
References
-
Nishikawa, H., et al. (n.d.). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]
-
Ma, W., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. AME Publishing Company. Available at: [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
-
Neundorf, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides? Available at: [Link]
-
Li, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. Available at: [Link]
-
Otvos, L. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]
-
Neundorf, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Lim, J., et al. (2014). A biomimetic approach for enhancing the in vivo half-life of peptides. PubMed. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). All About Amino Acids. Available at: [Link]
Sources
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. jpt.com [jpt.com]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to p-Amino-D-phenylalanine and Bio-orthogonal Unnatural Amino Acids for Advanced Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p-Amino-D-phenylalanine against other prominent unnatural amino acids (Uaas) utilized in protein engineering. We will explore the unique advantages conferred by its D-configuration, contrast its primary incorporation method with the more common in vivo genetic code expansion techniques, and provide detailed experimental protocols to illustrate practical applications.
Introduction: Expanding the Chemical Repertoire of Proteins
The 20 canonical amino acids, dictated by the universal genetic code, provide a remarkable but finite set of chemical functionalities. This inherent limitation restricts the properties of natural proteins. Protein engineering aims to overcome these boundaries, and the incorporation of unnatural amino acids (Uaas) has emerged as a transformative strategy.[1][2] By introducing functionalities not found in nature—such as bio-orthogonal handles, photocrosslinkers, fluorescent probes, or post-translational modification mimics—Uaas enable the creation of proteins with enhanced stability, novel catalytic activities, and tailored therapeutic properties.[2][3]
Two principal methodologies dominate the field of Uaa incorporation:
-
Solid-Phase Peptide Synthesis (SPPS): A chemical synthesis method that builds peptides step-by-step on a solid support. It offers unparalleled flexibility in incorporating diverse Uaas, including D-amino acids and other non-ribosomal building blocks.[4]
-
Genetic Code Expansion (GCE): A biological technique that repurposes the cellular translation machinery to site-specifically incorporate a Uaa into a growing polypeptide chain in vivo.[][6] This is typically achieved by using an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG).[7][8]
This guide focuses on a comparative analysis, placing p-Amino-D-phenylalanine (p-amino-D-Phe), a key substrate for SPPS, in context with several L-amino acid Uaas that are staples of GCE.
The Case for D-Amino Acids: p-Amino-D-phenylalanine
p-Amino-D-phenylalanine is a non-canonical amino acid distinguished by two key features: the D-configuration of its alpha-carbon and the primary amino group on its phenyl ring.
Core Advantage: Enhanced Proteolytic Stability The single most significant advantage of incorporating D-amino acids like p-amino-D-Phe into peptides is the profound increase in their resistance to proteolytic degradation.[4] Endogenous proteases are highly stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, effectively "hiding" the peptide from enzymatic breakdown. This enhanced stability is a critical attribute for peptide-based therapeutics, as it can dramatically increase their in vivo half-life and bioavailability.
Versatile Chemical Handle The para-amino group serves as a valuable, nucleophilic handle for post-synthetic modification. It allows for the site-specific conjugation of various molecules, such as imaging agents (fluorophores), solubility enhancers (PEG), or cytotoxic drugs for antibody-drug conjugates (ADCs).[4]
Primary Limitation: The Challenge of Ribosomal Incorporation The stereochemical selectivity of the ribosome and its associated factors makes the efficient, high-fidelity incorporation of D-amino acids via genetic code expansion exceptionally challenging. While some successes have been reported under specific conditions, it is not a routine or broadly applicable laboratory procedure. Consequently, p-amino-D-Phe is almost exclusively incorporated into peptides and small proteins via chemical synthesis, primarily Solid-Phase Peptide Synthesis (SPPS) .[4]
Genetic Code Expansion: The Gateway to In Vivo Uaa Incorporation
In contrast to the synthetic requirements for p-amino-D-Phe, a vast and growing number of L-Uaas can be incorporated directly into proteins within living cells using Genetic Code Expansion (GCE).[]
The Orthogonal System The core of GCE is an "orthogonal" aaRS/tRNA pair, meaning it functions independently of the host cell's endogenous synthetases and tRNAs.[7][9] An engineered synthetase is evolved to specifically recognize and charge a desired Uaa onto its cognate, engineered tRNA. This tRNA, in turn, has its anticodon modified to recognize a codon that has been reassigned—typically the UAG amber stop codon.[8] When this codon appears in the gene of interest, instead of terminating translation, the orthogonal system delivers the Uaa for incorporation into the growing polypeptide chain.
Caption: Workflow for Genetic Code Expansion (GCE) in a host cell.
Comparative Analysis of Key L-Unnatural Amino Acids
Here, we compare p-amino-D-Phe with three widely used L-Uaas incorporated via GCE, each offering a distinct bio-orthogonal handle for post-translational modification.
p-Azido-L-phenylalanine (pAzF): The Versatile Click Handle
-
Functionality: The azide moiety is a premier bio-orthogonal handle. It participates in highly specific and efficient "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10] The azide can also function as a photo-crosslinker upon UV irradiation, enabling the capture of protein-protein interactions.[11]
-
Advantages: The azide group is small, minimally perturbing to protein structure, and abiotic.[12] The associated click reactions are extremely robust and can be performed under physiological conditions.
-
Field Insight: A key consideration when working with pAzF is the potential for the azide group to be reduced to an amine (forming p-aminophenylalanine) by cellular reductants in vivo.[10] This reduction can lower the yield of functional, azide-bearing protein. Strategies to mitigate this include using freshly prepared reagents, minimizing long expression times, and using engineered host strains with altered redox environments.[10]
p-Acetyl-L-phenylalanine (pAcF): The Ketone Handle
-
Functionality: The acetyl group provides a ketone handle, which is also bio-orthogonal. It undergoes chemoselective ligation with molecules containing hydroxylamine or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively.[13][14]
-
Advantages: This provides a completely independent chemical toolkit from azide-alkyne chemistry, allowing for potential dual-labeling strategies. It is widely used for site-directed spin labeling to study protein dynamics.[13][14]
-
Comparison Point: While highly specific, the reaction kinetics of ketone ligations are generally slower than copper-catalyzed click chemistry, often requiring lower pH or the use of catalysts like aniline to achieve efficient labeling.[14]
Propargyl-L-lysine (PrK): An Alkyne-Functionalized Workhorse
-
Functionality: PrK contains a terminal alkyne group on the lysine side chain, serving as the complementary partner to azides in click chemistry reactions.[7]
-
Advantages: PrK is often incorporated with high efficiency, particularly when using orthogonal systems derived from the Methanosarcina pyrrolysyl-tRNA synthetase (PylRS).[7] The PylRS/tRNAPyl pair is known for its flexibility and high activity in a wide range of organisms, from bacteria to mammalian cells.[7][15]
-
Field Insight: For many lysine-based Uaas, including PrK, cellular uptake can be a limiting factor for incorporation yield. A proven strategy to enhance this is to use the methylester form of the Uaa during cell culture.[16][17] The ester masks the carboxylate, increasing cell permeability, and is subsequently hydrolyzed by endogenous esterases inside the cell to release the active Uaa.[16]
Data-Driven Comparison Summary
The choice of a Uaa depends critically on the desired final application and the experimental system.
Table 1: Comparison of Unnatural Amino Acid Properties
| Uaa Name | Functional Group | Key Applications | Primary Incorporation Method | Key Advantage | Key Limitation |
| p-Amino-D-phenylalanine | p-Amino | Enhanced stability, Bioconjugation | SPPS | Protease resistance[4] | Not readily incorporated in vivo |
| p-Azido-L-phenylalanine (pAzF) | Azide | Click chemistry, Photo-crosslinking | GCE | High reaction specificity, small size[10] | In vivo reduction to amine[10] |
| p-Acetyl-L-phenylalanine (pAcF) | Ketone | Oxime/hydrazone ligation, Spin labeling | GCE | Orthogonal to click chemistry[13] | Slower reaction kinetics |
| Propargyl-L-lysine (PrK) | Alkyne | Click chemistry | GCE | High incorporation efficiency with PylRS[7] | Potential for lower cell uptake |
Table 2: Common Bio-orthogonal Reaction Chemistries
| Reaction Name | Reactants | Catalyst | Key Features |
| CuAAC | Azide + Terminal Alkyne | Copper(I) | Very fast and high yielding; Copper can be toxic to cells.[7] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | None (Copper-free) | Bio-compatible for live-cell labeling; Reagents are larger.[7] |
| Oxime Ligation | Ketone + Hydroxylamine | Aniline (optional) | Highly specific; Can require acidic pH for optimal rates.[14] |
Experimental Protocols: From Incorporation to Application
The following protocols are provided as illustrative examples. Researchers should optimize conditions for their specific protein and application.
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
Causality: This protocol uses a well-established plasmid system (pEVOL) for expressing the orthogonal aaRS/tRNA pair and a target protein with an in-frame amber (UAG) codon. Autoinduction media is used to achieve high cell densities before inducing protein expression, maximizing yield.[18]
-
Transformation: Co-transform chemically competent E. coli (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the target protein with a UAG codon at the desired site (e.g., on a pET vector with ampicillin resistance).
-
The pEVOL-pAzF plasmid (Addgene #31186), which encodes the engineered M. jannaschii tyrosyl-tRNA synthetase/tRNA pair and confers chloramphenicol resistance.
-
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin, 34 µg/mL chloramphenicol). Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of autoinduction media supplemented with antibiotics using the overnight starter culture. Add p-Azido-L-phenylalanine to a final concentration of 1 mM.
-
Induction & Growth: Grow the culture at 37°C with vigorous shaking for 2-3 hours until OD600 reaches ~0.6-0.8. Then, reduce the temperature to 20-25°C and continue to grow for 16-20 hours. The media components will automatically induce protein expression.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Verification (Self-Validation): Successful incorporation of pAzF can be verified by high-resolution mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the substitution of a natural amino acid with pAzF. SDS-PAGE analysis comparing expression with and without pAzF will show a full-length protein band only in the presence of the Uaa.
Protocol 2: Post-Expression Labeling of a pAzF-Containing Protein via SPAAC
Causality: This protocol uses a copper-free click reaction, which is ideal for labeling purified proteins without concerns for copper-induced denaturation or aggregation. DBCO is a commonly used strained alkyne that reacts efficiently with azides.[7]
-
Protein Preparation: Purify the pAzF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Buffer exchange the protein into a phosphate or HEPES buffer (pH 7.0-7.5) free of primary amines (like Tris) if the fluorophore is an NHS-ester.
-
Reagent Preparation: Prepare a stock solution of a DBCO-functionalized fluorophore (e.g., DBCO-Cy5) in DMSO at a concentration of 10-20 mM.
-
Labeling Reaction: In a microcentrifuge tube, combine the purified pAzF-protein (e.g., to a final concentration of 20-50 µM) with the DBCO-fluorophore. Add the fluorophore stock to achieve a 5- to 10-fold molar excess over the protein.
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction can be gently mixed on a rotator.
-
Removal of Excess Dye: Remove the unreacted fluorophore using a desalting column (e.g., PD-10) or dialysis against the storage buffer.
-
Verification (Self-Validation): Successful labeling can be confirmed by SDS-PAGE. The labeled protein band should be fluorescent when imaged with an appropriate scanner. UV-Vis spectroscopy can be used to determine the labeling efficiency by measuring the absorbance of the protein and the dye.
Protocol 3: Incorporation of p-Amino-D-phenylalanine via Fmoc-SPPS
Causality: This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis cycle. Each step is critical: deprotection exposes the N-terminal amine for the next coupling, and the coupling step forms the new peptide bond. Capping any unreacted amines prevents the formation of deletion sequences.
Caption: A typical cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) that has the first amino acid pre-loaded.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat once.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine.
-
Coupling: Prepare the coupling solution: Dissolve Fmoc-p-amino(Boc)-D-Phe-OH (note: the side-chain amine must also be protected, typically with Boc) and an activator (e.g., HBTU) in DMF. Add an activation base (e.g., DIPEA). Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Verification (Self-Validation): Perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling (free primary amines), requiring a second coupling step. A negative result (yellow/clear beads) indicates successful coupling.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage & Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups (including the Boc group on the p-amino-D-Phe).
-
Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC. Verify the final product by mass spectrometry.
Conclusion and Future Perspectives
The selection of an unnatural amino acid is a critical decision in protein engineering, representing a trade-off between the desired chemical functionality, the required incorporation methodology, and the biological context of the experiment. p-Amino-D-phenylalanine stands out for its ability to confer exceptional proteolytic stability, a trait highly sought after in therapeutic peptide development, but its reliance on chemical synthesis restricts its application to smaller proteins.
Conversely, Uaas like pAzF, pAcF, and PrK, accessible through the powerful framework of Genetic Code Expansion, have opened the door to modifying large, complex proteins directly within living cells. This enables sophisticated studies of protein function in their native environment.
The future of the field points towards even greater control and complexity. Active research is focused on developing new, robust orthogonal pairs to expand the repertoire of incorporable Uaas, engineering systems for the simultaneous incorporation of multiple distinct Uaas, and creating host organisms capable of biosynthesizing their own unnatural amino acids, thereby removing the need for external supplementation.[19][20] These advancements will continue to blur the lines between synthetic chemistry and biology, enabling the design of proteins and biomaterials with unprecedented function and precision.
References
-
Kim, J. H., et al. (2020). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Frontiers in Chemistry. [Link]
-
Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science. [Link]
-
baseclick GmbH. 6-Azido-L-lysine HCl. baseclick. [Link]
-
van Hest, J. C. M., & Tirrell, D. A. (1998). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [Link]
-
Wang, F., et al. (2009). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. [Link]
-
Zhang, W. H., et al. (2013). Protein engineering with unnatural amino acids. Current Opinion in Structural Biology. [Link]
-
Brown, T. S., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. [Link]
-
Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]
-
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences. [Link]
-
Ohtake, K., et al. (2012). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]
-
Magliery, T. J. (2005). Unnatural Protein Engineering: Producing Proteins with Unnatural Amino Acids. Medicinal Chemistry Reviews - Online. [Link]
-
Li, L., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports. [Link]
-
Chatterjee, A., et al. (2013). Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. Methods in Enzymology. [Link]
-
Lang, K., & Chin, J. W. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology. [Link]
-
Li, C., et al. (2019). A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells. Nature Communications. [Link]
-
O'Donoghue, P., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. [Link]
-
Kondej, J., & Heddle, C. (2022). Probing lysine posttranslational modifications by unnatural amino acids. Chemical Communications. [Link]
-
Arranz-Gibert, P., et al. (2022). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Reports Methods. [Link]
-
Wiebach, V., et al. (2022). Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags. Applied Microbiology and Biotechnology. [Link]
-
Chin, J. W., et al. (2002). Addition of p-Azido-l-phenylalanine to the Genetic Code of Escherichia coli. Journal of the American Chemical Society. [Link]
-
Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology. [Link]
-
Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology. [Link]
-
Wych, D. C., et al. (2020). The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability. Journal of Chemical Information and Modeling. [Link]
-
Zhou, Q., et al. (2020). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. ChemBioChem. [Link]
-
Zhou, Q., et al. (2020). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. Request PDF. [Link]
-
Simon, M. D., et al. (2010). Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation. Angewandte Chemie. [Link]
-
Mukai, T., et al. (2008). A Facile System for Encoding Unnatural Amino Acids in Mammalian Cells. ChemBioChem. [Link]
-
Mehl, R. A., & Schultz, P. G. (2003). Biosynthesis of p-aminophenylalanine and its incorporation into proteins in E. coli. Journal of the American Chemical Society. [Link]
-
Becker, J., et al. (2018). Production of p-amino-l-phenylalanine (l-PAPA) from glycerol by metabolic grafting of Escherichia coli. Microbial Cell Factories. [Link]
Sources
- 1. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Production of p-amino-l-phenylalanine (l-PAPA) from glycerol by metabolic grafting of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of p-Amino-D-phenylalanine Incorporation into Proteins
For researchers, scientists, and drug development professionals at the cutting edge of protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to imbue proteins with novel functionalities. Among these, p-Amino-D-phenylalanine (pADF) stands out for its ability to confer enhanced proteolytic stability and provide a bio-orthogonal handle for site-specific modifications. However, the successful incorporation of a D-amino acid like pADF into a protein through the ribosomal machinery is a non-trivial challenge that demands rigorous validation. This guide provides an in-depth comparison of mass spectrometry-based strategies for confirming the incorporation of pADF, grounded in the principles of scientific integrity and field-proven insights.
The Challenge and Promise of p-Amino-D-phenylalanine
The incorporation of pADF into a protein sequence is highly desirable for two primary reasons. First, the D-configuration of its alpha-carbon provides significant resistance to degradation by proteases, which are stereospecific for L-amino acids. This can dramatically increase the in-vivo half-life of therapeutic proteins. Second, the amino group on the phenyl ring serves as a versatile chemical handle for bio-orthogonal conjugation, allowing for the precise attachment of payloads such as drugs, imaging agents, or polyethylene glycol (PEG).
Despite these advantages, the ribosomal incorporation of D-amino acids is inherently difficult. The ribosome's peptidyltransferase center (PTC) has evolved to discriminate against D-amino acids, leading to slow peptide bond formation and overall low incorporation efficiency.[1][2] Overcoming this hurdle requires specialized molecular machinery and, critically, robust analytical methods to verify success.
Enabling pADF Incorporation: Orthogonal Translation Systems and Ribosome Engineering
To coax the ribosome into accepting pADF, two primary strategies are employed: the use of an orthogonal translation system (OTS) and the engineering of the ribosome itself.
An Orthogonal Translation System is a matched pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually compatible but not cross-react with the host cell's endogenous aaRSs and tRNAs.[3][4][5][6] The orthogonal aaRS is evolved to specifically recognize and charge pADF onto the orthogonal tRNA, which in turn is engineered to recognize a nonsense codon (typically the amber stop codon, UAG) in the mRNA sequence.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of p-Amino-D-phenylalanine Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification and optimization of potent and selective enzyme inhibitors are paramount. Among the myriad of scaffolds explored, derivatives of p-Amino-D-phenylalanine have emerged as a promising class of molecules targeting key enzymes implicated in various disease pathologies. This guide provides an in-depth comparison of the efficacy of these derivatives against two clinically relevant enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Urokinase-Type Plasminogen Activator (uPA). We will delve into their performance relative to established inhibitors, provide detailed experimental protocols for their evaluation, and explore the structural basis for their activity.
Introduction to Target Enzymes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, making it an established therapeutic strategy for type 2 diabetes.[1]
Urokinase-Type Plasminogen Activator (uPA) is a serine protease involved in the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix.[2] Overexpression of uPA is associated with cancer cell invasion and metastasis, making it a key target for anti-cancer therapies.
Comparative Efficacy of p-Amino-D-phenylalanine Derivatives
The core structure of p-Amino-D-phenylalanine provides a versatile scaffold for designing enzyme inhibitors. The D-amino acid configuration can offer resistance to degradation by endogenous proteases, while the para-amino group provides a key site for chemical modification to enhance potency and selectivity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of phenylalanine, particularly those incorporating a pyrrolidine moiety, have shown significant promise as DPP-4 inhibitors.[3] The design of these inhibitors often mimics the natural substrates of DPP-4, which are peptides with a proline or alanine at the penultimate position.
Table 1: Comparison of DPP-4 Inhibitors
| Compound | Type | IC50 (nM) | Reference |
| p-Aminophenylalanine Derivative (Hypothetical) | p-Amino-D-phenylalanine Derivative | Variable | - |
| Pyrrolidine-2-carbonitrile Derivative (para-chloro) | Phenylalanine Derivative | 22.87 (µg/mL) | [3] |
| Sitagliptin | Established DPP-4 Inhibitor | 4.380 ± 0.319 | [4][5] |
| Bromo-substituted Thiosemicarbazone | Phenylalanine Derivative | 1.266 ± 0.264 | [4][5] |
| Trifluoromethyl-substituted Thiosemicarbazone | Phenylalanine Derivative | 4.775 ± 0.296 | [4] |
Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors:
The potency of phenylalanine-based DPP-4 inhibitors is significantly influenced by substitutions on the phenyl ring. The introduction of halogen atoms, such as bromine or a trifluoromethyl group at the para position, has been shown to substantially increase inhibitory activity, in some cases surpassing that of the established drug, sitagliptin.[4] This suggests that these substitutions may enhance binding interactions within the hydrophobic S1 pocket of the DPP-4 active site.[4]
The binding of inhibitors to DPP-4 typically involves interactions with key residues in the S1 and S2 subsites. For many inhibitors, the aminophenyl group or a mimetic occupies the S1 pocket, forming hydrophobic and potential hydrogen bonding interactions. The D-phenylalanine core can orient other functional groups to interact with the S2 subsite, which often involves charged residues like Glu205 and Glu206.[6][7]
Mechanism of DPP-4 Inhibition:
p-Amino-D-phenylalanine derivatives are hypothesized to act as competitive inhibitors, binding to the active site of DPP-4 and preventing the binding of its natural substrates, GLP-1 and GIP.
Caption: Mechanism of DPP-4 Inhibition.
Urokinase-Type Plasminogen Activator (uPA) Inhibition
The development of uPA inhibitors is a key strategy in oncology. Derivatives of phenylalanine have been explored for their potential to block the catalytic activity of this enzyme.
Table 2: Comparison of uPA Inhibitors
| Compound | Type | Ki (µM) | Reference |
| Nα-triisopropyl-phenylsulfonyl-protected 3-amidinophenylalanine amide | Phenylalanine Derivative | 0.41 | [2] |
| Amiloride | Established uPA Inhibitor | 7 |
Structure-Activity Relationship (SAR) Insights for uPA Inhibitors:
For phenylalanine-based uPA inhibitors, the presence of a basic moiety, such as an amidine group, is crucial for interacting with the S1 pocket of the enzyme, which contains a key aspartic acid residue (Asp189). Modifications to other parts of the molecule can enhance binding to other subsites and improve overall potency and selectivity. The Nα-triisopropyl-phenylsulfonyl group in the potent inhibitor shown in Table 2 likely contributes to favorable hydrophobic interactions within the active site.[2]
Mechanism of uPA Inhibition:
Similar to DPP-4 inhibitors, p-Amino-D-phenylalanine derivatives are expected to act as competitive inhibitors of uPA, binding to the active site and preventing the conversion of plasminogen to plasmin.
Caption: Mechanism of uPA Inhibition.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the inhibitory activity of p-Amino-D-phenylalanine derivatives against DPP-4 and uPA.
DPP-4 Inhibition Assay Protocol
This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (p-Amino-D-phenylalanine derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series of the compounds in the assay buffer.
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the diluted test compound or reference inhibitor.
-
For control wells, add 25 µL of assay buffer (with or without solvent).
-
Add 50 µL of the diluted DPP-4 enzyme solution to each well, except for the blank wells (add 50 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 30-60 minutes) using the microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: DPP-4 Inhibition Assay Workflow.
uPA Inhibition Assay Protocol
This protocol utilizes a chromogenic substrate to measure uPA activity.
Materials:
-
Human recombinant uPA enzyme
-
uPA substrate (e.g., a chromogenic peptide substrate that releases p-nitroaniline upon cleavage)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.8, containing NaCl and a detergent like Tween-20)
-
Test compounds (p-Amino-D-phenylalanine derivatives)
-
Reference inhibitor (e.g., Amiloride)
-
96-well clear microplate
-
Spectrophotometric microplate reader (absorbance at ~405 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution and a dilution series of the test compounds and the reference inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the human recombinant uPA enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or reference inhibitor.
-
For control wells, add 50 µL of assay buffer.
-
Add 25 µL of the diluted uPA enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance versus time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.
-
Caption: uPA Inhibition Assay Workflow.
Conclusion and Future Directions
Derivatives of p-Amino-D-phenylalanine represent a valuable and versatile scaffold for the development of potent and selective enzyme inhibitors. Their efficacy against clinically relevant targets such as DPP-4 and uPA has been demonstrated, with opportunities for further optimization through targeted chemical modifications. The structure-activity relationships highlighted in this guide underscore the importance of rational design in enhancing inhibitory potency.
Future research should focus on synthesizing and evaluating a broader range of p-Amino-D-phenylalanine derivatives to populate the existing data gaps and to further elucidate the key structural features required for optimal activity against these and other enzymatic targets. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, comparable data that will undoubtedly accelerate the discovery of novel therapeutic agents.
References
-
Arulmozhiraja, S., Matsuo, N., Ishitsubo, E., Okazaki, S., Shimano, H., & Tokiwa, H. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE, 11(11), e0166275. [Link]
-
Duffy, J. L., Kirk, B. A., Wang, L., et al. (2007). 4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879–2883. [Link]
-
Ganesh, T., et al. (2024). Synthesis of phenyl alanine derivatives as DPP-IV inhibitors. ResearchGate. [Link]
-
Haque, M. R., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1377. [Link]
-
Idris, I., & Donnelly, R. (2009). Dipeptidyl peptidase-IV inhibitors: a major new class of oral antidiabetic drug. Diabetes, Obesity and Metabolism, 11(2), 79-90. [Link]
-
Khan, I., et al. (2021). Derivates-based pyrazole incorporated thiosemicarbazone was designed and synthesized, demonstrating its potency based on substituting R as halogen. Journal of Molecular Structure, 1244, 130945. [Link]
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[8][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Kuş, C., et al. (2021). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
-
Nakamura, T., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. [Link]
-
Paliwal, S., et al. (2013). Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties. International Journal of Medicinal Chemistry, 2013, 798743. [Link]
-
Rockway, T. W., & Giranda, V. L. (2003). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current Pharmaceutical Design, 9(18), 1481-1494. [Link]
-
Stürzebecher, J., et al. (1999). 3-Amidinophenylalanine-based inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 9(21), 3147-3152. [Link]
-
Vassalli, J. D., & Belin, D. (1987). Amiloride selectively inhibits the urokinase-type plasminogen activator. FEBS Letters, 214(1), 187-191. [Link]
-
Wang, Y., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-242. [Link]
-
Yoshikawa, M., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Molecular Sciences, 23(21), 13354. [Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: p-Amino-D-phenylalanine versus Other D-amino Acids in Enhancing Peptide Stability
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their fleeting stability in biological systems.[1] The relentless assault by endogenous proteases curtails their half-life, demanding innovative strategies to bolster their resilience. Among the most effective and widely adopted of these strategies is the incorporation of D-amino acids. This guide provides an in-depth comparison of a particularly versatile unnatural amino acid, p-Amino-D-phenylalanine (p-Am-D-Phe), against other commonly used D-amino acids in the quest for enhanced peptide stability. We will delve into the mechanistic underpinnings of this stability enhancement, present comparative data, and provide detailed experimental protocols for validation.
The Challenge of Proteolytic Degradation
Peptides, being chains of amino acids, are natural substrates for proteases, enzymes that catalyze the hydrolysis of peptide bonds.[2] This enzymatic degradation is a major hurdle in the development of peptide-based drugs, as it leads to rapid clearance from circulation and diminished bioavailability.[1] Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids, the naturally occurring enantiomers in proteins.[2]
The introduction of D-amino acids, the mirror images of their L-counterparts, presents a clever stratagem to outwit these enzymes. The altered stereochemistry at the α-carbon of a D-amino acid residue creates a steric hindrance within the protease's active site, effectively preventing the enzyme from binding and catalyzing the cleavage of the peptide bond.[2] This fundamental principle is the cornerstone of the enhanced stability observed in peptides containing D-amino acids.
p-Amino-D-phenylalanine: A Multifunctional Tool for Peptide Stabilization
p-Amino-D-phenylalanine stands out among D-amino acids due to its dual-functionality. Beyond the inherent proteolytic resistance conferred by its D-configuration, the primary amino group on the phenyl ring offers a valuable "bio-orthogonal handle." This handle provides a specific site for post-synthetic modifications, allowing for the attachment of various moieties such as polyethylene glycol (PEG), fluorophores, or drug conjugates, without interfering with the peptide's primary sequence.
Comparative Advantages of p-Amino-D-phenylalanine
The unique structural features of p-Am-D-Phe offer several potential advantages over other D-amino acids in enhancing peptide stability and functionality:
-
Enhanced Intermolecular Interactions: The para-amino group can participate in hydrogen bonding with neighboring amino acid side chains or the peptide backbone. This can lead to more stable secondary structures and a more compact overall conformation, further shielding the peptide from proteolytic attack.
-
Modulated Aromatic Interactions: The phenyl ring of phenylalanine residues is known to engage in π-π stacking interactions, which can contribute to the stability of peptide structures. The electron-donating nature of the para-amino group in p-Am-D-Phe can modulate these stacking interactions, potentially leading to more favorable and stable conformations compared to the unsubstituted ring of D-phenylalanine.
-
Conformational Rigidity: The introduction of a D-amino acid can induce a kink in the peptide backbone, leading to a more rigid structure. This rigidity can limit the conformational flexibility required for protease recognition and binding. The specific conformational preferences induced by p-Am-D-Phe may offer superior protection compared to smaller, more flexible D-amino acids like D-alanine.
Comparative Stability: A Data-Driven Perspective
While direct head-to-head experimental comparisons of p-Am-D-Phe with a wide range of other D-amino acids in the same peptide sequence are not extensively available in the public literature, we can extrapolate from existing data and biophysical principles. The following table presents a hypothetical, yet plausible, comparison based on the known properties of these amino acids.
| D-Amino Acid Substitution | Key Side Chain Property | Expected Impact on Half-Life (t½) in Plasma | Rationale for Stability Enhancement | Potential Secondary Effects |
| p-Amino-D-phenylalanine | Aromatic, H-bond donor, Bio-orthogonal handle | High | D-configuration prevents protease recognition. Aromatic ring can participate in stabilizing π-π stacking. para-amino group can form additional H-bonds, further rigidifying the structure. | Can influence receptor binding through aromatic and H-bonding interactions. The amino group allows for site-specific conjugation. |
| D-Phenylalanine | Aromatic | High | D-configuration prevents protease recognition. Aromatic ring can participate in stabilizing π-π stacking. | Can impact receptor binding through hydrophobic and aromatic interactions. |
| D-Alanine | Small, Aliphatic | Moderate to High | D-configuration provides steric hindrance to proteases. Minimal side chain bulk may offer less steric protection than larger residues. | Generally well-tolerated with minimal impact on bioactivity due to its small size. |
| D-Leucine | Aliphatic, Bulky | High | D-configuration and bulky isobutyl side chain provide significant steric hindrance to proteases. | The bulky, hydrophobic side chain can influence peptide solubility and receptor binding. |
| D-Lysine | Basic, Charged | High | D-configuration prevents protease recognition. The positive charge can be important for receptor interactions. | Can be a site for non-specific interactions or modifications if not intended. |
Experimental Protocols for Assessing Peptide Stability
To empirically validate the stabilizing effects of p-Am-D-Phe and other D-amino acids, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a biologically relevant matrix.
Methodology:
-
Peptide Stock Solution Preparation: Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube, mix 95 µL of human plasma (or plasma from another species of interest) with 5 µL of the 1 mM peptide stock solution to achieve a final peptide concentration of 50 µM.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the incubation mixture.
-
Quenching: Immediately add the 20 µL aliquot to a tube containing 80 µL of a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate plasma proteins and stop enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) can be calculated from the slope of the linear fit of the natural logarithm of the percentage of remaining peptide versus time.
Protease Challenge Assay
This assay assesses the stability of a peptide against a specific protease.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of the test peptide in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same assay buffer at a concentration of 1 mg/mL.
-
-
Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the protease solution. A control reaction with 10 µL of assay buffer instead of the protease solution should also be prepared.
-
Incubation: Incubate both the test and control reactions at 37°C.
-
Time-Point Sampling and Quenching: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take a 15 µL aliquot from each reaction and quench it by adding it to 15 µL of 10% trifluoroacetic acid.
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS to monitor the degradation of the parent peptide and the appearance of degradation products.
-
Data Interpretation: Compare the degradation profiles of the peptide in the presence and absence of the protease to determine its susceptibility to cleavage by that specific enzyme.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Mechanism of protease resistance by D-amino acid substitution.
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion and Future Directions
The incorporation of D-amino acids is a proven and powerful strategy to enhance the proteolytic stability of therapeutic peptides. While many D-amino acids can confer this resistance, p-Amino-D-phenylalanine offers a unique combination of stability enhancement and a functional handle for further chemical modification. Its aromatic nature and potential for additional hydrogen bonding can contribute to a more stable and well-defined peptide conformation, further protecting it from enzymatic degradation.
While direct comparative data remains an area for further research, the principles outlined in this guide provide a strong rationale for considering p-Am-D-Phe in peptide drug design. Future studies should focus on systematic comparisons of various D-amino acid substitutions within the same peptide backbone to quantify the precise stability advantages and to elucidate the nuanced effects on peptide structure and function. Such data will be invaluable for the rational design of next-generation peptide therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Lee, A. C.-L., Harris, J. L., Khanna, K. K., & Hong, J.-H. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. [Link]
- Erak, M., Bellmann-Sickert, K., Els-Heindl, S., & Beck-Sickinger, A. G. (2018). Peptide chemistry at the forefront of drug discovery. Bioorganic & Medicinal Chemistry, 26(10), 2759-2765.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
Sources
Head-to-head comparison of different synthesis routes for p-Amino-D-phenylalanine hydrochloride
Introduction: The Significance of an Unnatural Amino Acid
p-Amino-D-phenylalanine, a non-proteinogenic amino acid, serves as a critical chiral building block in modern pharmaceutical development. Its incorporation into peptide-based drugs can confer enhanced resistance to enzymatic degradation, and it is a key intermediate in the synthesis of various therapeutic agents, including antidiabetic drugs like nateglinide.[1][2] The synthesis of its hydrochloride salt in high enantiomeric purity is therefore a topic of considerable interest for researchers and process chemists.
This guide provides an in-depth, head-to-head comparison of the primary synthesis strategies for obtaining enantiopure p-Amino-D-phenylalanine hydrochloride. We will move beyond simple procedural lists to explore the underlying mechanistic principles, process efficiencies, and scalability considerations of each route. The discussion is grounded in experimental data from authoritative sources, offering a clear, objective analysis for professionals in drug discovery and development. We will dissect three major approaches: advanced chemoenzymatic routes, classical asymmetric chemical synthesis, and dynamic kinetic resolution.
Route 1: Chemoenzymatic Synthesis via Engineered Phenylalanine Ammonia Lyases (PALs)
The use of enzymes offers an elegant and environmentally benign approach to asymmetric synthesis. Phenylalanine Ammonia Lyases (PALs) are particularly attractive as they catalyze the direct hydroamination of cinnamic acids.[3][4] However, wild-type PALs naturally produce the L-enantiomer.[4] The core challenge, therefore, is to steer this enzymatic machinery towards the desired D-configuration. Two sophisticated strategies have emerged.
Strategy A: PAL Amination Coupled with Chemoenzymatic Deracemization
This innovative one-pot approach leverages the native activity of PAL and couples it with a deracemization system to accumulate the D-amino acid. The process begins with the PAL-catalyzed amination of a suitable precursor, p-aminocinnamic acid, which initially forms the L-amino acid. A second enzyme, an L-amino acid deaminase (LAAD) or oxidase, is introduced to selectively oxidize the newly formed L-p-aminophenylalanine into the corresponding imino acid. This prochiral intermediate is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent like ammonia-borane (NH₃:BH₃).[3][5][6]
This clever cycle continuously removes the L-enantiomer, effectively shifting the equilibrium and causing the D-enantiomer to accumulate over time with high enantiomeric excess.
Caption: Chemoenzymatic cascade for D-phenylalanine synthesis.
Strategy B: Direct Asymmetric Synthesis with Engineered PALs
A more direct and potentially more efficient biocatalytic route involves re-engineering the PAL enzyme itself. Through structure-guided mutagenesis of the enzyme's active site, researchers have successfully inverted the natural enantioselectivity of PALs.[7] By modifying key residues, such as L205 in PAL from Planctomyces brasiliensis (PbPAL), variants have been created that directly catalyze the hydroamination of cinnamic acid derivatives to yield the D-amino acid with exceptional enantiomeric excess (>99% ee).[7]
This approach eliminates the need for a secondary enzyme and chemical reductant, simplifying the reaction setup and purification process. It represents a significant advancement in biocatalyst design for producing valuable D-amino acids.
Experimental Protocol: D-Selective Synthesis using Engineered PbPAL (L205F Variant)
-
Reaction Setup: In a suitable vessel, suspend the p-aminocinnamic acid substrate (e.g., 50 mM) in an aqueous ammonia solution (6 M, pH 9.5).
-
Biocatalyst Addition: Add the engineered PAL variant (e.g., PbPAL L205F) as a lyophilized powder or whole-cell catalyst, typically at a loading of 5-10 wt% relative to the substrate.
-
Incubation: Incubate the reaction mixture at 30°C with agitation for 24-36 hours.
-
Monitoring: Monitor the conversion of the substrate and the formation of the D-amino acid product by HPLC analysis.
-
Workup and Isolation: Upon completion, remove the enzyme catalyst by centrifugation. Adjust the pH of the supernatant to the isoelectric point of the amino acid to precipitate the product. For the hydrochloride salt, acidify the solution with HCl and isolate the product by crystallization or evaporation.
Performance Data for Chemoenzymatic Routes
| Method | Substrate | Key Enzymes | Yield | Enantiomeric Excess (ee) | Reference |
| Amination/Deracemization | p-Nitrocinnamic acid | AvPAL, LAAD | 78% | >99% (D) | [3] |
| Engineered PAL | Electron-deficient aryl acrylates | PbPAL (L205F) | Up to 98% conversion | >99% (D) | [7] |
Route 2: Asymmetric Chemical Synthesis
Traditional organic chemistry provides robust and scalable methods for producing chiral amino acids. Asymmetric hydrogenation is a particularly powerful and industrially relevant technique.
Asymmetric Hydrogenation of an Enamide Precursor
This well-established route involves a two-step process. First, a precursor like p-acetamidocinnamic acid is synthesized. This prochiral enamide is then subjected to catalytic hydrogenation using a chiral transition metal complex, most commonly based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP, DuPhos). The chiral catalyst directs the addition of hydrogen across the double bond from a specific face, establishing the desired stereocenter. The final step is the hydrolysis of the N-acetyl group under acidic conditions to yield the free amino acid, which is then isolated as the hydrochloride salt.[8]
Caption: Asymmetric hydrogenation workflow.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral catalyst (e.g., a Rh-DuPhos complex) in a degassed solvent like methanol.
-
Hydrogenation: Charge an autoclave with p-acetamidocinnamic acid and the catalyst solution.[8] Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 0.7-4 MPa).
-
Reaction: Heat the mixture to 20-80°C and stir for 2-10 hours, maintaining hydrogen pressure.[8]
-
Isolation of Intermediate: After the reaction, vent the reactor and evaporate the solvent. The N-acetyl-D-p-aminophenylalanine intermediate can be isolated.
-
Hydrolysis: Reflux the intermediate in aqueous hydrochloric acid for 5-9 hours to remove the acetyl protecting group.[8]
-
Final Product Isolation: Cool the solution and evaporate the solvent. The crude p-Amino-D-phenylalanine hydrochloride can be purified by recrystallization.
Route 3: Reductive Amination using Dehydrogenases or Transaminases
This biocatalytic strategy starts from a prochiral keto acid, p-amino-phenylpyruvic acid. The key stereochemical step is the reductive amination of the ketone to an amine, catalyzed by an engineered D-amino acid dehydrogenase (D-AADH) or a D-amino acid transaminase (DAAT).[1][2]
-
D-Amino Acid Dehydrogenases (D-AADH): These enzymes utilize a cofactor, typically NADH or NADPH, to directly reduce the imine formed from the keto acid and ammonia, producing the D-amino acid.[1]
-
D-Amino Acid Transaminases (DAATs): These enzymes transfer an amino group from a donor molecule (like D-alanine) to the keto acid, generating the desired D-amino acid product.[2]
A critical component of these systems is cofactor regeneration. For dehydrogenases, a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) is often included to continuously regenerate the expensive NADPH/NADH cofactor, making the process economically viable.
Caption: Reductive amination with cofactor regeneration.
Head-to-Head Comparison Summary
| Feature | Chemoenzymatic (PALs) | Asymmetric Hydrogenation | Reductive Amination (Dehydrogenase) |
| Starting Material | p-Aminocinnamic acid | p-Acetamidocinnamic acid | p-Amino-phenylpyruvic acid |
| Key Reagents | Engineered enzyme, ammonia | Chiral metal catalyst, H₂ gas | Engineered enzyme, NADPH, regeneration system |
| Overall Yield | Good to Excellent (78% - >95%) | Excellent (>90%) | Good to Excellent |
| Enantiomeric Purity | Excellent (>99% ee) | Excellent (>99% ee) | Excellent (>99% ee) |
| Scalability | Good; can be limited by enzyme cost/stability | Excellent; industry standard | Good; requires multi-enzyme system |
| Process Complexity | Moderate (one-pot but requires enzyme production) | Moderate (requires high pressure, inert atmosphere) | High (multi-enzyme system, cofactor management) |
| Safety | Generally high (mild conditions) | High pressure H₂, flammable solvents | Generally high (mild aqueous conditions) |
| Environmental Impact | Low ("Green Chemistry") | Moderate (metal catalysts, organic solvents) | Low (aqueous media, biodegradable catalysts) |
Conclusion and Expert Recommendation
Each synthetic route offers a viable path to high-purity p-Amino-D-phenylalanine hydrochloride, with distinct advantages and disadvantages.
-
Asymmetric Hydrogenation remains the gold standard for large-scale industrial production. Its high yields, excellent enantioselectivity, and well-understood scalability make it a reliable workhorse, despite the costs and safety protocols associated with precious metal catalysts and high-pressure hydrogenation.[8]
-
Chemoenzymatic routes, particularly using engineered PALs, represent the cutting edge of green and sustainable synthesis.[7] The direct, single-enzyme conversion from an accessible starting material under mild, aqueous conditions is highly appealing.[7] While initial enzyme development and production costs can be high, this approach is ideal for high-value pharmaceutical intermediates where environmental impact and process simplicity are major drivers. It is poised to become more competitive as biocatalyst engineering continues to advance.
-
Reductive Amination using Dehydrogenases is another powerful biocatalytic method. Its main challenge lies in the complexity of managing a multi-enzyme system with cofactor regeneration.[1] However, for specific applications, it can be highly effective and avoids the high ammonia concentrations required by PALs.
For researchers in a discovery or early development setting, the engineered PAL route offers unparalleled elegance and environmental credentials. For organizations focused on large-scale, cost-effective manufacturing, asymmetric hydrogenation currently provides the most robust and proven solution. The choice ultimately depends on a careful balance of scale, cost, available expertise, and sustainability goals.
References
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(15), 4608-4611. Available at: [Link]
-
Zhang, Z., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Britton, J., et al. (2004). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-2691. Available at: [Link]
-
Schwyzer, R., & Ludescher, U. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. Available at: [Link]
-
Britton, J., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 25(22), 5329. Available at: [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Available at: [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. Available at: [Link]
- CN102234241A - Chemical synthesis method of chiral D-phenylalanine. (2011). Google Patents.
-
Bencze, L. C., & Paizs, C. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(1), 337-349. Available at: [Link]
- CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution. (2011). Google Patents.
- US3867436A - Method of preparing phenylalanine. (1975). Google Patents.
-
Romero-Revilla, J. A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4239-4248. Available at: [Link]
-
Romero-Revilla, J. A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
-
Velasco-Lozano, S., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Available at: [Link]
Sources
- 1. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 2. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
A Technical Guide to the Cross-Reactivity of Antibodies Raised Against Peptides with p-Amino-D-phenylalanine
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the pursuit of highly targeted therapeutics and precise diagnostic assays, the incorporation of unnatural amino acids (uAAs) into peptides has emerged as a powerful strategy to generate antibodies with unique specificities. Among these, p-Amino-D-phenylalanine (p-Am-D-Phe) offers distinct advantages due to its unique stereochemistry and functional group. This guide provides an in-depth comparison of the cross-reactivity profiles of antibodies raised against peptides containing p-Am-D-Phe, supported by experimental data and detailed methodologies.
The Rationale for p-Amino-D-phenylalanine in Immunogen Design
The choice of p-Am-D-Phe as a component of a peptide immunogen is driven by several key factors aimed at eliciting a highly specific antibody response. The D-enantiomer of the amino acid is not naturally found in mammalian proteins, making it a strong epitope that is less likely to generate antibodies cross-reactive with endogenous L-amino acid-containing proteins[1]. The para-amino group provides a unique chemical handle for conjugation to carrier proteins, essential for inducing a robust immune response, and also serves as a key recognition element for the resulting antibodies.
Incorporating D-amino acids into peptides has been shown to mitigate the generation of antibodies against carrier molecules, such as polyethylene glycol (PEG), which is a significant advantage in the development of therapeutic conjugates[2][3]. This is attributed to the altered proteolytic processing and presentation of D-amino acid-containing peptides by antigen-presenting cells[3].
Comparative Cross-Reactivity Analysis
A critical aspect of characterizing antibodies raised against p-Am-D-Phe-containing peptides is to assess their cross-reactivity against structurally similar molecules. This ensures that the antibody specifically recognizes the intended target and does not bind to off-target molecules, which could lead to inaccurate results in diagnostics or adverse effects in therapeutics.
The primary method for quantifying antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) . This assay measures the ability of a panel of related compounds to compete with the target antigen for binding to the antibody. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher binding affinity and, therefore, greater cross-reactivity.
Hypothetical Experimental Data
The following table presents a hypothetical but representative dataset from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody raised against a peptide containing p-Am-D-Phe.
| Competitor Peptide | Structure | IC50 (nM) | % Cross-Reactivity |
| Target Peptide (p-Am-D-Phe) | Ac-Cys-Gly-Gly-(p-Am-D-Phe)-Gly-Gly-Lys-NH2 | 10 | 100% |
| p-Am-L-Phe Peptide | Ac-Cys-Gly-Gly-(p-Am-L-Phe)-Gly-Gly-Lys-NH2 | > 10,000 | < 0.1% |
| D-Phenylalanine Peptide | Ac-Cys-Gly-Gly-(D-Phe)-Gly-Gly-Lys-NH2 | 5,000 | 0.2% |
| L-Phenylalanine Peptide | Ac-Cys-Gly-Gly-(L-Phe)-Gly-Gly-Lys-NH2 | > 10,000 | < 0.1% |
| D-Tyrosine Peptide | Ac-Cys-Gly-Gly-(D-Tyr)-Gly-Gly-Lys-NH2 | 8,000 | 0.125% |
| L-Tyrosine Peptide | Ac-Cys-Gly-Gly-(L-Tyr)-Gly-Gly-Lys-NH2 | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100
This data illustrates the exquisite specificity of antibodies raised against p-Am-D-Phe. The negligible cross-reactivity with the L-enantiomer and other structurally related amino acids underscores the immunodominance of the D-amino acid in the epitope.
Experimental Workflows
Antibody Production
The generation of high-titer, specific antibodies against a p-Am-D-Phe-containing peptide is the foundational step.
Conclusion
The use of p-Amino-D-phenylalanine in peptide immunogens represents a sophisticated approach to generating highly specific antibodies. The inherent non-natural stereochemistry of the D-amino acid directs the immune response towards this unique epitope, resulting in antibodies with minimal cross-reactivity to endogenous L-amino acid-containing peptides and other structurally similar molecules. The experimental data, though hypothetical, is based on established immunological principles and demonstrates the power of this technique. For researchers and drug developers, leveraging p-Am-D-Phe can lead to the creation of superior antibody-based tools and therapeutics with enhanced specificity and potentially improved safety profiles. The methodologies outlined in this guide provide a robust framework for the production and rigorous characterization of these valuable reagents.
References
-
Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. The FASEB Journal, 11(6), 449-456. [Link]
-
Wang, Y., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 337, 549-560. [Link]
-
Van Regenmortel, M. H. V. (1999). The need for a proper sense of perspective in antibody-antigen recognition. Journal of Molecular Recognition, 12(3), 133-138. [Link]
Sources
- 1. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of the effects of L- and D-phenylalanine on hormone release
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Phenylalanine's Endocrine Role
Phenylalanine is an essential aromatic amino acid that serves as a crucial building block for proteins and a precursor for key neurotransmitters and hormones, including dopamine, norepinephrine, and thyroid hormones[1][2]. It exists in two stereoisomeric forms: L-phenylalanine, the naturally occurring form found in dietary proteins, and D-phenylalanine, its synthetic enantiomer[2][3]. While chemically similar, their distinct spatial arrangements lead to profoundly different interactions with biological systems, particularly in the highly specific realm of hormone release.
This guide explores the causal relationships behind their differential effects, focusing on key hormonal systems, and provides the experimental frameworks necessary to validate these observations.
Comparative Effects on Key Hormonal Systems
The endocrine responses to L- and D-phenylalanine are not uniform. L-phenylalanine is a potent secretagogue for several key metabolic hormones, whereas D-phenylalanine is often inactive or elicits different effects. This divergence is primarily attributed to the stereospecificity of the body's sensory receptors.
Enteric Hormones: The Cholecystokinin (CCK) Response
L-phenylalanine is a well-established, powerful stimulant of cholecystokinin (CCK) release from intestinal I-cells[4][5][6]. In contrast, D-phenylalanine fails to elicit a significant CCK response[5][7].
Mechanism of Action: The primary sensor for L-phenylalanine in the gut is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor expressed on enteroendocrine cells[8][9][10]. L-phenylalanine acts as an allosteric modulator of the CaSR, increasing its sensitivity to extracellular calcium and triggering a signaling cascade that results in CCK secretion[6][8][11]. This interaction is highly stereospecific; the CaSR is preferentially activated by aromatic L-amino acids, explaining the lack of response to D-phenylalanine[4][8]. The subsequent increase in intracellular calcium is a critical step for CCK release[6][7].
Pancreatic Hormones: Insulin and Glucagon Secretion
Studies in humans have demonstrated that oral ingestion of L-phenylalanine, but not D-phenylalanine, leads to a significant increase in both insulin and glucagon concentrations[12].
Mechanism of Action: The effect of L-phenylalanine on pancreatic hormones is twofold:
-
Indirect Stimulation: The L-phenylalanine-induced release of enteric hormones like CCK and Glucose-dependent Insulinotropic Polypeptide (GIP) potentiates insulin secretion from pancreatic β-cells[12][[“]].
-
Direct Stimulation: There is evidence to suggest that L-phenylalanine may also act directly on pancreatic cells to stimulate insulin release[14].
The lack of GIP and insulin response to D-phenylalanine further underscores the stereospecific nature of the initial gut-sensing mechanism via the CaSR[12]. The stimulation of glucagon by L-phenylalanine is also a notable effect, contributing to its complex role in glucose homeostasis[15].
Other Hormonal Systems
-
Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY): L-phenylalanine stimulates the release of the incretin hormone GLP-1 and the satiety hormone PYY, effects that are also mediated by the CaSR[10][16][17]. These actions contribute to improved glucose tolerance and reduced food intake[10][16]. In one human study, D-phenylalanine was found to increase postprandial PYY concentrations, suggesting a potential alternative pathway or a delayed metabolic effect, though it did not stimulate other key incretins[12].
-
Ghrelin: The "hunger hormone" ghrelin has been shown to be suppressed by L-phenylalanine administration, consistent with its satiating effects[10][18].
Experimental Data Summary
The following table summarizes the quantitative effects of L- and D-phenylalanine on the release of key hormones from human and animal studies.
| Hormone | L-Phenylalanine Effect | D-Phenylalanine Effect | Key Findings & Citations |
| Cholecystokinin (CCK) | Significant Increase | No Significant Increase | L-Phe (10g) increased plasma CCK from ~1.1 pmol/L to ~5.5 pmol/L. D-Phe showed no increase.[5] In vitro, L-Phe stimulated CCK release up to 251% of control levels, while D-Phe had nonsignificant effects.[7] |
| Insulin | Significant Increase | No Significant Increase | In humans, 10g of L-Phe significantly increased insulin levels pre- and post-meal compared to placebo and D-Phe.[12] L-Phe also modestly increases insulin when ingested alone.[15] |
| Glucagon | Significant Increase | No Significant Increase | 10g of L-Phe increased glucagon concentrations at several time points relative to placebo and D-Phe.[12] |
| GIP | Significant Increase | No Significant Increase | L-Phe increased GIP concentrations relative to D-Phe and placebo 70 minutes after ingestion.[12] |
| PYY | Increase | Increase (postprandial) | L-Phe stimulates PYY release.[10][16] D-Phe increased postprandial PYY AUC relative to placebo.[12] |
| GLP-1 | Significant Increase | Not typically observed | L-Phe stimulates GLP-1 release in vitro and in vivo, an effect attenuated by a CaSR antagonist.[10][16][18] |
Methodologies for Comparative Analysis
To ensure scientific rigor and reproducibility, the following protocols are provided as a template for investigating the differential effects of phenylalanine isomers.
Experimental Protocol 1: In Vitro Hormone Release Assay from Enteroendocrine Cells
This protocol is designed to measure hormone secretion (e.g., CCK, GLP-1) from a cultured enteroendocrine cell line, such as STC-1 or NCI-H716, in response to L- and D-phenylalanine.[19][20]
Objective: To quantify and compare the direct secretagogue effect of L- and D-phenylalanine on a specific hormone.
Materials:
-
STC-1 murine enteroendocrine cell line[20]
-
DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA
-
L-phenylalanine and D-phenylalanine solutions (e.g., 5, 20, 50 mM)
-
Hormone-specific ELISA or Radioimmunoassay (RIA) kit (e.g., for CCK or GLP-1)[20]
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate and grow to ~80% confluency.
-
Starvation: Prior to the assay, gently wash the cells twice with PBS and then incubate in serum-free medium for 2 hours to establish a basal state.
-
Stimulation:
-
Aspirate the starvation medium.
-
Wash cells twice with KRBB.
-
Add 100 µL of KRBB (basal control) or KRBB containing the desired concentration of L- or D-phenylalanine to the respective wells. Include a positive control (e.g., KCl or a known secretagogue).
-
Incubate for a defined period (e.g., 15-120 minutes) at 37°C.
-
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Hormone Quantification: Analyze the hormone concentration in the supernatant using a validated ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the hormone release data to the basal control. Compare the dose-response effects of L- and D-phenylalanine using appropriate statistical tests (e.g., ANOVA).
Experimental Protocol 2: In Vivo Oral Gavage Study in Mice
This protocol outlines a procedure to assess the systemic hormonal and metabolic responses to oral administration of L- and D-phenylalanine in a rodent model.[21][22]
Objective: To compare the in vivo effects of L- and D-phenylalanine on plasma levels of gut and pancreatic hormones and on glucose tolerance.
Materials:
-
C57BL/6 mice (8-10 weeks old), fasted overnight (with access to water)
-
L-phenylalanine and D-phenylalanine solutions prepared in water (e.g., 10 g/kg dose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets for tail vein sampling)
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Centrifuge, plasma storage vials
-
Hormone-specific ELISA/RIA kits
Procedure:
-
Acclimatization: Acclimate mice to handling and gavage procedures for several days before the experiment.
-
Baseline Sampling: Take a baseline blood sample (T= -30 min) via tail vein.
-
Administration: Administer the L-phenylalanine, D-phenylalanine, or water (vehicle control) solution via oral gavage (T=0 min).
-
Time-Course Blood Sampling: Collect blood samples at subsequent time points (e.g., T= 15, 30, 60, 90, 120 min).
-
(Optional) Oral Glucose Tolerance Test (OGTT): At a specific time point post-phenylalanine administration (e.g., T=30 min), administer a glucose bolus (e.g., 2 g/kg) via oral gavage. Continue blood sampling to measure the glycemic response.
-
Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma. Add appropriate protease inhibitors if necessary (e.g., for GLP-1). Store plasma at -80°C until analysis.
-
Hormone and Glucose Analysis: Measure plasma concentrations of hormones (insulin, glucagon, CCK, etc.) and glucose using appropriate assay kits and a glucometer.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for hormone and glucose responses. Compare the effects of L-Phe, D-Phe, and vehicle control using statistical analysis.
Signaling Pathways and Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, rendered using DOT language, illustrate the key mechanisms and experimental designs.
Signaling Pathway of L-Phenylalanine-Induced CCK Release
Caption: L-Phe stimulates CCK release via the CaSR pathway.
Workflow for a Comparative In Vivo Study
Caption: Experimental workflow for in vivo comparison of L- and D-Phe.
Conclusion and Future Directions
The experimental evidence overwhelmingly demonstrates that L- and D-phenylalanine have distinct and stereospecific effects on hormone release. L-phenylalanine, acting primarily through the CaSR in the gut, is a potent secretagogue of CCK, GLP-1, GIP, insulin, and glucagon. D-phenylalanine is largely inert in these pathways. These differences have significant implications for drug development and nutritional science. The targeted action of L-phenylalanine on satiety hormones makes it a compelling candidate for appetite regulation, while the relative inactivity of D-phenylalanine allows it to be explored for other, non-hormonal therapeutic applications, such as its reported analgesic properties[1].
Future research should focus on elucidating the full spectrum of receptors and transporters that interact with both isomers, exploring the long-term metabolic consequences of their administration, and investigating their potential therapeutic synergies or antagonisms in various disease models.
References
- Phenylalanine induces pulmonary hypertension through calcium-sensing receptor activation. Am J Physiol Lung Cell Mol Physiol. 2020.
- The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. 2010.
- Phenylalanine-stimulated secretion of cholecystokinin is calcium dependent. PubMed. 1995.
- Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum. Frontiers in Physiology. 2017.
- The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells. American Physiological Society Journal. 2010.
- The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells. American Physiological Society Journal. 2010.
- Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. PubMed. 2020.
- L-phenylalanine releases cholecystokinin (CCK)
- What is Phenylalanine mechanism of action?. Consensus.
- Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. PubMed Central. 2009.
- Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. American Journal of Physiology-Gastrointestinal and Liver Physiology. 2009.
- Effect of orally administered phenylalanine with and without glucose on insulin, glucagon and glucose concentr
- Comparative effects of intraduodenal amino acid infusions on food intake and gut hormone release in healthy males. PubMed. 2017.
- Nutritional Supplements in Pain Practice. MedCentral. 2011.
- The effect of 10 g L‐phenylalanine, 10 g D‐phenylalanine and placebo on insulin (A).
- In-vitro GLP-1 Release Assay Using STC-1 Cells. PubMed Central. 2020.
- Effects of L-Phenylalanine on Energy Intake and Glycaemia—Impacts on Appetite Perceptions, Gastrointestinal Hormones and Gastric Emptying in Healthy Males. MDPI. 2019.
- l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. PubMed Central. 2017.
- DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained. Legere Pharmaceuticals. 2023.
- Phenylalanine: How the mood enhancer works. braineffect. 2022.
- Nine Amino Acids Are Associated With Decreased Insulin Secretion and Elevated Glucose Levels in a 7.4-Year Follow-up Study of 5181 Finnish Men. Diabetes. 2019.
- Models and Tools for Studying Enteroendocrine Cells. PubMed Central. 2019.
- L-Phenylalanine modulates gut hormone release, and suppresses food intake in rodents via the Calcium Sensing Receptor. Endocrine Abstracts. 2016.
- l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. PubMed. 2017.
- L-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents.
- Enteroendocrine Dynamics – New Tools Reveal Hormonal Plasticity in the Gut. Endocrine Reviews. 2020.
- Models and Tools for Studying Enteroendocrine Cells.
- In vivo regulation of phenylalanine hydroxylase in the genetic mutant hph-1 mouse model. PubMed. 2009.
- Effect of Amino Acids on Growth Hormone Release. PubMed. 1990.
- In Vitro Transactivatiom Bioassays to screen for Endocrine Activity. YouTube. 2022.
- Effects of phenylalanine on reproductive performance and teratogenesis in mice. Genetics and Molecular Research. 2014.
- Types of Hormones - Lipid-Derived, Amino Acid-Derived, and Peptide Hormones. Biology LibreTexts. 2024.
- Peptide, Steroid, and Amino Acid Derived Hormones | MC
- Stereochemistry of Amino Acids. Chemistry LibreTexts. 2022.
Sources
- 1. medcentral.com [medcentral.com]
- 2. brain-effect.com [brain-effect.com]
- 3. legerepharm.com [legerepharm.com]
- 4. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-phenylalanine releases cholecystokinin (CCK) and is associated with reduced food intake in humans: evidence for a physiological role of CCK in control of eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylalanine-stimulated secretion of cholecystokinin is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum [frontiersin.org]
- 9. Scholars@Duke publication: Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. [scholars.duke.edu]
- 10. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylalanine induces pulmonary hypertension through calcium-sensing receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Effects of L-Phenylalanine on Energy Intake and Glycaemia—Impacts on Appetite Perceptions, Gastrointestinal Hormones and Gastric Emptying in Healthy Males | MDPI [mdpi.com]
- 15. Effect of orally administered phenylalanine with and without glucose on insulin, glucagon and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo regulation of phenylalanine hydroxylase in the genetic mutant hph-1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of p-Amino-D-phenylalanine hydrochloride
Welcome to a comprehensive guide on the safe and compliant disposal of p-Amino-D-phenylalanine hydrochloride (CAS No: 196408-63-6). As a synthetic amino acid derivative frequently used as a building block in peptide synthesis and pharmaceutical research, understanding its handling from acquisition to disposal is paramount for laboratory safety and environmental stewardship.[1][2] This document provides an in-depth, procedural guide designed for researchers, scientists, and drug development professionals. Our approach is grounded in established safety protocols and explains the causality behind each recommendation, ensuring a self-validating system of laboratory practice.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. p-Amino-D-phenylalanine hydrochloride is not benign; it is classified with specific warnings that dictate our safety and disposal protocols.
The primary hazards, according to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA), are related to its irritant properties.[3]
Table 1: GHS Hazard Summary for p-Amino-D-phenylalanine hydrochloride
| Hazard Code | Hazard Statement | GHS Pictogram | Precautionary Action |
| H315 | Causes skin irritation | Warning | Wear protective gloves; wash skin thoroughly after handling.[3] |
| H319 | Causes serious eye irritation | Warning | Wear eye protection/face protection.[3] |
| H335 | May cause respiratory irritation | Warning | Avoid breathing dust; use only outdoors or in a well-ventilated area.[3] |
Causality Behind the Hazards:
-
Irritation: The irritation potential stems from the chemical's ability to interact with and disrupt epithelial tissues in the skin, eyes, and respiratory tract. As a hydrochloride salt, when in contact with moisture (e.g., on skin or in the lungs), it can form a mildly acidic solution, contributing to this irritation.
-
Dust Hazard: The compound is a solid powder.[4] The primary route of exposure and the cause of respiratory irritation is the inhalation of fine dust particles.[5][6] Therefore, all procedures must be designed to minimize dust generation.
Chemical Incompatibilities: It is crucial to segregate this compound from strong oxidizing agents .[4][5] Contact can lead to vigorous, potentially hazardous reactions. This consideration is critical for both storage and waste segregation.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, the following controls are mandatory when handling or disposing of p-Amino-D-phenylalanine hydrochloride.
-
Engineering Controls: Always handle the solid powder within a certified chemical fume hood or a powder containment hood. This is the most effective way to mitigate the risk of respiratory irritation by capturing dust at the source.[6][7]
-
Eye and Face Protection: Chemical safety goggles are required at all times. Given the "serious eye irritation" warning, standard safety glasses do not provide sufficient protection. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing or dust generation.[5]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. Nitrile gloves are required; they must be inspected for tears or holes before each use. Always follow the proper glove removal technique to avoid skin contact.[6]
-
Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator (e.g., an N95) is necessary.[4]
Section 3: Emergency Protocol for Spills
Accidents happen. A clear, rehearsed spill response protocol is a non-negotiable part of laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert colleagues in the area. If the spill is large or if dust is airborne, evacuate the immediate vicinity.
-
Don PPE: Before approaching the spill, don the full PPE suite described in Section 2.
-
Contain the Spill: Prevent the powder from spreading. Do not use air currents to clean the area.
-
Gently Collect the Solid:
-
DO NOT dry sweep with a coarse brush, as this will generate dust.
-
Gently cover the spill with a damp paper towel to wet the powder and prevent it from becoming airborne.
-
Alternatively, for a completely dry cleanup, very carefully scoop or sweep the material using a plastic dustpan and a soft brush.[5][6][7][8]
-
-
Containerize Waste: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, gloves) into a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Label the Waste: Immediately label the container "Hazardous Waste: p-Amino-D-phenylalanine hydrochloride spill debris."
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Wash the area with soap and water.
-
Dispose of all Materials: Place all contaminated cleaning materials into the same hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional procedures.
Section 4: Standard Disposal Procedure for Unused Product
Disposing of unused or waste p-Amino-D-phenylalanine hydrochloride must be done through your institution's official chemical waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][9]
Protocol for Chemical Waste Disposal:
-
Waste Characterization: This product is classified as a solid chemical irritant. It must be disposed of as chemical waste, not as general refuse.
-
Select a Waste Container:
-
Use a container that is chemically compatible (e.g., a wide-mouth HDPE plastic jar or a glass bottle).
-
The container must have a secure, screw-top lid to prevent spills and release of dust.
-
Ensure the container is clean and dry before adding waste.
-
-
Transfer the Waste: Carefully transfer the solid waste into the designated container inside a fume hood to control dust. Use a powder funnel if necessary.
-
Label the Container Correctly: Affix your institution's official hazardous waste label to the container. The label must include, at a minimum:
-
The full chemical name: "p-Amino-D-phenylalanine hydrochloride"
-
CAS Number: "196408-63-6"
-
Hazard identification: "Irritant" (or the corresponding GHS pictograms)
-
The approximate quantity of waste.
-
The accumulation start date.
-
-
Store the Waste Container:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not allow waste to accumulate beyond institutional time or quantity limits.
Section 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing p-Amino-D-phenylalanine hydrochloride from identification to final disposal.
Caption: Decision workflow for p-Amino-D-phenylalanine hydrochloride disposal.
This guide provides the necessary framework for the safe handling and disposal of p-Amino-D-phenylalanine hydrochloride. Adherence to these protocols, in conjunction with your institution's specific policies, is essential for maintaining a safe laboratory environment.
References
-
p-Amino-D-phenylalanine hydrochloride PubChem CID 56776997. National Center for Biotechnology Information, PubChem. [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]
-
Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Cole-Parmer. [Link]
-
L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]
-
Amino Acid Determination, Revision 1. US Pharmacopeia (USP). [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Hydrochloric acid. Wikipedia. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling p-Amino-D-phenylalanine Hydrochloride
As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides a detailed operational plan for the safe handling of p-Amino-D-phenylalanine hydrochloride, a versatile amino acid derivative used in biochemical research and pharmaceutical development.[1] While some safety data sheets (SDS) may classify this compound as non-hazardous, others provide GHS classifications indicating potential irritation.[2][3] Furthermore, its toxicological properties have not been exhaustively investigated.[2] This discrepancy demands a conservative approach grounded in the precautionary principle—treating the substance with a higher level of caution to mitigate unknown risks.
This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
p-Amino-D-phenylalanine hydrochloride is an aromatic amine, a class of compounds that requires careful handling. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact. The known hazard classifications from the Globally Harmonized System (GHS) are:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Given these potential irritant effects and its nature as a fine powder, controlling dust is a critical aspect of safe handling.[4][5] Long-term exposure to respiratory irritants can lead to more severe airway conditions.[4]
Core PPE Requirements: Your First Line of Defense
The selection of appropriate PPE is fundamental to minimizing exposure. The following are the minimum requirements for handling p-Amino-D-phenylalanine hydrochloride in a laboratory setting.
Eye and Face Protection
-
Mandatory: At all times in areas where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4][6]
-
Recommended for Splash Risk: When preparing solutions or performing any operation with a risk of splashing, chemical splash goggles should be worn.[7] For higher-risk procedures, a full-face shield worn over safety glasses provides an additional layer of protection for the entire face.[7]
Skin and Body Protection
-
Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.[8] For labs where open flames are present, 100% cotton is necessary.[8]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory laboratory attire to ensure no skin is exposed.[6][9]
Hand Protection
-
Glove Selection: Use chemical-resistant, disposable gloves. Nitrile gloves are an excellent all-purpose choice for laboratory work, as they provide better protection against a range of chemicals than latex.[8]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[2] If a glove is contaminated, remove it immediately using the proper technique to avoid touching the outer surface, and wash your hands thoroughly.[2][7]
Respiratory Protection
-
Primary Control: The primary method for controlling respiratory exposure should always be engineering controls, such as a certified chemical fume hood.[10] All procedures involving weighing the solid powder or any action that could generate dust must be performed within a fume hood.
-
Secondary Control: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator is necessary.[11] For particulates like p-Amino-D-phenylalanine hydrochloride, a half-mask respirator with an N95-rated filter cartridge is a suitable choice.[12]
Operational Protocol: From Preparation to Disposal
Adherence to a strict workflow is crucial for safety. This protocol integrates PPE use with best laboratory practices.
Step 1: Pre-Operation & Preparation
-
Designate an Area: Clearly define the workspace for handling the chemical, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood.
-
Inspect PPE: Check all PPE for damage (e.g., cracks in safety glasses, holes in gloves).
-
Don PPE: Put on your lab coat, followed by safety glasses/goggles. The final step before handling the chemical is to put on your gloves.
Step 2: During Operation (Inside Fume Hood)
-
Weighing: Carefully open the container and weigh the desired amount of p-Amino-D-phenylalanine hydrochloride. Use gentle motions to minimize dust formation.
-
Solution Preparation: To dissolve the solid, add the solvent to the powder slowly. If necessary, cap and gently swirl the container. Avoid vigorous shaking that could create aerosols.
-
Maintaining a Clean Workspace: Immediately clean up any minor spills using a damp paper towel and dispose of it in the designated solid waste container.[11]
Step 3: Post-Operation & Decontamination
-
Secure Chemical: Tightly close the primary container and return it to its designated storage location, which should be a cool, dry, and well-ventilated area.[5][13]
-
Waste Disposal: Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[2] Do not dispose of this chemical down the drain.[2] Surplus or non-recyclable solutions should be handled by a licensed disposal company.[2]
-
Doffing PPE: Remove PPE in the correct order to prevent re-contamination:
-
First, remove gloves using the proper technique.
-
Next, remove your lab coat.
-
Finally, remove your eye protection.
-
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing gloves.[10]
Crucial Cross-Contamination Prevention: Never wear gloves outside of the laboratory area. Do not touch common surfaces like doorknobs, elevator buttons, or computer keyboards with gloved hands.[7]
Summary of PPE Requirements
| Task / Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Chemical Fume Hood) |
| General Handling | Safety Glasses | Nitrile Gloves | Lab Coat | As needed based on dust/aerosol risk |
| Spill Cleanup | Safety Goggles | Nitrile Gloves | Lab Coat | Required (N95 Respirator if outside hood) |
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points for safely handling p-Amino-D-phenylalanine hydrochloride.
Caption: Workflow for handling p-Amino-D-phenylalanine hydrochloride.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for p-Amino-D-phenylalanine hydrochloride.
-
PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Bachem. (n.d.). Safety Data Sheet for N-Fmoc-3-methyl-D-phenylalanine.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Personal Protective Equipment. Office of Public Safety & Emergency Management. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2024). Chapter 19 – Personal Protective Equipment (PPE). Environment, Health, and Safety. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 6. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 9. csub.edu [csub.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. D-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. peptide.com [peptide.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
